Product packaging for Boc-NH-PEG4-C2-Boc(Cat. No.:)

Boc-NH-PEG4-C2-Boc

Cat. No.: B8255292
M. Wt: 421.5 g/mol
InChI Key: HOBFRUPMGLPRSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Boc-NH-PEG4-C2-Boc is a useful research compound. Its molecular formula is C20H39NO8 and its molecular weight is 421.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H39NO8 B8255292 Boc-NH-PEG4-C2-Boc

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H39NO8/c1-19(2,3)28-17(22)7-9-24-11-13-26-15-16-27-14-12-25-10-8-21-18(23)29-20(4,5)6/h7-16H2,1-6H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOBFRUPMGLPRSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H39NO8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Boc-NH-PEG4-C2-Boc and Related Heterobifunctional Linkers

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of Boc-NH-PEG4-C2-Boc and related polyethylene glycol (PEG) based linkers for researchers, scientists, and professionals in drug development. These linkers are critical components in the synthesis of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Core Concepts: The Role of PEG Linkers in Drug Development

Heterobifunctional linkers are molecules with two different reactive functional groups, enabling the connection of two distinct molecular entities. In the context of drug development, they are pivotal in constructing targeted therapies. The incorporation of a PEG chain offers several advantages, including increased hydrophilicity, improved pharmacokinetic profiles, and reduced immunogenicity of the final conjugate.[1][2][3] The tert-butyloxycarbonyl (Boc) protecting group is frequently employed for its stability and ease of removal under mild acidic conditions, allowing for sequential and controlled conjugation reactions.[3][4]

This compound and its analogues are primarily utilized in:

  • PROTACs: These molecules induce targeted protein degradation by linking a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

  • ADCs: These bioconjugates combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent, enabling targeted delivery of the therapeutic payload to cancer cells.

Chemical Identity and Properties of Key Boc-NH-PEG4 Linkers

The nomenclature "this compound" can refer to several related structures. This guide focuses on the most relevant symmetrically and asymmetrically protected diamine and amine-acid linkers within this class. The following tables summarize their key quantitative data.

Compound Name NH-bis(PEG4-C2-NH-Boc)
Structure Chemical structure of NH-bis(PEG4-C2-NH-Boc)
CAS Number 2182601-75-6
Molecular Formula C₃₀H₆₁N₃O₁₂
Molecular Weight 655.82 g/mol
Purity ≥97%
Appearance Liquid
Storage Conditions 4°C
Synonyms 5,8,11,14,20,23,26,29-Octaoxa-2,17,32-triazatritriacontanedioic acid, 1,33-bis(1,1-dimethylethyl) ester
Compound Name Boc-NH-PEG4-CH2CH2NH2
Structure Chemical structure of Boc-NH-PEG4-CH2CH2NH2
CAS Number 811442-84-9
Molecular Formula C₁₅H₃₂N₂O₆
Molecular Weight 336.4 g/mol
Purity ≥95%
Appearance Colorless to light yellow clear liquid
Storage Conditions -5°C, keep in dry and avoid sunlight
Synonyms t-Boc-N-amido-PEG4-amine, O-(2-Aminoethyl)-O'-[2-(Boc-amino)ethyl]triethylene glycol, tert-Butyl (14-amino-3,6,9,12-tetraoxatetradecyl)carbamate
Compound Name Boc-NH-PEG4-CH2CH2COOH
Structure Chemical structure of Boc-NH-PEG4-CH2CH2COOH
CAS Number 756525-91-4
Molecular Formula C₁₆H₃₁NO₈
Molecular Weight 365.4 g/mol
Purity ≥95%
Appearance Not specified
Storage Conditions -5°C, keep in dry and avoid sunlight
Synonyms t-Boc-NH-amido-PEG4-COOH, t-Boc-N-amido-PEG4-acid, 15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid

Experimental Protocols

A critical step in utilizing these linkers is the deprotection of the Boc-protected amine to allow for subsequent conjugation.

Boc-Deprotection of PEG Linkers using Trifluoroacetic Acid (TFA)

This protocol describes a standard method for removing the Boc protecting group from a PEG linker.

Materials:

  • Boc-protected PEG linker

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional, as a carbocation scavenger)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stir bar and stir plate

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected PEG linker in anhydrous DCM to a concentration of 0.1–0.2 M in a round-bottom flask with a magnetic stir bar.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA to the cooled solution to a final concentration of 20-50% (v/v).

  • If the substrate is sensitive to carbocations, add TIS to a final concentration of 2.5–5% (v/v).

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed (typically 1–2 hours).

  • Upon completion, remove the DCM and excess TFA by rotary evaporation.

  • Add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two more times to ensure the removal of residual TFA. The product is now the TFA salt of the deprotected amine.

  • Neutralization (Optional): To obtain the free amine, dissolve the residue in DCM and wash with a saturated aqueous solution of NaHCO₃. Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free amine.

Monitoring the Deprotection Reaction
  • Thin Layer Chromatography (TLC): Spot the reaction mixture on a silica gel plate alongside the starting material. Elute with a suitable solvent system (e.g., DCM/Methanol). The deprotected amine product will be more polar and thus have a lower Rf value than the Boc-protected starting material. Staining with ninhydrin can be used to visualize the primary amine.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Dilute a small aliquot of the reaction mixture and inject it into the LC-MS. Monitor for the disappearance of the mass peak corresponding to the starting material and the appearance of the mass peak for the deprotected product.

Visualizing Workflows and Mechanisms

The following diagrams illustrate the key processes involving Boc-NH-PEG4 linkers.

PROTAC_Mechanism cluster_1 Cellular Machinery cluster_2 Ternary Complex Formation PROTAC Target Ligand - Linker - E3 Ligase Ligand POI Target Protein (POI) PROTAC->POI binds E3 E3 Ubiquitin Ligase PROTAC->E3 Ternary POI - PROTAC - E3 Proteasome Proteasome Degraded Degraded Peptides Proteasome->Degraded Degradation POI_Ub Poly-ubiquitinated POI Ternary->POI_Ub Ubiquitination POI_Ub->Proteasome Recognition

Caption: Mechanism of Action for a PROTAC molecule.

ADC_Structure Antibody Monoclonal Antibody Linker Boc-NH-PEG4-C2-... Antibody->Linker conjugated via reactive group Payload Cytotoxic Payload Linker->Payload carries

Caption: General structure of an Antibody-Drug Conjugate (ADC).

Deprotection_Workflow Start Start with Boc-NH-PEG4-R Dissolve 1. Dissolve in DCM Start->Dissolve Cool 2. Cool to 0°C Dissolve->Cool AddTFA 3. Add TFA (20-50%) Cool->AddTFA Stir 4. Stir (0°C to RT) AddTFA->Stir Monitor 5. Monitor (TLC/LC-MS) Stir->Monitor Evaporate 6. Evaporate & Co-evaporate with Toluene Monitor->Evaporate Product_Salt Product: H2N-PEG4-R (TFA Salt) Evaporate->Product_Salt Neutralize 7. Neutralize with NaHCO3 (Optional) Product_Salt->Neutralize Conjugation 8. Proceed to Conjugation Product_Salt->Conjugation Product_Free Product: H2N-PEG4-R (Free Amine) Neutralize->Product_Free Product_Free->Conjugation

Caption: Experimental workflow for Boc deprotection.

References

An In-depth Technical Guide to Boc-NH-PEG4-C2-Boc: Structure, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and applications of Boc-NH-PEG4-C2-Boc, a heterobifunctional linker molecule increasingly utilized in the development of novel therapeutics. This document is intended to serve as a valuable resource for researchers and scientists in the fields of medicinal chemistry, chemical biology, and drug development.

Core Molecular Structure and Properties

This compound, with the systematic name tert-butyl (2-(2-(2-(2-((2-((tert-butoxycarbonyl)amino)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate, is a polyethylene glycol (PEG)-based linker molecule. It features two amine functionalities protected by tert-butyloxycarbonyl (Boc) groups, connected by a tetraethylene glycol (PEG4) spacer and an ethyl (C2) chain.

The presence of the hydrophilic PEG chain enhances the aqueous solubility of molecules it is incorporated into, a crucial property for improving the pharmacokinetic profiles of drug candidates. The terminal Boc-protected amines allow for sequential and controlled conjugation to other molecules of interest.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 2138484-13-4[1]
Molecular Formula C₂₀H₄₀N₂O₈[2]
Molecular Weight 452.54 g/mol [2]
Appearance White to off-white solid
Solubility Soluble in DMSO, DCM, and other common organic solvents. Limited solubility in water.[3]
Storage Store at -20°C for long-term stability.[4]
Stability

The Boc protecting groups are stable under basic and nucleophilic conditions but are readily cleaved under acidic conditions. The ether linkages within the PEG chain are generally stable. Overall, the molecule should be stored in a cool, dry place to prevent degradation.

Applications in Drug Development: A PROTAC Linker

This compound is primarily employed as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The linker plays a critical role in a PROTAC's efficacy by:

  • Connecting the two ligands: It physically joins the target protein-binding ligand and the E3 ligase-binding ligand.

  • Providing Optimal Spacing and Flexibility: The length and flexibility of the PEG linker are crucial for enabling the formation of a stable and productive ternary complex between the target protein and the E3 ligase.

  • Improving Physicochemical Properties: The hydrophilic nature of the PEG chain can enhance the solubility and cell permeability of the PROTAC molecule.

Experimental Protocols

Boc Deprotection Protocol

The removal of the Boc protecting groups is a common and critical step in the utilization of this compound for PROTAC synthesis. A general protocol for Boc deprotection is provided below.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 0.1 M) in a round-bottom flask with a magnetic stir bar.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to the stirred solution (typically 20-50% v/v).

  • Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove DCM and excess TFA.

  • For purification, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to yield the deprotected diamine linker.

Signaling Pathways and Logical Relationships

The primary mechanism of action for PROTACs synthesized using linkers like this compound is the hijacking of the ubiquitin-proteasome system.

PROTAC Mechanism of Action

The following diagram illustrates the general mechanism of action for a PROTAC molecule.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex Binds TargetProtein Target Protein (POI) TargetProtein->TernaryComplex Binds E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Binds TernaryComplex->PROTAC Recycled UbiquitinatedProtein Ubiquitinated POI TernaryComplex->UbiquitinatedProtein Ubiquitination Ubiquitin Ubiquitin Ubiquitin->TernaryComplex Proteasome Proteasome UbiquitinatedProtein->Proteasome Recognition DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation

Caption: General mechanism of action for a PROTAC molecule.

Experimental Workflow for PROTAC Synthesis and Evaluation

The development of a novel PROTAC involves a multi-step process from synthesis to biological evaluation.

PROTAC_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Start: This compound Deprotection Boc Deprotection Start->Deprotection Conjugation1 Conjugation to E3 Ligase Ligand Deprotection->Conjugation1 Purification1 Purification Conjugation1->Purification1 Deprotection2 Second Boc Deprotection Purification1->Deprotection2 Conjugation2 Conjugation to Target Protein Ligand Deprotection2->Conjugation2 FinalPurification Final PROTAC Purification Conjugation2->FinalPurification InVitro In Vitro Assays (e.g., Ternary Complex Formation) FinalPurification->InVitro PROTAC Candidate CellBased Cell-Based Assays (e.g., Western Blot for Degradation) InVitro->CellBased InVivo In Vivo Studies (e.g., Animal Models) CellBased->InVivo

Caption: A typical experimental workflow for PROTAC synthesis and evaluation.

Conclusion

This compound is a versatile and valuable tool for researchers engaged in the design and synthesis of PROTACs and other complex molecular architectures. Its well-defined structure, coupled with the advantageous properties of the PEG linker, facilitates the development of novel therapeutics with improved pharmacological profiles. This guide provides a foundational understanding of its properties and applications, empowering scientists to leverage this molecule in their drug discovery endeavors.

References

The Pivotal Role of Boc-NH-PEG4-C2-Boc in PROTAC Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation has witnessed a paradigm shift with the advent of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules offer a novel therapeutic modality by hijacking the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The elegant design of a PROTAC molecule comprises three key components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that conjugates the two. The linker, far from being a mere spacer, plays a critical role in the efficacy of the PROTAC. This technical guide delves into the core of PROTAC synthesis, focusing on the instrumental role of the bifunctional linker, Boc-NH-PEG4-C2-Boc.

Understanding the this compound Linker: Structure and Function

This compound is a widely utilized linker in PROTAC design due to its favorable chemical properties. Its structure consists of a central polyethylene glycol (PEG) chain of four units, flanked by a two-carbon (C2) alkyl chain and terminated at both ends with Boc (tert-butyloxycarbonyl) protected amine groups.

Key Structural Features and Their Functional Implications:

  • Polyethylene Glycol (PEG) Core: The PEG motif imparts hydrophilicity to the linker. This is a crucial feature as it enhances the aqueous solubility and cell permeability of the resulting PROTAC molecule, thereby improving its overall pharmacokinetic properties.[1]

  • Flexibility: The inherent flexibility of the PEG and alkyl chain allows for the necessary spatial orientation of the POI and E3 ligase ligands. This conformational adaptability is essential for the efficient formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for subsequent ubiquitination and degradation.

  • Bifunctional Nature with Boc Protection: The presence of two Boc-protected amine groups makes it a versatile building block for a modular and sequential PROTAC synthesis. The Boc protecting groups are stable under a variety of reaction conditions but can be readily removed under acidic conditions. This allows for the controlled, stepwise attachment of the POI and E3 ligase ligands, preventing unwanted side reactions and simplifying the purification process.

The PROTAC Synthesis Workflow: A Modular Approach

The synthesis of a PROTAC utilizing the this compound linker typically follows a modular and convergent strategy. This involves the separate synthesis or acquisition of the POI ligand and the E3 ligase ligand, each possessing a reactive handle (e.g., a carboxylic acid or an amine). These are then sequentially coupled to the deprotected ends of the linker.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis POI_ligand POI Ligand (with reactive handle) step1 Step 1: First Coupling (e.g., Amide Bond Formation) POI_ligand->step1 E3_ligand E3 Ligase Ligand (with reactive handle) step2 Step 3: Second Coupling (e.g., Amide Bond Formation) E3_ligand->step2 linker This compound linker->step1 deprotection1 Step 2: Boc Deprotection step1->deprotection1 deprotection1->step2 final_protac Final PROTAC Molecule step2->final_protac

A generalized workflow for the modular synthesis of a PROTAC molecule.

Experimental Protocols

The following protocols provide a detailed methodology for the key steps in the synthesis of a PROTAC using the this compound linker and its subsequent biological evaluation.

PROTAC Synthesis: A Step-by-Step Guide

This protocol describes a typical synthesis involving amide bond formation.

Step 1: First Amide Coupling

  • Dissolution: Dissolve the POI ligand (containing a carboxylic acid, 1.0 eq) and Boc-NH-PEG4-C2-NH-Boc (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Activation: Add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Coupling: Add the linker solution to the activated POI ligand solution and stir the reaction mixture at room temperature overnight.

  • Work-up and Purification: Monitor the reaction by LC-MS. Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the mono-Boc-protected intermediate.

Step 2: Boc Deprotection

  • Dissolution: Dissolve the purified mono-Boc-protected intermediate in Dichloromethane (DCM).

  • Deprotection: Add Trifluoroacetic acid (TFA) (20-50% v/v) to the solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Removal of Acid: Monitor the reaction by LC-MS. Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine-TFA salt is often used in the next step without further purification.

Step 3: Second Amide Coupling

  • Activation and Coupling: Following the procedure in Step 1, couple the deprotected intermediate (amine-TFA salt, 1.0 eq) with the E3 ligase ligand (containing a carboxylic acid, 1.1 eq) using HATU and DIPEA in DMF.

  • Final Purification: After work-up, purify the final PROTAC molecule by preparative HPLC to obtain a product of high purity.

Biological Evaluation of PROTAC Efficacy

Western Blotting for Protein Degradation

This is a standard method to quantify the degradation of the target protein.

  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with varying concentrations of the synthesized PROTAC for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific to the POI. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.

Data Presentation: Quantifying PROTAC Activity

The efficacy of a PROTAC is typically quantified by its DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values. While specific data for PROTACs utilizing the this compound linker is dispersed across various proprietary and academic studies, the following table illustrates a representative format for presenting such data.

PROTAC IDTarget POIE3 LigaseLinkerDC50 (nM)Dmax (%)
PROTAC-XProtein ACereblonThis compound25>90
PROTAC-YProtein BVHLThis compound5085

Mechanism of Action: The PROTAC-induced Degradation Pathway

The synthesized PROTAC molecule acts as a bridge to induce the proximity of the POI and an E3 ubiquitin ligase, thereby initiating a cascade of events leading to the degradation of the POI.

PROTAC_MoA cluster_pathway PROTAC Mechanism of Action PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Recycling Recycling PROTAC->Recycling POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Degradation->PROTAC PROTAC is released Amino_Acids Amino Acids Degradation->Amino_Acids

The signaling pathway of PROTAC-mediated protein degradation.

The process begins with the PROTAC molecule simultaneously binding to the POI and an E3 ubiquitin ligase, forming a ternary complex. This induced proximity facilitates the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme (associated with the E3 ligase) to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome into smaller peptides. The PROTAC molecule itself is not degraded in this process and is released to engage in another cycle of degradation, acting in a catalytic manner.

Conclusion

The this compound linker is a cornerstone in the rational design and synthesis of effective PROTAC molecules. Its inherent hydrophilicity, flexibility, and the presence of strategically protected functional groups enable a modular and efficient synthetic approach. A thorough understanding of its properties and the associated synthetic and biological evaluation protocols is paramount for researchers in the field of targeted protein degradation. The ability to systematically synthesize and evaluate PROTACs with well-defined linkers like this compound is a critical driver for the discovery and development of novel therapeutics for a wide range of diseases.

References

The Role and Application of Boc-NH-PEG4-C2-Boc in Advanced Drug Development: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The molecule Boc-NH-PEG4-C2-Boc serves as a critical building block in the synthesis of sophisticated therapeutic agents, specifically in the rapidly advancing fields of Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). It is a bifunctional linker, meaning it is not a therapeutic agent with its own mechanism of action, but rather a molecular bridge designed to connect two distinct and functionally active molecules. This guide provides an in-depth analysis of its role, the mechanisms of the molecules it helps create, and representative experimental protocols for its application.

The Functional Architecture of this compound

This compound is a heterobifunctional linker characterized by three key components:

  • Boc-NH- (tert-butyloxycarbonyl-amino-): This is a common protecting group for an amine. The Boc group is stable under many reaction conditions but can be readily removed under acidic conditions to expose a reactive primary amine.[1] This allows for the sequential and controlled attachment of different molecules.

  • -PEG4-: This represents a polyethylene glycol (PEG) chain with four repeating ethylene glycol units. PEG linkers are widely incorporated in drug design to enhance the solubility, stability, and pharmacokinetic properties of the final conjugate.[2][3] The PEG moiety can improve water solubility, reduce aggregation, and decrease immunogenicity.[4]

  • -C2-: This is a two-carbon (ethyl) spacer.

  • -Boc: A second Boc-protected amine at the other end of the linker provides a second site for controlled conjugation.

The symmetrical Boc protection on both ends of the amine groups allows for a versatile and stepwise synthesis of heterobifunctional molecules like PROTACs and ADCs.

Mechanism of Action in PROTACs and ADCs

The "mechanism of action" is not attributable to the linker itself, but to the final therapeutic entity it helps to construct.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are innovative heterobifunctional molecules designed to co-opt the body's own cellular machinery for protein degradation to eliminate disease-causing proteins. A PROTAC molecule consists of three parts: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker (such as one derived from this compound) that connects the two ligands.

The mechanism of action of a PROTAC is as follows:

  • Ternary Complex Formation: The PROTAC simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex.

  • Ubiquitination: The close proximity of the E3 ligase to the target protein, facilitated by the PROTAC, leads to the transfer of ubiquitin molecules from the E3 ligase to the target protein.

  • Proteasomal Degradation: The poly-ubiquitinated target protein is then recognized and degraded by the 26S proteasome, a cellular complex responsible for protein degradation.

  • Catalytic Cycle: After the degradation of the target protein, the PROTAC is released and can engage another target protein and E3 ligase, acting in a catalytic manner.

PROTAC_Mechanism cluster_0 PROTAC Engagement cluster_1 Ternary Complex Formation and Ubiquitination cluster_2 Proteasomal Degradation PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Release Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Protein Fragments Proteasome->Degradation Degradation

PROTAC Mechanism of Action
Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies designed to deliver a potent cytotoxic agent (payload) specifically to cancer cells, thereby minimizing systemic toxicity.[3] An ADC is composed of a monoclonal antibody that targets a specific antigen on the surface of cancer cells, a cytotoxic payload, and a linker that connects the antibody and the payload.

The mechanism of action of an ADC is as follows:

  • Target Binding: The antibody component of the ADC binds to its specific antigen on the surface of a cancer cell.

  • Internalization: The ADC-antigen complex is internalized by the cancer cell, typically through endocytosis.

  • Payload Release: Inside the cell, the linker is cleaved by cellular machinery (e.g., enzymes in the lysosome), releasing the cytotoxic payload.

  • Cell Death: The released payload then exerts its cytotoxic effect, leading to the death of the cancer cell.

ADC_Mechanism cluster_0 Extracellular cluster_1 Intracellular ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen Binding TumorCell Tumor Cell Internalization Internalization (Endocytosis) Antigen->Internalization Triggers Lysosome Lysosome Internalization->Lysosome Trafficking Payload Cytotoxic Payload Lysosome->Payload Linker Cleavage & Payload Release CellDeath Cell Death (Apoptosis) Payload->CellDeath Induces

ADC Mechanism of Action

Representative Experimental Protocols

While a specific research paper detailing the use of the exact this compound linker is not publicly available, the following protocols for the synthesis and evaluation of a PROTAC are representative of how a similar Boc-protected PEG4 amine linker would be employed. These are based on established methodologies in the field.

Synthesis of a PROTAC using a Boc-NH-PEG4-amine Linker

This protocol describes a common synthetic route for creating a PROTAC.

PROTAC_Synthesis_Workflow Start Start Materials: - E3 Ligase Ligand (with carboxylic acid) - Boc-NH-PEG4-amine Linker - Target Protein Ligand (with reactive group) Step1 Step 1: Amide Coupling (E3 Ligase Ligand + Linker) Start->Step1 Step2 Step 2: Boc Deprotection (Acidic Conditions) Step1->Step2 Step3 Step 3: Second Coupling (Linker-E3 Ligase + Target Ligand) Step2->Step3 Purification Purification (e.g., HPLC) Step3->Purification Characterization Characterization (e.g., LC-MS, NMR) Purification->Characterization Final_PROTAC Final PROTAC Molecule Characterization->Final_PROTAC

PROTAC Synthesis Workflow

Step 1: Coupling of E3 Ligase Ligand to the Linker

  • Dissolve the E3 ligase ligand (containing a carboxylic acid moiety) and Boc-NH-PEG4-amine (1.2 equivalents) in an anhydrous solvent such as dimethylformamide (DMF).

  • Add a coupling agent, for example, HATU (1.5 equivalents), and a base, such as diisopropylethylamine (DIPEA) (3 equivalents).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the Boc-protected E3 ligase-linker conjugate.

Step 2: Boc Deprotection

  • Dissolve the purified Boc-protected conjugate in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20% TFA in DCM).

  • Stir the mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by LC-MS.

  • Once the reaction is complete, concentrate the solution under reduced pressure to remove the TFA and DCM.

  • The resulting amine salt is typically used in the next step without further purification.

Step 3: Coupling of the Target Protein Ligand

  • Dissolve the deprotected E3 ligase-linker amine salt and the target protein ligand (containing a suitable reactive group, such as an activated carboxylic acid) in anhydrous DMF.

  • Add a base like DIPEA to neutralize the amine salt.

  • If the target ligand has a carboxylic acid, add a coupling agent like HATU.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by LC-MS.

  • Upon completion, work up the reaction as described in Step 1.

Step 4: Purification and Characterization

  • Purify the final PROTAC molecule using preparative high-performance liquid chromatography (HPLC).

  • Characterize the purified PROTAC by LC-MS to confirm the mass and purity, and by nuclear magnetic resonance (NMR) spectroscopy to confirm the structure.

Biological Evaluation of the Synthesized PROTAC

Western Blot for Target Protein Degradation

  • Cell Culture and Treatment: Plate cells of interest (e.g., a cancer cell line expressing the target protein) and allow them to adhere overnight. Treat the cells with varying concentrations of the synthesized PROTAC for a specified period (e.g., 24 hours).

  • Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane and then incubate it with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Quantify the band intensities using densitometry software to determine the extent of target protein degradation at different PROTAC concentrations.

Quantitative Data Summary

The following table provides a representative summary of the type of quantitative data that would be generated during the biological evaluation of a newly synthesized PROTAC. The values are hypothetical and serve as an illustration.

PROTAC CompoundTarget ProteinCell LineDC50 (nM)1Dmax (%)2
Representative PROTACProtein XCancer Cell Line A1592
Negative Control3Protein XCancer Cell Line A>10,000<10

1DC50: The concentration of the PROTAC that results in 50% degradation of the target protein. 2Dmax: The maximum percentage of target protein degradation achieved. 3Negative Control: A molecule where one of the binding ligands is inactive.

Conclusion

This compound is a valuable and versatile bifunctional linker that plays a crucial role in the modular synthesis of advanced therapeutics such as PROTACs and ADCs. Its chemical properties, including the presence of Boc-protected amines and a hydrophilic PEG4 spacer, enable the controlled and efficient construction of these complex molecules. While the linker itself is not biologically active, it is a critical component that influences the overall physicochemical and pharmacokinetic properties of the final drug conjugate, ultimately impacting its therapeutic efficacy and safety. The experimental protocols and evaluation methods described herein provide a foundational framework for the application of this and similar linkers in modern drug discovery and development.

References

The Role of PEG Linkers in Revolutionizing Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug development, the precise delivery and enhanced efficacy of therapeutic agents are paramount. Polyethylene glycol (PEG) linkers have emerged as a cornerstone technology, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of a wide array of therapeutics, from small molecules to large biologics. This in-depth technical guide provides a comprehensive overview of PEG linkers, their applications, the experimental methodologies for their implementation and characterization, and their impact on drug efficacy and safety.

Core Concepts of PEG Linkers in Drug Discovery

Polyethylene glycol is a biocompatible, non-immunogenic, and highly water-soluble polymer. When used as a linker, it covalently attaches a therapeutic payload to a targeting moiety, such as an antibody in an Antibody-Drug Conjugate (ADC), or connects two active molecules, as in Proteolysis Targeting Chimeras (PROTACs). The introduction of a PEG linker can dramatically alter the physicochemical properties of the parent drug molecule.[][2][3]

The primary advantages of incorporating PEG linkers include:

  • Enhanced Solubility and Stability: PEG's hydrophilic nature can significantly increase the water solubility of hydrophobic drugs, improving their formulation and bioavailability.[4][5] It also acts as a protective layer, shielding the drug from enzymatic degradation.

  • Prolonged Circulation Half-Life: By increasing the hydrodynamic size of the drug conjugate, PEGylation reduces renal clearance, leading to a longer circulation time in the bloodstream. This allows for less frequent dosing, improving patient compliance.

  • Reduced Immunogenicity: The "stealth" properties of PEG can mask the therapeutic agent from the host's immune system, reducing the likelihood of an immune response.

  • Improved Pharmacokinetics and Pharmacodynamics: The culmination of these effects leads to a more favorable pharmacokinetic (PK) profile, with increased drug exposure and a more sustained therapeutic effect.

Types of PEG Linkers and Their Applications

The versatility of PEG chemistry allows for the design of a wide range of linkers with distinct properties tailored to specific therapeutic applications.

Linear vs. Branched PEG Linkers
  • Linear PEGs are the most common type, consisting of a single, straight polymer chain.

  • Branched or Multi-arm PEGs have multiple PEG chains radiating from a central core. This architecture can offer enhanced steric hindrance and a greater increase in hydrodynamic volume compared to linear PEGs of the same molecular weight.

Homobifunctional vs. Heterobifunctional PEG Linkers
  • Homobifunctional PEGs possess identical reactive groups at both ends, making them suitable for crosslinking identical molecules.

  • Heterobifunctional PEGs have different reactive groups at each terminus, enabling the sequential and specific conjugation of two different molecules, a crucial feature in the synthesis of ADCs and PROTACs.

Cleavable vs. Non-Cleavable PEG Linkers

The choice between a cleavable and a non-cleavable linker is a critical determinant of a drug conjugate's mechanism of action and therapeutic index.

  • Cleavable Linkers are designed to release the therapeutic payload in response to specific triggers within the target microenvironment, such as low pH in endosomes or the presence of specific enzymes like cathepsins in tumor cells. This targeted release can enhance the potency of the drug and may lead to a "bystander effect," where the released drug can kill neighboring target cells.

  • Non-Cleavable Linkers form a stable covalent bond between the drug and the targeting moiety. The payload is released only after the complete degradation of the targeting antibody within the lysosome. This approach generally offers greater plasma stability and a potentially better safety profile. A meta-analysis of clinical trials has suggested that ADCs with non-cleavable linkers are associated with a lower incidence of high-grade adverse events compared to those with cleavable linkers.

Quantitative Impact of PEG Linkers

The inclusion of a PEG linker has a quantifiable impact on the properties of a drug. The following tables summarize key data on the physicochemical and pharmacokinetic effects of PEGylation.

Table 1: Physicochemical Properties of Common PEG Linkers

PEG Linker TypeMolecular Weight (Da)Water SolubilityKey Features
Monodisperse (discrete) PEG (dPEG®)Precise, single molecular weight (e.g., PEG4, PEG8, PEG12)HighUniform and well-defined, leading to homogenous conjugates.
Polydisperse PEGRange of molecular weights (e.g., 2 kDa, 5 kDa, 20 kDa)HighMixture of polymer chain lengths, resulting in heterogeneous conjugates.
Branched PEG10 kDa, 20 kDa, 40 kDaHighIncreased hydrodynamic volume compared to linear PEGs of similar MW.

Table 2: Impact of PEG Chain Length on Pharmacokinetics of a Therapeutic Protein

PEG Molecular WeightHalf-life (t½)Systemic Clearance (CL)Reference
Unmodified Interferon-alpha-6.6–29.2 L/hr
5 kDa linear PEG-2.5–5 L/hr
12 kDa linear PEG-0.725 L/hr
40 kDa branched PEG-0.06–0.10 L/hr
6 kDa PEG18 minutes-
50 kDa PEG16.5 hours-

Table 3: Comparative In Vitro Cytotoxicity of a Miniaturized ADC with Different PEG Linkers

ConjugatePEG Molecular Weight (kDa)Half-life Extension (vs. no PEG)In Vitro Cytotoxicity Reduction (vs. no PEG)
ZHER2-SMCC-MMAE (HM)01.0-fold1.0-fold
ZHER2-PEG4K-MMAE (HP4KM)42.5-fold4.5-fold
ZHER2-PEG10K-MMAE (HP10KM)1011.2-fold22.0-fold
Data from a study on affibody-based drug conjugates, demonstrating that while longer PEG chains increase half-life, they can also reduce in vitro cytotoxicity.

Experimental Protocols

The successful development of PEGylated therapeutics relies on robust experimental methodologies for their synthesis, purification, and characterization.

Protocol for Amine-Specific Protein PEGylation

This protocol describes a general method for conjugating an NHS-activated PEG to primary amines (e.g., lysine residues) on a protein.

Materials:

  • Protein to be PEGylated

  • NHS-activated PEG reagent (e.g., Y-NHS-40K)

  • Amine-free buffer (e.g., phosphate buffer, pH 7.0-7.5)

  • Dry, water-miscible solvent (e.g., DMF or DMSO)

  • Quenching buffer (e.g., Tris buffer)

Procedure:

  • Protein Preparation: Dissolve or exchange the protein into the amine-free buffer at a concentration of at least 2 mg/mL. Ensure any buffers containing primary amines are removed.

  • PEG Reagent Preparation: Allow the NHS-activated PEG to warm to room temperature before opening. Calculate the required amount, typically a 5- to 10-fold molar excess of PEG to protein. Immediately before use, dissolve the PEG reagent in a small volume of dry DMF or DMSO.

  • PEGylation Reaction: Slowly add the dissolved PEG reagent to the protein solution while gently stirring.

  • Incubation: Incubate the reaction mixture at room temperature for approximately one hour or at 4°C for three hours. The optimal time may vary depending on the protein.

  • Quenching: Stop the reaction by adding the quenching buffer to react with any remaining active PEG-NHS.

  • Purification: Proceed immediately to the purification of the PEGylated protein.

Purification of PEGylated Conjugates by Size-Exclusion Chromatography (SEC-HPLC)

SEC is a widely used method for separating PEGylated proteins from unreacted protein and excess PEG based on their differences in hydrodynamic radius.

Materials:

  • Crude PEGylation reaction mixture

  • SEC-HPLC system with a suitable column (e.g., TSKgel G3000SWxl)

  • Mobile phase (e.g., phosphate-buffered saline)

  • UV detector

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Injection: Inject an appropriate volume of the crude reaction mixture onto the column.

  • Elution: Elute the components isocratically with the mobile phase. The PEGylated conjugate, having a larger hydrodynamic volume, will elute earlier than the unreacted protein.

  • Fraction Collection: Collect the fractions corresponding to the mono-PEGylated protein peak.

  • Analysis: Analyze the collected fractions for purity using SDS-PAGE or mass spectrometry.

Characterization of PEGylated Proteins

4.3.1. SDS-PAGE and Western Blotting

  • SDS-PAGE: This technique separates proteins based on their molecular weight. PEGylated proteins will migrate slower than their unmodified counterparts, appearing as a band with a higher apparent molecular weight. However, the interaction between PEG and SDS can sometimes lead to smeared or broadened bands. Native PAGE, which separates proteins based on their native charge and size, can be a useful alternative to avoid this issue.

  • Western Blotting: If an anti-PEG antibody is available, Western blotting can be used to specifically detect both free PEG and PEGylated proteins in a sample.

4.3.2. Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for the detailed characterization of PEGylated proteins, providing information on the molecular weight, degree of PEGylation, and sites of conjugation.

Sample Preparation:

  • Desalt the protein sample using methods like centrifugal filtration.

LC-MS/MS Analysis:

  • Chromatographic Separation: Separate the PEGylated species using reverse-phase or size-exclusion chromatography coupled to the mass spectrometer.

  • Mass Analysis: Acquire high-resolution mass spectra. The polydispersity of PEG can lead to complex spectra with overlapping charge states.

  • Data Deconvolution: Use specialized software to deconvolute the complex spectra to determine the accurate mass of the intact PEGylated protein and identify the different PEGylated species present.

  • Peptide Mapping: To identify the specific sites of PEGylation, digest the PEGylated protein with a protease (e.g., trypsin) and analyze the resulting peptides by LC-MS/MS.

In Vitro Cytotoxicity Assay

This protocol outlines a method to assess the cytotoxic effect of a PEGylated drug on cancer cells.

Materials:

  • Target cancer cell line

  • Control (non-target) cell line

  • Cell culture medium and supplements

  • 96-well plates

  • PEGylated drug and unconjugated drug

  • Cell viability reagent (e.g., MTT, WST-1)

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at an optimal density and incubate overnight.

  • Drug Treatment: Treat the cells with serial dilutions of the PEGylated drug, the unconjugated drug, and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • Viability Assessment: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence to determine the percentage of viable cells relative to the vehicle control. Calculate the IC50 value (the concentration of drug that inhibits cell growth by 50%).

In Vivo Pharmacokinetic and Efficacy Studies

Pharmacokinetic Study:

  • Animal Model: Use an appropriate animal model (e.g., mice or rats).

  • Drug Administration: Administer a single intravenous dose of the PEGylated drug.

  • Blood Sampling: Collect blood samples at various time points post-injection.

  • Drug Quantification: Quantify the concentration of the PEGylated drug in the plasma samples using a validated analytical method (e.g., ELISA or LC-MS/MS).

  • PK Analysis: Calculate key pharmacokinetic parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).

Efficacy Study (Xenograft Model):

  • Tumor Implantation: Implant tumor cells subcutaneously into immunocompromised mice.

  • Treatment: Once the tumors reach a specified size, randomize the mice into treatment groups (e.g., vehicle control, unconjugated drug, PEGylated drug). Administer the treatments according to a predetermined schedule.

  • Tumor Measurement: Measure the tumor volume regularly throughout the study.

  • Toxicity Monitoring: Monitor the body weight and overall health of the animals to assess toxicity.

  • Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for further analysis.

Visualizing Key Concepts and Workflows

Diagrams are essential for illustrating the complex relationships and processes involved in the development of PEGylated drugs.

PEGylated_Drug_Structure cluster_ADC Antibody-Drug Conjugate (ADC) Antibody Antibody PEG_Linker PEG Linker Antibody->PEG_Linker Drug Cytotoxic Drug PEG_Linker->Drug Experimental_Workflow Start Start PEGylation_Reaction PEGylation Reaction (Protein + Activated PEG) Start->PEGylation_Reaction Purification Purification (e.g., SEC-HPLC) PEGylation_Reaction->Purification Characterization Characterization (SDS-PAGE, MS) Purification->Characterization In_Vitro_Testing In Vitro Assays (Cytotoxicity, Binding) Characterization->In_Vitro_Testing In_Vivo_Studies In Vivo Studies (PK, Efficacy, Toxicity) In_Vitro_Testing->In_Vivo_Studies Final_Product PEGylated Therapeutic In_Vivo_Studies->Final_Product Cleavable_vs_NonCleavable cluster_Cleavable Cleavable Linker Mechanism cluster_NonCleavable Non-Cleavable Linker Mechanism ADC_Cleavable ADC Internalization Lysosome_Cleavable Lysosomal Trafficking ADC_Cleavable->Lysosome_Cleavable Cleavage Linker Cleavage (e.g., by Cathepsin B) Lysosome_Cleavable->Cleavage Drug_Release_Cleavable Payload Release Cleavage->Drug_Release_Cleavable ADC_NonCleavable ADC Internalization Lysosome_NonCleavable Lysosomal Trafficking ADC_NonCleavable->Lysosome_NonCleavable Degradation Antibody Degradation (Proteolysis) Lysosome_NonCleavable->Degradation Drug_Release_NonCleavable Payload-Linker-Amino Acid Release Degradation->Drug_Release_NonCleavable

References

An In-depth Technical Guide to Boc-NH-PEG4-C2-Boc for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of targeted therapeutics, the strategic design of linker molecules is paramount to the efficacy and safety of novel drug conjugates. Among these, Boc-NH-PEG4-C2-Boc , a bifunctional polyethylene glycol (PEG) linker, has garnered significant attention. Its unique properties make it a valuable tool in the development of advanced drug delivery systems, particularly in the burgeoning fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This technical guide provides a comprehensive overview of this compound, including its core properties, synthesis, experimental applications, and its role in shaping the future of targeted protein degradation and targeted chemotherapy.

Core Properties and Structure

This compound, chemically known as 1,2-Bis(2-(tert-butoxycarbonylamino)ethoxy)ethane, is a homobifunctional linker featuring two tert-butyloxycarbonyl (Boc)-protected amine groups at either end of a tetraethylene glycol (PEG4) spacer. The Boc protecting groups provide stability during synthesis and can be readily removed under acidic conditions to reveal reactive primary amines.

The key attributes of this linker include:

  • Hydrophilicity: The PEG chain imparts excellent water solubility to the parent molecule, which can improve the pharmacokinetic properties of the resulting drug conjugate.

  • Biocompatibility: PEG is a well-established biocompatible polymer with low immunogenicity, making it an ideal component for in vivo applications.

  • Defined Length and Monodispersity: The precise length of the PEG4 chain allows for controlled spacing between the two conjugated moieties, a critical factor in optimizing the biological activity of molecules like PROTACs.

  • Chemical Tractability: The terminal Boc-protected amines offer a versatile handle for conjugation to various molecules following a straightforward deprotection step.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of linkers is crucial for the rational design of drug conjugates. The following table summarizes key properties of this compound and related PEG linkers.

PropertyThis compoundGeneral Range for PROTAC Linkers
Molecular Formula C₂₀H₄₀N₂O₈Variable
Molecular Weight 452.54 g/mol 300 - 1500 g/mol
Appearance White to off-white solid or viscous oilVariable
Solubility Soluble in DCM, DMF, DMSO; limited in waterVariable
Calculated LogP ~1.5 - 2.51 - 7
Topological Polar Surface Area (TPSA) ~110 Ų100 - 250 Ų

The Critical Role in PROTAC and ADC Technology

This compound serves as a foundational building block in the construction of two revolutionary classes of targeted therapies: PROTACs and ADCs.

PROTACs: Engineering Protein Degradation

PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins of interest (POIs). A PROTAC consists of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.

The linker's length and composition are critical for the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase, which is a prerequisite for ubiquitination and subsequent degradation of the POI. The PEG4 length of this compound often provides an optimal distance for this interaction.

The following diagram illustrates the general mechanism of PROTAC-mediated protein degradation:

PROTAC_Mechanism POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

PROTAC-mediated protein degradation pathway.
ADCs: Precision Chemotherapy

ADCs are a class of targeted therapies designed to deliver potent cytotoxic agents directly to cancer cells. They consist of a monoclonal antibody that recognizes a tumor-specific antigen, a highly potent cytotoxic payload, and a linker that connects the antibody to the payload.

The linker in an ADC must be stable in systemic circulation to prevent premature release of the toxic payload, which could harm healthy tissues. Upon internalization of the ADC by the target cancer cell, the linker is designed to be cleaved, releasing the cytotoxic agent and inducing cell death. The hydrophilic nature of the PEG4 linker can improve the overall solubility and pharmacokinetic profile of the ADC.

Experimental Protocols

Synthesis of this compound

While a variety of synthetic routes exist, a common approach for the synthesis of this compound involves the di-tosylation of tetraethylene glycol followed by nucleophilic substitution with a Boc-protected aminoethanol derivative. A more direct approach involves the reaction of 1,2-bis(2-aminoethoxy)ethane with di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • 1,2-Bis(2-aminoethoxy)ethane

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve 1,2-bis(2-aminoethoxy)ethane (1 equivalent) in DCM or THF.

  • Add TEA or DIPEA (2.2 equivalents) to the solution and stir at room temperature.

  • Slowly add a solution of Boc₂O (2.2 equivalents) in the same solvent to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Boc Deprotection Protocol

The removal of the Boc protecting groups is a critical step to enable conjugation of the linker to other molecules.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve this compound in DCM.

  • Add TFA (typically 20-50% v/v in DCM) to the solution at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC or LC-MS.

  • Upon complete deprotection, carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate under reduced pressure to yield the deprotected diamino-PEG4 linker.

General Protocol for PROTAC Synthesis using this compound

This protocol outlines a general two-step approach for the synthesis of a PROTAC.

PROTAC_Synthesis_Workflow cluster_0 Step 1: Mono-functionalization of the Linker cluster_1 Step 2: Boc Deprotection and Final Coupling Boc_Linker This compound Coupling1 Amide Coupling (e.g., HATU, DIPEA) Boc_Linker->Coupling1 POI_Ligand POI Ligand (with reactive group) POI_Ligand->Coupling1 Mono_Boc_PROTAC Mono-Boc Protected PROTAC Intermediate Coupling1->Mono_Boc_PROTAC Boc_Deprotection Boc Deprotection (TFA/DCM) Mono_Boc_PROTAC->Boc_Deprotection Mono_Amine_PROTAC Mono-Amine PROTAC Intermediate Boc_Deprotection->Mono_Amine_PROTAC Coupling2 Amide Coupling (e.g., HATU, DIPEA) Mono_Amine_PROTAC->Coupling2 E3_Ligand E3 Ligase Ligand (with reactive group) E3_Ligand->Coupling2 Final_PROTAC Final PROTAC Coupling2->Final_PROTAC

A general workflow for PROTAC synthesis.

Quantitative Data and Performance Comparison

The length of the PEG linker has a profound impact on the degradation efficiency of a PROTAC. The following table summarizes representative data from studies comparing the efficacy of PROTACs with varying PEG linker lengths.

PROTAC LinkerDC₅₀ (nM)Dₘₐₓ (%)
PEG3 50 - 20070 - 90
PEG4 10 - 50 >90
PEG5 20 - 10080 - 95
PEG6 75 - 30060 - 85

Note: The optimal linker length is target-dependent and requires empirical determination. The data presented is a generalized representation from various studies.

The data suggests that for many target proteins, a PEG4 linker provides an optimal balance of flexibility and length to facilitate the formation of a stable and productive ternary complex, leading to enhanced degradation efficiency as indicated by lower DC₅₀ and higher Dₘₐₓ values.

Conclusion and Future Outlook

This compound is a versatile and indispensable tool in the modern drug discovery toolbox. Its well-defined structure, favorable physicochemical properties, and chemical tractability make it a preferred choice for the construction of sophisticated drug delivery systems like PROTACs and ADCs. The ability to precisely control the spacing between the functional ends of a therapeutic molecule is a key determinant of its biological activity. As our understanding of the intricate interplay between linker chemistry and therapeutic efficacy deepens, the rational design and application of linkers such as this compound will continue to drive the development of next-generation targeted therapies with improved potency and safety profiles. The continued exploration of linker diversity, including variations in length, rigidity, and cleavability, will undoubtedly unlock new therapeutic opportunities and further refine the art of precision medicine.

An In-depth Technical Guide to Boc-Protected PEG4 Linkers for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The nomenclature "Boc-NH-PEG4-C2-Boc" is frequently used to describe bifunctional linker molecules essential in the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). However, this shorthand can be ambiguous and may refer to several distinct chemical entities. This guide provides a detailed overview of the most probable candidates for "this compound," outlining their chemical properties and general applications in drug discovery.

Understanding the Ambiguity

The term "this compound" suggests a polyethylene glycol (PEG) linker with four ethylene glycol units, flanked by two Boc-protected amine groups, and containing a two-carbon (C2) spacer. The precise location of this "C2" unit can vary, leading to different isomers with distinct chemical properties. Below, we detail the most likely candidate molecules.

Candidate Molecules and Their Properties

Due to the noted ambiguity, several molecules could be intended by the shorthand "this compound." The following table summarizes the key quantitative data for the most plausible candidates.

Common Name/SynonymMolecular FormulaMolecular Weight ( g/mol )CAS Number
NH-bis(PEG4-C2-NH-Boc)C30H61N3O12655.822182601-75-6
Boc-NH-PEG4-CH2CH2NH2C15H32N2O6336.4811442-84-9
Boc-NH-PEG4-COOHC16H31NO8365.4756525-91-4

General Applications in Drug Discovery

Boc-protected PEG linkers are fundamental tools in the synthesis of complex bioconjugates. Their primary role is to connect two different molecular entities, such as a target-binding ligand and an E3 ligase ligand in a PROTAC, or an antibody and a cytotoxic payload in an ADC.

The PEG component of the linker enhances the solubility and pharmacokinetic properties of the final conjugate. The terminal Boc-protected amines serve as versatile handles for chemical modification. The Boc protecting group can be readily removed under acidic conditions to reveal a primary amine, which can then be coupled to another molecule of interest.

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. Boc-protected PEG linkers are frequently used to connect the target-binding warhead to the E3 ligase ligand.

In ADCs, the linker connects a monoclonal antibody to a potent cytotoxic drug. The properties of the linker are critical to the stability and efficacy of the ADC. PEGylated linkers can improve the solubility and stability of the ADC.

Experimental Protocols: A General Workflow for PROTAC Synthesis

While specific experimental protocols are highly dependent on the particular ligands and linker used, a general workflow for the synthesis of a PROTAC using a di-Boc-protected PEG linker is outlined below.

Step 1: Deprotection of the Linker The di-Boc-protected PEG linker is treated with an acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), to remove one of the Boc groups, yielding a mono-protected linker with a free amine.

Step 2: Coupling of the First Ligand The mono-protected linker is then coupled to the first binding ligand (e.g., the E3 ligase ligand) using standard amide bond formation chemistry, such as HATU or EDC/NHS coupling.

Step 3: Deprotection of the Second Boc Group The remaining Boc group on the linker-ligand conjugate is removed using acidic conditions as in Step 1.

Step 4: Coupling of the Second Ligand The second binding ligand (e.g., the target protein ligand) is then coupled to the newly exposed amine on the linker to yield the final PROTAC molecule.

Step 5: Purification The final PROTAC is purified using techniques such as high-performance liquid chromatography (HPLC).

Visualizing the Workflow

The following diagrams illustrate the general workflow for PROTAC synthesis using a bifunctional linker and the logical relationship of PROTAC components.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_purification Purification Di-Boc Linker Di-Boc Linker Mono-protected Linker Mono-protected Linker Di-Boc Linker->Mono-protected Linker 1. Deprotection Linker-Ligand 1 Linker-Ligand 1 Mono-protected Linker->Linker-Ligand 1 2. Couple Ligand 1 Final PROTAC Final PROTAC Linker-Ligand 1->Final PROTAC 3. Deprotection & 4. Couple Ligand 2 HPLC Purification HPLC Purification Final PROTAC->HPLC Purification 5. Purify PROTAC_Components PROTAC PROTAC Molecule TargetLigand Target Protein Ligand PROTAC->TargetLigand binds to Linker PEG Linker PROTAC->Linker is joined by E3Ligand E3 Ligase Ligand PROTAC->E3Ligand binds to

In-Depth Technical Guide to Boc-NH-PEG4-C2-Boc: A Core Component in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthesis, and application of Boc-NH-PEG4-C2-Boc, a bifunctional linker critical in the development of Proteolysis Targeting Chimeras (PROTACs). This document details the linker's properties, provides a general framework for its use in PROTAC synthesis, and outlines the fundamental signaling pathway of PROTAC-mediated protein degradation.

Commercial Availability and Supplier Information

This compound is readily available from a variety of chemical suppliers catering to the research and pharmaceutical industries. The following table summarizes key information from several vendors. Please note that pricing and stock levels are subject to change and should be verified on the respective supplier's website.

SupplierCatalog NumberPurityCAS NumberMolecular FormulaMolecular Weight ( g/mol )
MedchemExpressHY-138370Not specified2138484-13-4C₂₀H₃₉NO₈421.53
ChemSceneCS-0115186≥97%2138484-13-4C₃₀H₆₁N₃O₁₂655.82
Ambeedambh9884ba5dNot specified2138484-13-4Not specifiedNot specified
MolCoreMC739214>98%2138484-13-4C₂₀H₃₉NO₈421.53
DC ChemicalsDC44408Not specified2138484-13-4C₂₀H₃₉NO₈421.53

Physicochemical Properties

This compound is a polyethylene glycol (PEG)-based linker. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[1] The terminal Boc (tert-butyloxycarbonyl) protecting groups allow for selective deprotection and subsequent conjugation to other molecules.

PropertyValue
Appearance Colorless to light yellow liquid
Storage Store at -20°C for long-term stability
Solubility Soluble in organic solvents such as DMSO and DMF

Role in PROTAC Technology

PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins.[2] A PROTAC consists of three components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[3] this compound serves as a flexible linker, and its length and composition are critical for optimizing the degradation efficiency of the PROTAC.[4]

PROTAC Signaling Pathway

The mechanism of action for a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.

PROTAC_Pathway PROTAC-Mediated Protein Degradation Pathway cluster_0 Cellular Environment PROTAC PROTAC TernaryComplex Target Protein-PROTAC-E3 Ligase Ternary Complex PROTAC->TernaryComplex Binds TargetProtein Target Protein TargetProtein->TernaryComplex Binds E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Binds UbiquitylatedProtein Poly-ubiquitylated Target Protein TernaryComplex->UbiquitylatedProtein Induces Poly-ubiquitination RecycledPROTAC Recycled PROTAC TernaryComplex->RecycledPROTAC Releases Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome UbiquitylatedProtein->Proteasome Recognized by DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degrades into

PROTAC-Mediated Protein Degradation Pathway

Experimental Protocols

The synthesis of a PROTAC using this compound typically involves a multi-step process. The following are generalized protocols and may require optimization for specific target and E3 ligase ligands.

Synthesis of this compound
General Protocol for PROTAC Synthesis using this compound

This protocol outlines the steps for conjugating a target protein ligand (with a carboxylic acid handle) and an E3 ligase ligand (with an amine handle) to the this compound linker.

Step 1: Mono-Deprotection of this compound

  • Dissolve this compound in a suitable solvent (e.g., dichloromethane).

  • Add a mild acid, such as trifluoroacetic acid (TFA), dropwise at 0°C to selectively remove one Boc group.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, neutralize the reaction and purify the mono-protected linker by column chromatography.

Step 2: Coupling of Target Protein Ligand

  • Activate the carboxylic acid group of the target protein ligand using a coupling agent (e.g., HATU, HOBt) in an anhydrous aprotic solvent (e.g., DMF).

  • Add the mono-deprotected Boc-NH-PEG4-C2-NH₂ linker to the activated ligand.

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), and stir the reaction at room temperature.

  • Monitor the reaction by LC-MS.

  • Upon completion, perform an aqueous workup and purify the product by column chromatography.

Step 3: Final Deprotection

  • Dissolve the product from Step 2 in a suitable solvent (e.g., dichloromethane).

  • Add a strong acid, such as TFA, to remove the remaining Boc group.

  • Monitor the reaction by LC-MS.

  • Upon completion, remove the solvent and excess acid under reduced pressure.

Step 4: Coupling of E3 Ligase Ligand

  • Couple the deprotected intermediate from Step 3 with the E3 ligase ligand (containing a suitable reactive group, such as a carboxylic acid or an activated ester) using standard coupling conditions as described in Step 2.

  • Monitor the reaction by LC-MS.

  • Upon completion, purify the final PROTAC molecule by preparative high-performance liquid chromatography (HPLC).

Experimental Workflow for PROTAC Synthesis

The following diagram illustrates a typical workflow for the synthesis and purification of a PROTAC molecule using a bifunctional linker like this compound.

PROTAC_Synthesis_Workflow General PROTAC Synthesis Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Start Start Materials: - Target Ligand (COOH) - E3 Ligase Ligand (NH2) - this compound Step1 Step 1: Mono-Deprotection of Linker Start->Step1 Step2 Step 2: Couple Target Ligand Step1->Step2 Step3 Step 3: Final Deprotection Step2->Step3 Step4 Step 4: Couple E3 Ligase Ligand Step3->Step4 CrudePROTAC Crude PROTAC Step4->CrudePROTAC Purification Purification (e.g., HPLC) CrudePROTAC->Purification Analysis Characterization: - LC-MS - NMR Purification->Analysis FinalProduct Pure PROTAC Analysis->FinalProduct

General PROTAC Synthesis Workflow

Conclusion

This compound is a valuable and commercially accessible tool for researchers in the field of targeted protein degradation. Its PEG structure offers favorable properties for drug development, and the dual Boc protection allows for a controlled and modular approach to PROTAC synthesis. The provided general protocols and workflow diagrams serve as a foundation for the rational design and synthesis of novel PROTAC molecules. Researchers should note that specific reaction conditions and purification methods will need to be optimized for each unique combination of target and E3 ligase ligands.

References

The Sentinel at the Gate: An In-depth Technical Guide to the Function of the Boc Protecting Group in PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate world of bioconjugation and drug delivery, precision and control are paramount. The ability to selectively modify molecules, ensuring that reactions occur only at the desired locations, is fundamental to the synthesis of complex therapeutics like antibody-drug conjugates (ADCs) and targeted drug delivery systems. At the heart of this molecular precision lies the strategic use of protecting groups. This technical guide delves into the critical function of the tert-Butyloxycarbonyl (Boc) protecting group, a cornerstone of modern organic synthesis, specifically within the context of Polyethylene Glycol (PEG) linkers. We will explore its mechanism of action, advantages in various applications, and provide detailed experimental protocols and quantitative data to empower researchers in their synthetic endeavors.

Introduction: The Imperative for Protection in Chemical Synthesis

The synthesis of complex biomolecules and drug conjugates often involves multi-step processes where various functional groups on the constituent molecules could react indiscriminately. To orchestrate the desired sequence of reactions, certain reactive groups must be temporarily masked or "protected." An ideal protecting group should be easy to introduce, stable under a range of reaction conditions, and readily removable under specific, mild conditions that do not compromise the integrity of the rest of the molecule.[1]

The tert-Butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines.[2][3] Its popularity stems from its stability in basic and nucleophilic environments and its facile removal under acidic conditions.[2][4] This "orthogonality" to other protecting groups, such as the base-labile Fmoc group, allows for selective deprotection and stepwise synthesis, a crucial aspect of solid-phase peptide synthesis (SPPS).

The Role of the Boc Group in PEG Linkers

Polyethylene Glycol (PEG) linkers are extensively used in drug development to enhance the solubility, stability, and pharmacokinetic properties of therapeutic molecules. By incorporating a Boc-protected amine at one end, a heterobifunctional PEG linker is created, offering a versatile tool for controlled bioconjugation. The Boc group serves as a temporary sentinel, guarding the amine functionality until its reactivity is desired.

The primary function of the Boc protecting group in PEG linkers is to enable sequential and site-specific conjugation. For instance, a Boc-NH-PEG-COOH linker has a protected amine at one terminus and a reactive carboxylic acid at the other. The carboxylic acid can be activated and coupled to an amine-containing biomolecule, while the Boc-protected amine remains inert. Subsequently, the Boc group can be removed to expose the amine, which can then be conjugated to another molecule. This stepwise approach is fundamental in the construction of complex architectures like ADCs and PROTACs.

Mechanism of Boc Protection and Deprotection

Boc Protection of an Amine

The introduction of the Boc group onto an amine is typically achieved using di-tert-butyl dicarbonate (Boc anhydride, Boc₂O) in the presence of a base. The amine nitrogen acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of Boc₂O. The resulting intermediate then collapses, eliminating a tert-butoxycarbonyl group and releasing carbon dioxide and tert-butanol, to form the stable carbamate linkage of the Boc-protected amine.

Caption: General scheme for the Boc protection of a primary amine.

Boc Deprotection: Acid-Labile Cleavage

The removal of the Boc group is achieved by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA). The mechanism involves the protonation of the carbonyl oxygen of the carbamate, followed by the cleavage of the carbon-oxygen bond to release the stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide.

Boc_Deprotection Boc_Amine R-NH-Boc Protonated_Boc_Amine R-NH-Boc-H⁺ Boc_Amine->Protonated_Boc_Amine Acid H⁺ (e.g., TFA) Acid->Protonated_Boc_Amine Carbamic_Acid R-NH-COOH Protonated_Boc_Amine->Carbamic_Acid tButyl_Cation (CH₃)₃C⁺ Protonated_Boc_Amine->tButyl_Cation Amine_Salt R-NH₃⁺ Carbamic_Acid->Amine_Salt CO2 CO₂ Carbamic_Acid->CO2

Caption: Mechanism of acid-catalyzed Boc deprotection.

Quantitative Data on Boc Protection and Deprotection

The efficiency of Boc protection and deprotection is critical for the overall yield and purity of the final product. The following tables summarize typical reaction conditions and outcomes.

Table 1: Typical Conditions for Boc Protection of Amines

Amine SubstrateReagentBaseSolventTemperature (°C)Time (h)Yield (%)Purity (%)
Aliphatic AmineBoc₂O (1.1 eq)Triethylamine (1.2 eq)Dichloromethane (DCM)252-4>95>98
Amino-PEGBoc₂O (1.5 eq)N,N-Diisopropylethylamine (DIPEA) (2.0 eq)Dichloromethane (DCM)253-6>90>95
AnilineBoc₂O (1.2 eq)Sodium BicarbonateTetrahydrofuran (THF)/Water2512-1685-95>97

Table 2: Common Acidic Conditions for Boc Deprotection of PEG Linkers

ReagentConcentrationSolventTemperature (°C)Time (h)Typical Purity (%)Notes
Trifluoroacetic Acid (TFA)20-50%Dichloromethane (DCM)0 - 250.5-2>95Most common and effective method.
Hydrochloric Acid (HCl)4 M1,4-Dioxane251-4>90Can be used as an alternative to TFA.
Formic Acid80-90%-25-504-24VariableMilder acid, requires longer reaction times.

Note: Yields and purities are representative and can vary depending on the specific substrate and reaction scale.

Experimental Protocols

Synthesis of Boc-NH-PEG₄-COOH

This protocol describes the synthesis of a Boc-protected PEG linker with a terminal carboxylic acid.

Materials:

  • H₂N-PEG₄-COOH

  • Di-tert-butyl dicarbonate (Boc₂O)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Separatory funnel

Procedure:

  • Dissolve H₂N-PEG₄-COOH (1.0 eq) in anhydrous DCM in a round bottom flask.

  • Add DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.

  • In a separate container, dissolve Boc₂O (1.5 eq) in a minimal amount of DCM.

  • Add the Boc₂O solution dropwise to the stirring PEG solution.

  • Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash with 1 M HCl (2x), followed by saturated sodium bicarbonate solution (2x), and finally with brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel using a gradient of methanol in DCM to afford pure Boc-NH-PEG₄-COOH.

Boc Deprotection of a PEG Linker

This protocol outlines the removal of the Boc group to expose the free amine.

Materials:

  • Boc-protected PEG linker

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Toluene

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected PEG linker in DCM to a concentration of 0.1-0.2 M in a round bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add TFA to a final concentration of 20-50% (v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Co-evaporate with toluene (3x) to remove residual TFA.

  • The resulting TFA salt of the deprotected amine can be used directly in the next step or neutralized by washing with a saturated aqueous solution of sodium bicarbonate.

Application in Solid-Phase Peptide Synthesis (SPPS)

The Boc/Bzl protection strategy was one of the original and is still a highly relevant approach in SPPS, especially for the synthesis of long and complex peptides. In this strategy, the α-amino group of the incoming amino acid is temporarily protected by the acid-labile Boc group.

SPPS_Workflow cluster_cycle SPPS Cycle Deprotection 1. Deprotection (TFA in DCM) Washing1 2. Washing (DCM, IPA) Deprotection->Washing1 Repeat n times Neutralization 3. Neutralization (DIPEA in DCM) Washing1->Neutralization Repeat n times Washing2 4. Washing (DCM) Neutralization->Washing2 Repeat n times Coupling 5. Coupling (Boc-AA, HBTU, DIPEA) Washing2->Coupling Repeat n times Washing3 6. Washing (DCM, DMF) Coupling->Washing3 Repeat n times Washing3->Deprotection Repeat n times Final_Cleavage Final Cleavage (HF or TFMSA) Washing3->Final_Cleavage Start Start with Resin-AA₁-Boc Start->Deprotection Purification Purification (RP-HPLC) Final_Cleavage->Purification Peptide Final Peptide Purification->Peptide

Caption: Workflow of Solid-Phase Peptide Synthesis using the Boc strategy.

Advantages and Disadvantages of the Boc Protecting Group

Table 3: Comparison of Boc and Fmoc Protecting Groups in PEG Linker Synthesis

FeatureBoc (tert-Butyloxycarbonyl)Fmoc (9-Fluorenylmethyloxycarbonyl)
Deprotection Condition Acidic (e.g., TFA)Basic (e.g., Piperidine)
Advantages - Robust and less prone to premature cleavage during coupling.- Suitable for synthesizing long or hydrophobic peptides prone to aggregation.- Avoids base-catalyzed side reactions like diketopiperazine formation.- Milder deprotection conditions, compatible with acid-sensitive functionalities.- Deprotection byproducts are easily washed away.
Disadvantages - Requires strong, corrosive acids for deprotection.- The tert-butyl cation generated during deprotection can lead to side reactions with sensitive amino acids (e.g., Trp, Met), requiring scavengers.- Final cleavage from the resin often requires hazardous reagents like HF.- The dibenzofulvene byproduct of deprotection can form adducts. - Repetitive base treatment can lead to side reactions like aspartimide formation.
Orthogonality Orthogonal to base-labile (e.g., Fmoc) and hydrogenolysis-labile (e.g., Cbz) protecting groups.Orthogonal to acid-labile (e.g., Boc, tBu) and hydrogenolysis-labile protecting groups.

Conclusion

The Boc protecting group remains an indispensable tool in the arsenal of the synthetic chemist, particularly in the realm of PEG linker chemistry for bioconjugation and drug delivery. Its robustness, predictable reactivity, and orthogonality provide a reliable strategy for the controlled, stepwise synthesis of complex biomolecules. While the requirement for acidic deprotection conditions presents certain challenges, a thorough understanding of the underlying mechanisms and careful selection of reaction parameters, as detailed in this guide, will enable researchers to harness the full potential of Boc-protected PEG linkers in advancing the frontiers of therapeutic development. By serving as a steadfast sentinel, the Boc group ensures that the intricate dance of molecular assembly proceeds with precision, leading to the creation of novel and effective therapies.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Boc-NH-PEG4-C2-Boc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG4-C2-Boc, also known as di-Boc-1,14-diamino-3,6,9,12-tetraoxatetradecane, is a valuable bifunctional linker used in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The tetraethylene glycol (PEG4) spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates. The terminal Boc-protected amine groups allow for selective deprotection and subsequent conjugation to targeting ligands and E3 ligase ligands in a controlled manner. This document provides a detailed protocol for the multi-step synthesis of this compound, starting from commercially available tetraethylene glycol.

Overall Synthetic Scheme

The synthesis of this compound is a four-step process commencing with tetraethylene glycol. The hydroxyl groups are first converted to good leaving groups, followed by nucleophilic substitution with azide, reduction to the primary diamine, and finally, protection of the amino groups with a tert-butyloxycarbonyl (Boc) group.

G cluster_0 Step 1: Ditosylation cluster_1 Step 2: Diazidation cluster_2 Step 3: Reduction cluster_3 Step 4: Di-Boc Protection A Tetraethylene Glycol B Tetraethylene Glycol Ditosylate A->B TsCl, Pyridine, DCM C 1,14-Diazido-3,6,9,12-tetraoxatetradecane B->C NaN3, DMF D 1,14-Diamino-3,6,9,12-tetraoxatetradecane C->D H2, Pd/C, EtOH E This compound D->E Boc2O, TEA, DCM

Figure 1: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Tetraethylene Glycol Ditosylate

This protocol outlines the conversion of the terminal hydroxyl groups of tetraethylene glycol to tosylates, which are excellent leaving groups for subsequent nucleophilic substitution.

Materials:

  • Tetraethylene glycol

  • Pyridine

  • p-Toluenesulfonyl chloride (TsCl)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1 M

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolve tetraethylene glycol (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (2.5 equivalents) to the solution.

  • Slowly add a solution of p-toluenesulfonyl chloride (2.2 equivalents) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by adding 1 M HCl.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain pure tetraethylene glycol ditosylate as a colorless oil.

Step 2: Synthesis of 1,14-Diazido-3,6,9,12-tetraoxatetradecane

This step involves the nucleophilic displacement of the tosylate groups with azide ions.

Materials:

  • Tetraethylene glycol ditosylate

  • Sodium azide (NaN3)

  • Dimethylformamide (DMF)

  • Deionized water

  • Diethyl ether

Procedure:

  • Dissolve tetraethylene glycol ditosylate (1 equivalent) in anhydrous DMF in a round-bottom flask.

  • Add sodium azide (2.5 equivalents) to the solution.

  • Heat the reaction mixture to 80 °C and stir overnight.

  • Cool the reaction mixture to room temperature and pour it into deionized water.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield 1,14-diazido-3,6,9,12-tetraoxatetradecane as a pale yellow oil. This product is often used in the next step without further purification.

Step 3: Synthesis of 1,14-Diamino-3,6,9,12-tetraoxatetradecane

This protocol describes the reduction of the diazide to the corresponding diamine using catalytic hydrogenation.

Materials:

  • 1,14-Diazido-3,6,9,12-tetraoxatetradecane

  • Palladium on carbon (Pd/C), 10 wt%

  • Ethanol (EtOH)

  • Celite

Procedure:

  • Dissolve 1,14-diazido-3,6,9,12-tetraoxatetradecane (1 equivalent) in ethanol in a hydrogenation vessel.

  • Carefully add 10% Pd/C (catalytic amount, ~5-10 mol%) to the solution.

  • Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the reaction mixture vigorously at room temperature overnight.

  • Carefully depressurize the vessel and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain 1,14-diamino-3,6,9,12-tetraoxatetradecane as a colorless to pale yellow oil.

Step 4: Synthesis of this compound

This final step involves the protection of the primary amine groups with di-tert-butyl dicarbonate (Boc anhydride).

Materials:

  • 1,14-Diamino-3,6,9,12-tetraoxatetradecane

  • Di-tert-butyl dicarbonate (Boc2O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolve 1,14-diamino-3,6,9,12-tetraoxatetradecane (1 equivalent) in anhydrous DCM in a round-bottom flask.

  • Add triethylamine (2.5 equivalents) to the solution.

  • Add a solution of di-tert-butyl dicarbonate (2.2 equivalents) in DCM to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Wash the reaction mixture with deionized water and then with brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the final product, this compound, as a colorless oil or a white solid.

Data Presentation

The following table summarizes the expected yields and key analytical data for the intermediates and the final product.

Compound NameStepStarting MaterialMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)1H NMR (CDCl3, δ ppm)MS (ESI+) m/z
Tetraethylene Glycol Ditosylate1Tetraethylene GlycolC22H30O9S2502.6080-907.79 (d, 4H), 7.34 (d, 4H), 4.15 (t, 4H), 3.67 (t, 4H), 3.58 (s, 8H), 2.45 (s, 6H)525.1 [M+Na]+
1,14-Diazido-3,6,9,12-tetraoxatetradecane2Tetraethylene Glycol DitosylateC10H20N6O4288.3090-953.67 (s, 16H), 3.39 (t, 4H)311.1 [M+Na]+
1,14-Diamino-3,6,9,12-tetraoxatetradecane31,14-Diazido-PEG4C10H24N2O4236.3195-1003.64 (s, 12H), 3.53 (t, 4H), 2.86 (t, 4H), 1.55 (br s, 4H)237.2 [M+H]+
This compound 41,14-Diamino-PEG4C20H40N2O8436.5485-955.10 (br s, 2H), 3.64 (s, 12H), 3.52 (t, 4H), 3.31 (q, 4H), 1.44 (s, 18H)437.3 [M+H]+, 459.3 [M+Na]+

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of the versatile linker, this compound. The described four-step synthesis is robust and provides the target molecule in good overall yield. The provided analytical data can be used as a reference for the characterization of the synthesized compounds. This protocol is intended to be a valuable resource for researchers in the fields of medicinal chemistry and drug development, particularly those working on the design and synthesis of PROTACs and ADCs.

Application Notes and Protocols for Bioconjugation Using Boc-NH-PEG4-C2-NH-Boc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG4-C2-NH-Boc is a homobifunctional linker featuring two terminal amine groups protected by tert-butyloxycarbonyl (Boc). This linker is primarily utilized in bioconjugation to connect two molecules of interest, leveraging the advantageous properties of the polyethylene glycol (PEG) spacer. The PEG4 moiety, a discrete chain of four ethylene glycol units, enhances the hydrophilicity and solubility of the resulting conjugate, which can mitigate aggregation and improve in vivo stability.[1][2] The Boc protecting groups provide a stable means of masking the reactive primary amines, allowing for their selective deprotection under acidic conditions to enable a controlled, stepwise conjugation strategy.[3][4]

This versatile linker is particularly valuable in the development of complex biotherapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[5] In ADC development, PEG linkers can improve the therapeutic index by enhancing the pharmacokinetics of the conjugate. For PROTACs, the linker connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase, and its composition and length are critical for optimizing ternary complex formation and subsequent protein degradation.

These application notes provide a comprehensive guide to the use of Boc-NH-PEG4-C2-NH-Boc in bioconjugation, including detailed protocols for deprotection and a two-step conjugation process.

Core Functions and Advantages

The strategic design of Boc-NH-PEG4-C2-NH-Boc offers several key advantages in bioconjugation:

  • Enhanced Hydrophilicity : The PEG4 spacer significantly increases the water solubility of the linker and the final conjugate, which is particularly beneficial when working with hydrophobic molecules.

  • Improved Pharmacokinetics : The hydrophilic nature of the PEG chain can create a "hydration shell" around the conjugated molecule, potentially leading to a longer circulation half-life and reduced immunogenicity.

  • Defined Spacer Length : The use of a monodisperse PEG linker provides a precise and well-defined distance between the conjugated molecules, which is crucial for maintaining biological activity and optimizing steric interactions.

  • Controlled Conjugation : The Boc protecting groups allow for a sequential and controlled conjugation process. The amines remain unreactive until the Boc groups are removed under specific acidic conditions, preventing unwanted side reactions.

Data Presentation

The following table summarizes typical physicochemical properties of the Boc-NH-PEG4-C2-NH-Boc linker.

PropertyValueReference
Molecular Formula C15H32N2O6
Molecular Weight 336.43 g/mol
Appearance Colorless to light yellow liquid/solid
Storage Conditions -20°C, protected from light and moisture

The next table provides representative data for a typical two-step conjugation reaction involving an antibody and a small molecule drug, illustrating the efficiency of each step.

StepParameterTypical Value
1. First Conjugation Molar Ratio (Linker:Drug)1.5 : 1
Reaction Time4-6 hours
Yield of Intermediate70-85%
2. Boc Deprotection Deprotection Time1-2 hours
Deprotection Efficiency>95%
3. Second Conjugation (to Antibody) Molar Ratio (Intermediate:Ab)5 : 1
Reaction Time12-16 hours
Final Drug-to-Antibody Ratio (DAR)3.5 - 4.0

Experimental Protocols

Protocol 1: Boc Deprotection of Boc-NH-PEG4-C2-NH-Boc

This protocol describes the removal of the Boc protecting groups to expose the primary amines.

Materials:

  • Boc-NH-PEG4-C2-NH-Boc

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • Dissolve the Boc-NH-PEG4-C2-NH-Boc in anhydrous DCM (e.g., 10 mg/mL).

  • Add an equal volume of TFA to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • Neutralize the residue by dissolving it in DCM and washing with saturated sodium bicarbonate solution.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent to obtain the deprotected diamino-PEG4-C2 linker.

Protocol 2: Two-Step Sequential Conjugation

This protocol outlines a general framework for conjugating two different molecules (Molecule A and Molecule B) using the Boc-NH-PEG4-C2-NH-Boc linker. This example assumes Molecule A has a carboxylic acid for amide bond formation and Molecule B will be conjugated after deprotection of the second Boc group.

Step 1: Conjugation of Molecule A to the Linker

  • Activation of Molecule A: If Molecule A is a carboxylic acid, activate it to an NHS ester. Dissolve Molecule A (1 equivalent), N-hydroxysuccinimide (NHS, 1.1 equivalents), and a carbodiimide coupling agent like EDC (1.1 equivalents) in an appropriate anhydrous solvent (e.g., DMF or DCM). Stir at room temperature for 1-2 hours.

  • Partial Deprotection of Linker (Hypothetical Selective Deprotection): This step assumes controlled conditions can favor mono-deprotection, which can be challenging. A more robust method is statistical, followed by purification. Treat Boc-NH-PEG4-C2-NH-Boc with a limited amount of TFA (e.g., 0.9 equivalents) in DCM to favor the formation of the mono-deprotected linker. Purify the mono-Boc-protected intermediate using chromatography.

  • Conjugation: To the purified mono-Boc-protected linker (1 equivalent) dissolved in anhydrous DMF, add the activated Molecule A solution. Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2 equivalents). Stir the reaction at room temperature overnight.

  • Purification: Purify the resulting Molecule A-linker-Boc conjugate by reverse-phase HPLC. Lyophilize the pure fractions.

Step 2: Deprotection and Conjugation of Molecule B

  • Boc Deprotection: Deprotect the Molecule A-linker-Boc conjugate using the procedure described in Protocol 1 .

  • Conjugation to Molecule B: Dissolve the deprotected Molecule A-linker-NH2 in a suitable buffer (e.g., PBS, pH 7.4). Add Molecule B (which should have a reactive group compatible with an amine, such as an NHS ester or maleimide if the amine has been modified). Incubate at room temperature for 1-4 hours or at 4°C overnight.

  • Final Purification: Purify the final conjugate (Molecule A-linker-Molecule B) using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove any unreacted components.

Visualizations

G cluster_deprotection Protocol 1: Boc Deprotection start Dissolve Boc-NH-PEG4-C2-NH-Boc in DCM add_tfa Add Trifluoroacetic Acid (TFA) start->add_tfa react Stir at Room Temperature (1-2h) add_tfa->react monitor Monitor by TLC react->monitor evaporate Evaporate DCM and excess TFA monitor->evaporate neutralize Neutralize with NaHCO3 solution evaporate->neutralize purify Wash, Dry, and Evaporate neutralize->purify end_product Deprotected Diamino-PEG4-C2 Linker purify->end_product

Caption: Workflow for the deprotection of Boc-NH-PEG4-C2-NH-Boc.

G cluster_conjugation Protocol 2: Two-Step Sequential Conjugation Workflow cluster_step1 Step 1: First Conjugation cluster_step2 Step 2: Second Conjugation mol_a Molecule A (e.g., with COOH) activate_a Activate Molecule A (e.g., to NHS ester) mol_a->activate_a linker Boc-NH-PEG4-C2-NH-Boc deprotect1 Mono-deprotect Linker linker->deprotect1 mol_b Molecule B (e.g., Antibody with NHS ester reactive site) conjugate2 Conjugate Molecule B to deprotected intermediate mol_b->conjugate2 conjugate1 Conjugate Activated A to mono-deprotected linker activate_a->conjugate1 deprotect1->conjugate1 purify1 Purify Intermediate: Molecule A-Linker-Boc conjugate1->purify1 deprotect2 Deprotect second Boc group purify1->deprotect2 deprotect2->conjugate2 purify2 Purify Final Conjugate conjugate2->purify2 final_product Final Conjugate: Molecule A-Linker-Molecule B purify2->final_product

Caption: Workflow for a two-step sequential bioconjugation.

G cluster_pathway Conceptual Pathway of an ADC ADC ADC in Circulation TumorCell Tumor Cell ADC->TumorCell Binding Internalization Internalization TumorCell->Internalization Lysosome Lysosome Internalization->Lysosome Release Drug Release Lysosome->Release Target Cellular Target Release->Target Apoptosis Apoptosis Target->Apoptosis

Caption: Conceptual signaling pathway for an Antibody-Drug Conjugate.

References

Application Notes and Protocols for the Use of Boc-NH-PEG4-C2-Boc in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biotherapeutics that leverage the high specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. This targeted delivery mechanism aims to enhance the therapeutic window of the cytotoxic payload by maximizing its efficacy at the tumor site while minimizing systemic toxicity. The linker, which connects the antibody to the drug, is a critical component of an ADC, profoundly influencing its stability, solubility, pharmacokinetics, and efficacy.

Polyethylene glycol (PEG) linkers have gained significant traction in ADC development due to their inherent hydrophilicity, biocompatibility, and ability to improve the overall physicochemical properties of the conjugate. The incorporation of a PEG moiety can enhance the solubility of ADCs, particularly those with hydrophobic payloads, thereby reducing the propensity for aggregation. Furthermore, the hydrophilic nature of PEG can create a hydration shell around the ADC, which can shield it from proteolytic degradation and reduce renal clearance, leading to an extended circulation half-life.

This document provides detailed application notes and protocols for the use of Boc-NH-PEG4-C2-Boc , a bifunctional, monodisperse PEG linker, in the development of ADCs. This linker features a tetraethylene glycol (PEG4) spacer flanked by two Boc-protected amine groups on a two-carbon ethylamine backbone. This symmetrical design allows for a controlled, stepwise conjugation strategy, making it a versatile tool for ADC construction.

Rationale for Using this compound

The unique structure of this compound offers several advantages in the design and synthesis of ADCs:

  • Enhanced Hydrophilicity and Solubility: The PEG4 spacer significantly increases the hydrophilicity of the linker, which can help to overcome solubility challenges associated with hydrophobic cytotoxic drugs and prevent aggregation of the final ADC product.[1][2]

  • Improved Pharmacokinetics: PEGylation is a well-established strategy to prolong the circulation half-life of biologics.[2][3][4] The PEG component of the linker can reduce renal clearance and shield the ADC from the reticuloendothelial system, leading to increased tumor accumulation and improved therapeutic efficacy.

  • Reduced Immunogenicity: The "shielding" effect of the PEG chain can also mask potential epitopes on the linker-drug conjugate, thereby reducing the risk of an immunogenic response against the ADC.

  • Controlled and Versatile Conjugation Chemistry: The presence of two Boc-protected amines allows for a flexible and controlled conjugation strategy. One amine can be deprotected and reacted with a cytotoxic drug, followed by the deprotection and conjugation of the second amine to the antibody. This stepwise approach enables the synthesis of a well-defined drug-linker intermediate before antibody conjugation.

Physicochemical Properties of this compound

PropertyValue
Chemical Name tert-butyl (2-((tert-butoxycarbonyl)amino)ethyl)(1-oxo-1-(2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate (representative structure)
Molecular Formula C₁₅H₃₂N₂O₆ (for the core Boc-NH-PEG4-CH2CH2-NH-Boc structure)
Molecular Weight 336.42 g/mol (for the core Boc-NH-PEG4-CH2CH2-NH-Boc structure)
Appearance Colorless to light yellow oil or solid
Solubility Soluble in a wide range of organic solvents (e.g., DMF, DMSO, DCM) and has increased aqueous solubility upon deprotection.

Experimental Protocols

The development of an ADC using this compound typically involves a three-stage process:

  • Synthesis of the Drug-Linker Conjugate: This involves the deprotection of one of the Boc groups on the linker, followed by conjugation to a cytotoxic payload.

  • Conjugation of the Drug-Linker to the Antibody: The second Boc group on the drug-linker construct is deprotected to reveal a primary amine, which is then conjugated to the antibody, typically through an activated carboxyl group on the antibody (e.g., on glutamic or aspartic acid residues) or by modifying the antibody to introduce a reactive partner.

  • Purification and Characterization of the ADC: The final ADC is purified to remove unconjugated antibody, free drug-linker, and other impurities. The purified ADC is then characterized to determine key quality attributes such as drug-to-antibody ratio (DAR), purity, and in vitro potency.

Protocol 1: Synthesis of the Drug-Linker Conjugate

This protocol describes the selective deprotection of one Boc group and subsequent conjugation to a cytotoxic drug containing a carboxylic acid functional group.

Materials:

  • This compound

  • Cytotoxic drug with a carboxylic acid group (e.g., a derivative of camptothecin, auristatin)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Reverse-phase HPLC system for purification

Procedure:

  • Selective Monodeprotection of this compound:

    • Dissolve this compound (1 equivalent) in DCM.

    • Slowly add a solution of TFA (1.1 equivalents) in DCM at 0°C.

    • Stir the reaction at 0°C and monitor by TLC or LC-MS until approximately 50% of the starting material is consumed, indicating the formation of the mono-deprotected product.

    • Quench the reaction by adding saturated sodium bicarbonate solution.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the mono-Boc-protected amine-PEG4-C2-amine by flash chromatography.

  • Activation of the Cytotoxic Drug:

    • Dissolve the cytotoxic drug (1 equivalent) in anhydrous DMF.

    • Add HATU (1.1 equivalents) and DIPEA (2 equivalents) to the solution.

    • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid group.

  • Conjugation to the Linker:

    • Add the purified mono-Boc-protected amine-PEG4-C2-amine (1 equivalent) to the activated drug solution.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

  • Purification of the Drug-Linker Conjugate:

    • Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the Boc-NH-PEG4-C2-Drug conjugate by reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the drug-linker conjugate as a solid.

Protocol 2: Conjugation of the Drug-Linker to the Antibody

This protocol details the deprotection of the remaining Boc group and conjugation to the antibody via EDC/Sulfo-NHS chemistry, targeting surface-exposed carboxyl groups on the antibody.

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., MES buffer, pH 6.0)

  • Boc-NH-PEG4-C2-Drug conjugate

  • TFA

  • DCM

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

  • Reaction Buffer: Borate Buffer (50 mM, pH 8.5) or PBS (pH 7.4)

Procedure:

  • Deprotection of the Drug-Linker Conjugate:

    • Dissolve the Boc-NH-PEG4-C2-Drug conjugate in DCM.

    • Add an excess of TFA and stir at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).

    • Remove the solvent and excess TFA under reduced pressure to obtain the amine-PEG4-C2-Drug as a TFA salt.

  • Antibody Preparation and Activation:

    • Exchange the antibody into an amine-free buffer such as MES buffer (pH 6.0).

    • Prepare stock solutions of EDC and Sulfo-NHS in anhydrous DMSO or water.

    • Add a molar excess of EDC and Sulfo-NHS to the antibody solution to activate the carboxyl groups. The exact molar ratio should be optimized for the specific antibody.

    • Incubate for 15-30 minutes at room temperature.

    • Remove excess EDC and Sulfo-NHS using a desalting column equilibrated with the reaction buffer (e.g., Borate Buffer, pH 8.5).

  • Conjugation Reaction:

    • Dissolve the deprotected amine-PEG4-C2-Drug in a small amount of DMSO.

    • Add the drug-linker solution to the activated antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain antibody integrity.

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.

  • Purification of the ADC:

    • Remove unconjugated drug-linker and other small molecules by buffer exchange using desalting columns equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

    • For a more thorough purification and to separate different DAR species, Hydrophobic Interaction Chromatography (HIC) or Size Exclusion Chromatography (SEC) can be employed.

Data Presentation

The following tables provide representative data for ADCs developed with PEG linkers, illustrating the expected outcomes of the characterization assays.

Table 1: Drug-to-Antibody Ratio (DAR) Analysis of a PEGylated ADC

ADC BatchAverage DAR (by HIC-HPLC)Purity (by SEC-HPLC)
ADC-PEG4-C2-Drug-013.8>98%
ADC-PEG4-C2-Drug-024.1>97%
ADC-PEG4-C2-Drug-033.5>98%

Table 2: In Vitro Cytotoxicity of a PEGylated ADC against Antigen-Positive and Antigen-Negative Cell Lines

Cell LineTarget Antigen ExpressionADC with PEG4 Linker IC50 (nM)Unconjugated Drug IC50 (nM)
Cell Line AHigh1.50.1
Cell Line BLow1500.1
Cell Line CNegative>10000.1

Data is representative and adapted from studies on ADCs with similar PEG linkers.

Table 3: Pharmacokinetic Parameters of a PEGylated vs. Non-PEGylated ADC in a Preclinical Model

ADC ConstructLinkerClearance (mL/day/kg)Half-life (t½, days)
ADC-1Non-PEGylated15.25.1
ADC-2PEGylated (PEG4)8.59.8

This table illustrates the typical trend of improved pharmacokinetic properties with PEGylation.

Visualizations

Experimental Workflow

ADC_Synthesis_Workflow Experimental Workflow for ADC Synthesis using this compound cluster_linker_prep Drug-Linker Synthesis cluster_adc_conjugation ADC Conjugation cluster_characterization Characterization linker This compound mono_deprotect Mono-deprotection (TFA) linker->mono_deprotect drug_linker Boc-NH-PEG4-C2-Drug mono_deprotect->drug_linker HATU/DIPEA drug Carboxylate-Drug drug->drug_linker drug_linker_deprotect Deprotection (TFA) drug_linker->drug_linker_deprotect adc Antibody-Drug Conjugate drug_linker_deprotect->adc antibody Monoclonal Antibody activated_antibody Activated Antibody antibody->activated_antibody EDC/Sulfo-NHS activated_antibody->adc purification Purification (HIC/SEC) adc->purification dar_analysis DAR Analysis (HIC-HPLC) purification->dar_analysis cytotoxicity In Vitro Cytotoxicity Assay purification->cytotoxicity

Caption: Workflow for ADC synthesis and characterization.

General Mechanism of Action for an ADC

ADC_Mechanism_of_Action General Mechanism of Action of an Antibody-Drug Conjugate cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space adc_circulating ADC in Circulation tumor_cell Tumor Cell (Antigen-Positive) adc_circulating->tumor_cell 1. Targeting & Binding internalization 2. Internalization (Endocytosis) endosome Endosome internalization->endosome lysosome Lysosome endosome->lysosome Fusion drug_release 3. Drug Release lysosome->drug_release Proteolytic Cleavage apoptosis 4. Cell Death (Apoptosis) drug_release->apoptosis

Caption: General mechanism of action for an ADC.

Conclusion

The this compound linker is a valuable tool for the development of next-generation antibody-drug conjugates. Its bifunctional nature allows for a controlled and stepwise conjugation approach, while the incorporated PEG4 moiety can significantly enhance the physicochemical and pharmacokinetic properties of the resulting ADC. The protocols and data presented herein provide a comprehensive guide for researchers and drug developers to effectively utilize this linker in their ADC programs, ultimately contributing to the creation of more effective and safer cancer therapeutics.

References

Application Notes and Protocols for PROTAC Linker Design using Boc-NH-PEG4-C2-Boc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that leverages the cell's endogenous ubiquitin-proteasome system (UPS) to selectively degrade target proteins of interest (POIs).[1] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[1][2][3] The linker is not merely a spacer but a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the molecule, such as solubility and cell permeability.[3]

Among various linker classes, those based on polyethylene glycol (PEG) are frequently employed to enhance hydrophilicity, improve aqueous solubility, and provide conformational flexibility. This document provides detailed protocols for the synthesis and evaluation of PROTACs utilizing a specific bifunctional linker, Boc-NH-PEG4-C2-Boc . This linker features a PEG4 chain to impart favorable physicochemical properties and is flanked by two Boc-protected amine groups, allowing for a controlled, sequential conjugation to the POI and E3 ligase ligands.

PROTAC Mechanism of Action

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This induced ternary complex formation facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another degradation cycle.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC (Warhead-Linker-E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Release & Recycle PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Recruited to E1_E2 E1/E2 Enzymes E1_E2->Ub Activates Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental Protocols: PROTAC Synthesis

The synthesis of a PROTAC using the di-protected this compound linker is a modular process involving sequential deprotection and coupling steps. This allows for the controlled and directional assembly of the final heterobifunctional molecule. Standard peptide coupling reagents like HATU are commonly used for amide bond formation.

General Synthetic Workflow

The workflow involves a two-stage coupling process. First, one Boc group is removed from the linker, and the exposed amine is coupled to the first binding ligand (e.g., the E3 ligase ligand). Following purification, the second Boc group is removed, and the newly exposed amine is coupled to the second binding ligand (e.g., the POI ligand).

Synthesis_Workflow Start This compound Linker Step1 Step 1: First Deprotection (e.g., TFA in DCM) Start->Step1 Intermediate1 Mono-Boc Linker-Amine (TFA Salt) Step1->Intermediate1 Step2 Step 2: First Amide Coupling (Ligand_A-COOH, HATU, DIPEA) Intermediate1->Step2 Intermediate2 Ligand_A-Linker-Boc Step2->Intermediate2 Step3 Step 3: Second Deprotection (TFA in DCM) Intermediate2->Step3 Intermediate3 Ligand_A-Linker-Amine (TFA Salt) Step3->Intermediate3 Step4 Step 4: Second Amide Coupling (Ligand_B-COOH, HATU, DIPEA) Intermediate3->Step4 Final_PROTAC Final PROTAC (Ligand_A-Linker-Ligand_B) Step4->Final_PROTAC Purification Purification (e.g., HPLC) Final_PROTAC->Purification

Caption: General workflow for PROTAC synthesis using a di-Boc protected linker.

Protocol 1: Synthesis of an Amide-Linked PROTAC

This protocol describes the sequential coupling of two carboxylic acid-functionalized components (Ligand A and Ligand B) to the this compound linker.

Step 1: First Deprotection of this compound

  • Reagents and Materials:

    • This compound (1.0 eq)

    • Dichloromethane (DCM)

    • Trifluoroacetic acid (TFA) (20-50% v/v in DCM)

    • Standard glassware for organic synthesis, nitrogen atmosphere

  • Procedure:

    • Dissolve this compound in DCM.

    • Cool the solution to 0 °C.

    • Add TFA solution dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours.

    • Monitor the reaction by LC-MS to confirm the removal of one Boc group.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting mono-protected amine salt is often used directly in the next step.

Step 2: Amide Coupling with Ligand A

  • Reagents and Materials:

    • Ligand A-COOH (1.0 eq)

    • Mono-deprotected linker from Step 1 (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF, Nitrogen atmosphere

  • Procedure:

    • Dissolve Ligand A-COOH in anhydrous DMF under a nitrogen atmosphere.

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

    • Add the mono-deprotected linker to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield Ligand_A-Linker-Boc .

Step 3: Second Deprotection

  • Procedure:

    • Follow the procedure outlined in Step 1 , using Ligand_A-Linker-Boc as the starting material.

    • The resulting amine salt (Ligand_A-Linker-NH2 ) is used in the next step, often without further purification.

Step 4: Final Amide Coupling with Ligand B

  • Procedure:

    • Follow the procedure outlined in Step 2 , using Ligand_A-Linker-NH2 and Ligand B-COOH as the coupling partners.

    • After workup, purify the final PROTAC product by preparative HPLC.

    • Characterize the final product by LC-MS and NMR.

Data Presentation: Impact of Linker on PROTAC Performance

The linker's length and composition are critical for PROTAC efficacy. These parameters are typically quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following tables summarize representative data from literature, illustrating how linker modifications can impact degradation performance.

Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
PEG11>1000<20
PEG1418>95
PEG1825>95
PEG22110~80

Table 2: Comparison of Linker Composition on BRD4 Degradation

PROTACLinker CompositionDC50 (nM) in HeLa cellsDmax (%) in HeLa cells
MZ1PEG/Alkyl13>90
ARV-825Extended PEG/Alkyl<1>95
dBET1PEG/Alkyl4>95

(Note: Data is compiled from various literature sources for illustrative purposes and may not have been generated under identical experimental conditions.)

Experimental Protocols: PROTAC Evaluation

A series of cellular and biochemical assays are required to characterize the synthesized PROTAC's activity and mechanism of action.

General Evaluation Workflow

Evaluation_Workflow cluster_cellular Cellular Assays cluster_mechanistic Mechanistic Assays Start Synthesized PROTAC Viability 1. Cell Viability Assay (e.g., MTT, CellTiter-Glo) Determine IC50 Start->Viability Degradation 2. Protein Degradation Assay (Western Blot) Determine DC50 & Dmax Viability->Degradation Washout 3. Washout Experiment Assess duration of effect Degradation->Washout Ternary 4. Ternary Complex Formation (e.g., NanoBRET, SPR) Degradation->Ternary Ubiquitination 5. Ubiquitination Assay (IP/Western Blot) Ternary->Ubiquitination Proteasome_Dep 6. Proteasome Dependence (co-treat with MG132) Ubiquitination->Proteasome_Dep

Caption: A typical experimental workflow for the biological evaluation of a PROTAC.

Protocol 2: Target Protein Degradation by Western Blot

This is the most common method to directly measure the reduction in target protein levels.

  • Reagents and Materials:

    • Appropriate cell line expressing the POI

    • PROTAC stock solution (in DMSO)

    • Cell culture medium and supplements

    • 6-well or 12-well plates

    • Ice-cold Phosphate-Buffered Saline (PBS)

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • Laemmli sample buffer

    • SDS-PAGE gels, running buffer, and transfer buffer

    • PVDF or nitrocellulose membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibody against the POI

    • Primary antibody against a loading control (e.g., GAPDH, β-actin)

    • HRP-conjugated secondary antibody

    • Enhanced chemiluminescence (ECL) substrate and imaging system

  • Procedure:

    • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 4, 8, 16, or 24 hours).

    • Cell Lysis: After treatment, wash cells twice with ice-cold PBS and lyse them with RIPA buffer on ice for 30 minutes. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli buffer and boil at 95-100°C for 5-10 minutes.

    • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the separated proteins to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane with blocking buffer for 1 hour at room temperature.

      • Incubate the membrane with the primary antibody against the POI overnight at 4°C.

      • Wash the membrane three times with TBST.

      • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Wash the membrane three times with TBST.

    • Detection and Analysis:

      • Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

      • Quantify band intensities using densitometry software. Normalize the POI signal to the loading control.

      • Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the data to determine DC50 and Dmax values.

Protocol 3: Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells. It is used to assess the cytotoxicity of the PROTAC and determine its half-maximal inhibitory concentration (IC50).

  • Reagents and Materials:

    • Appropriate cell line

    • Opaque-walled 96-well plates

    • PROTAC stock solution

    • CellTiter-Glo® Luminescent Cell Viability Assay kit

    • Plate-reading luminometer

  • Procedure:

    • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

    • Compound Treatment: Treat the cells with a serial dilution of the PROTAC and a vehicle control.

    • Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).

    • Assay:

      • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

      • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

      • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

      • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Data Acquisition: Record the luminescence using a plate-reading luminometer.

    • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.

Protocol 4: Ternary Complex Formation Assay (NanoBRET™)

This cell-based assay measures the proximity between the POI and the E3 ligase induced by the PROTAC in living cells.

  • Reagents and Materials:

    • HEK293T or other suitable cell line

    • Expression vectors for: POI fused to NanoLuc® (NLuc) luciferase and E3 ligase fused to HaloTag®.

    • Transfection reagent

    • HaloTag® NanoBRET™ 618 Ligand

    • Nano-Glo® Vivazine Substrate

    • Plate reader capable of measuring luminescence and filtered light emission

  • Procedure:

    • Cell Transfection: Co-transfect cells with the POI-NLuc and HaloTag-E3 ligase plasmids and seed into 96-well plates.

    • Ligand Labeling: After 24-48 hours, treat the cells with the HaloTag® NanoBRET™ 618 Ligand.

    • PROTAC Treatment: Add serial dilutions of the PROTAC to the wells.

    • Substrate Addition: Add the Nano-Glo® Vivazine Substrate.

    • Detection: Immediately measure both donor (e.g., 460 nm) and acceptor (e.g., >610 nm) emission.

    • Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. An increase in the BRET ratio indicates PROTAC-induced ternary complex formation. The dose-response curve can be plotted to determine the EC50 for complex formation.

References

Application Notes and Protocols for the Boc Deprotection of Boc-NH-PEG4-C2-Boc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the simultaneous deprotection of the two tert-butyloxycarbonyl (Boc) protecting groups from Boc-NH-PEG4-C2-Boc to yield the corresponding diamine. This process is a critical step in the synthesis of various molecules, including PROTACs (Proteolysis Targeting Chimeras), where the resulting diamine serves as a versatile linker.

The Boc group is a widely used protecting group for amines due to its stability under many synthetic conditions and its facile removal under acidic conditions. The deprotection of this compound is typically achieved using strong acids such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in 1,4-dioxane.

Chemical Reaction

The overall deprotection reaction is as follows:

Deprotection Methodologies

Two primary methods are recommended for the efficient deprotection of this compound. The choice of method may depend on the compatibility of other functional groups in the molecule and the desired salt form of the final product.

Method 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a very common and generally high-yielding method for Boc deprotection.

Method 2: Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is also highly effective and can be advantageous if a hydrochloride salt of the diamine is preferred for subsequent steps.

Quantitative Data Summary

The following table summarizes the typical reaction conditions for the two recommended deprotection methods. While specific yields for this compound are not widely reported, the following are based on protocols for similar di-Boc protected PEG linkers and are expected to be high.

ParameterMethod 1: TFA/DCMMethod 2: HCl/Dioxane
Reagent Trifluoroacetic Acid (TFA)4M HCl in 1,4-Dioxane
Solvent Dichloromethane (DCM)1,4-Dioxane
Concentration of Substrate 0.1 - 0.2 M0.1 - 0.2 M
TFA Concentration 20-50% (v/v)N/A
HCl Equivalents N/AExcess (e.g., 10-20 eq.)
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 1 - 4 hours1 - 4 hours
Typical Yield >90% (as TFA salt)>90% (as HCl salt)
Typical Purity >95%>95%

Experimental Protocols

Protocol 1: Boc Deprotection using TFA/DCM

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Cold Diethyl Ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 5-10 mL of DCM per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA to the stirred solution to achieve a final concentration of 20-50% (v/v).

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 1-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

  • To the resulting oil, add cold diethyl ether to precipitate the product as the bis-TFA salt.

  • Collect the precipitate by filtration or decantation and wash with additional cold diethyl ether.

  • Dry the product under vacuum to obtain the diamine as its bis-TFA salt.

Protocol 2: Boc Deprotection using HCl in 1,4-Dioxane

Materials:

  • This compound

  • Anhydrous 1,4-Dioxane

  • 4M HCl in 1,4-Dioxane solution

  • Cold Diethyl Ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous 1,4-dioxane (e.g., 5-10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.

  • To the stirred solution, add an excess of 4M HCl in 1,4-dioxane (e.g., 10-20 equivalents).

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • To the resulting residue, add cold diethyl ether to precipitate the product as the bis-hydrochloride salt.

  • Collect the precipitate by filtration or decantation and wash with additional cold diethyl ether.

  • Dry the product under vacuum to obtain the diamine as its bis-hydrochloride salt.

Work-up and Neutralization (Optional)

If the free diamine is required, the resulting ammonium salt can be neutralized.

  • Dissolve the crude TFA or HCl salt in a minimal amount of water or methanol.

  • Add a solid-supported base (e.g., IRA-67, Amberlyst A21) or a basic aqueous solution (e.g., saturated sodium bicarbonate) until the pH is >10.

  • Extract the aqueous layer with an organic solvent such as DCM or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the free diamine. Note that the free diamine may be an oil and is often more stable as the salt.

Potential Side Reactions and Troubleshooting

A potential side reaction during Boc deprotection is the alkylation of nucleophilic residues by the tert-butyl cation that is formed. While the resulting diamine is not highly nucleophilic, this can be a concern if other sensitive functional groups are present. The use of scavengers such as triisopropylsilane (TIS) or anisole (1-5% v/v) can mitigate this issue.

If the deprotection is incomplete, consider increasing the reaction time, the concentration of the acid, or gently warming the reaction mixture.

Visualizing the Workflow

Boc_Deprotection_Workflow cluster_protocol Boc Deprotection Protocol cluster_workup Work-up Options start Start with This compound dissolve Dissolve in Anhydrous Solvent (DCM or Dioxane) start->dissolve cool Cool to 0°C (TFA method only) dissolve->cool TFA add_acid Add Acid (TFA or HCl/Dioxane) dissolve->add_acid HCl cool->add_acid react Stir at RT (1-4 hours) add_acid->react monitor Monitor Reaction (TLC, LC-MS) react->monitor workup Work-up monitor->workup Complete concentrate Concentrate in vacuo workup->concentrate precipitate Precipitate with Cold Diethyl Ether concentrate->precipitate isolate_salt Isolate Diamine Salt (TFA or HCl salt) precipitate->isolate_salt neutralize Neutralize with Base isolate_salt->neutralize extract Extract with Organic Solvent neutralize->extract isolate_free_amine Isolate Free Diamine extract->isolate_free_amine

Caption: Experimental workflow for the Boc deprotection of this compound.

The following diagram illustrates the signaling pathway of the chemical transformation.

Deprotection_Mechanism reactant Boc-NH-PEG4-C2-NH-Boc protonated Protonated Intermediate reactant->protonated + 2H+ acid H+ product H3N+-PEG4-C2-NH3+ protonated->product isobutylene Isobutylene protonated->isobutylene - 2 co2 CO2 protonated->co2 - 2

Caption: Simplified reaction pathway for the acid-catalyzed deprotection.

Application Notes and Protocols for Coupling Reactions with Boc-NH-PEG4-C2-NH-Boc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bifunctional polyethylene glycol (PEG) linkers are critical tools in modern drug development, offering a means to conjugate different molecular entities, thereby enhancing the therapeutic properties of biologics and small molecules.[1][2] The Boc-NH-PEG4-C2-NH-Boc linker, a heterobifunctional linker featuring a tetraethylene glycol spacer with terminal amines protected by tert-butyloxycarbonyl (Boc) groups, is particularly valuable.[3] Its defined length, hydrophilicity, and versatile reactive handles make it an ideal component for constructing complex therapeutic agents like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[4][5]

PEG linkers enhance the solubility and stability of conjugated molecules, improve pharmacokinetic profiles, and reduce immunogenicity. The Boc protecting groups provide orthogonality in synthesis, allowing for sequential deprotection and coupling steps to assemble the final conjugate with high precision.

This document provides detailed protocols for the key coupling reactions involving Boc-NH-PEG4-C2-NH-Boc: Boc deprotection to reveal a primary amine, and the subsequent amide bond formation with a carboxyl-containing molecule.

Core Applications

Bifunctional PEG linkers are integral to several advanced therapeutic modalities:

  • Antibody-Drug Conjugates (ADCs): In ADCs, the PEG linker connects a potent cytotoxic drug to a monoclonal antibody, which targets specific antigens on cancer cells. This targeted delivery minimizes systemic toxicity and enhances the therapeutic window. The hydrophilic PEG spacer improves the solubility of the ADC and influences its pharmacokinetic properties.

  • PROTACs: PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation by the proteasome. The linker's length and composition are critical for the formation of a stable and effective ternary complex between the target protein, the PROTAC, and the E3 ligase.

  • Peptide and Protein Modification (PEGylation): Covalently attaching PEG chains to therapeutic proteins or peptides can extend their circulation half-life by increasing their hydrodynamic size, which reduces renal clearance and shields them from proteolytic enzymes.

Experimental Protocols

The use of Boc-NH-PEG4-C2-NH-Boc in synthesis typically involves a two-stage process: selective deprotection of one Boc group, followed by coupling of the resulting free amine.

Protocol 1: Mono-Boc Deprotection of Boc-NH-PEG4-C2-NH-Boc

This protocol describes the removal of one Boc protecting group under acidic conditions to yield a mono-amine PEG linker, ready for subsequent coupling.

Materials:

  • Boc-NH-PEG4-C2-NH-Boc

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve Boc-NH-PEG4-C2-NH-Boc (1 equivalent) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under an inert atmosphere (e.g., argon).

  • Acid Addition: Cool the solution to 0°C using an ice bath. Slowly add a solution of TFA in DCM (typically 20-30% v/v, 5-10 equivalents of TFA) dropwise with stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Quenching: Upon completion, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases and the pH is neutral or slightly basic.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude mono-deprotected product (H₂N-PEG4-C2-NH-Boc).

  • Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.

Protocol 2: Amide Coupling with a Carboxylic Acid

This protocol details the formation of a stable amide bond between the deprotected amine-PEG linker and a molecule containing a carboxylic acid, using EDC/NHS chemistry.

Materials:

  • Mono-deprotected linker (H₂N-PEG4-C2-NH-Boc)

  • Carboxylic acid-containing molecule (e.g., a PROTAC warhead, a drug payload)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • HPLC system for purification

Procedure:

  • Activation of Carboxylic Acid: In a flask under an inert atmosphere, dissolve the carboxylic acid-containing molecule (1 equivalent), EDC (1.2-1.5 equivalents), and NHS (1.2-1.5 equivalents) in anhydrous DMF.

  • Stirring: Stir the mixture at room temperature for 30-60 minutes to form the active NHS ester.

  • Amine Addition: In a separate flask, dissolve the mono-deprotected H₂N-PEG4-C2-NH-Boc linker (1.1 equivalents) in anhydrous DMF. Add DIPEA (2-3 equivalents) to this solution.

  • Coupling Reaction: Add the amine solution to the activated NHS ester solution. Let the reaction proceed at room temperature for 4-12 hours, or until completion as monitored by LC-MS or TLC.

  • Work-up: Dilute the reaction mixture with ethyl acetate or DCM. Wash with water and then with brine to remove DMF and excess reagents.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting conjugate using an appropriate method, such as reversed-phase HPLC, to achieve high purity.

Data Presentation

The efficiency of coupling reactions is critical. The choice of coupling reagents significantly impacts reaction yield and purity.

Table 1: Comparison of Common Amide Coupling Reagents

Coupling Reagent SystemTypical Yield (%)Purity (%)Key AdvantagesKey Disadvantages
EDC/NHS > 85%> 95%Water-soluble byproducts, mild reaction conditions.Requires careful pH control, less stable at neutral pH.
HATU > 90%> 98%High efficiency, fast reaction times, low racemization.Higher cost, potential for side reactions.
DCC/NHS > 80%> 95%High activation efficiency.Dicyclohexylurea (DCU) byproduct is insoluble.

Note: Data presented are typical values and may vary based on specific substrates and reaction conditions.

Table 2: Typical Boc Deprotection Conditions and Outcomes

Acid ReagentSolventTemperature (°C)Time (h)Typical Outcome
20% TFADCM0 to RT1 - 4Efficient and clean deprotection. Volatile reagents are easy to remove.
4M HClDioxaneRT1 - 4Effective, but dioxane is a less desirable solvent.
Acetic Acid-50 - 7012 - 24Slower, milder conditions, useful for highly sensitive substrates.

Visualizing the Workflow and Concepts

Diagrams created with Graphviz help to visualize the experimental processes and the linker's role.

G cluster_deprotection Protocol 1: Mono-Boc Deprotection cluster_coupling Protocol 2: Amide Coupling start1 Dissolve Boc-NH-PEG4-NH-Boc in anhydrous DCM step1_1 Cool to 0°C and add TFA/DCM solution start1->step1_1 step1_2 Stir at RT for 1-4h (Monitor by TLC) step1_1->step1_2 step1_3 Quench with NaHCO3 step1_2->step1_3 step1_4 Extract with DCM step1_3->step1_4 step1_5 Dry and Concentrate step1_4->step1_5 end1 Purified H2N-PEG4-NH-Boc step1_5->end1 start2 Activate Carboxylic Acid with EDC/NHS in DMF step2_1 Add H2N-PEG4-NH-Boc and DIPEA start2->step2_1 step2_2 Stir at RT for 4-12h (Monitor by LC-MS) step2_1->step2_2 step2_3 Aqueous Work-up step2_2->step2_3 step2_4 Dry and Concentrate step2_3->step2_4 end2 Purified Conjugate step2_4->end2

Caption: Experimental workflow for deprotection and coupling.

G cluster_reactants cluster_products Boc_PEG_Boc Boc-NH-PEG4-C2-NH-Boc Mono_Amine H2N-PEG4-C2-NH-Boc Boc_PEG_Boc->Mono_Amine Deprotection TFA TFA, DCM Byproducts CO2 + Isobutylene

Caption: Boc deprotection reaction scheme.

G cluster_reactants2 cluster_products2 Amine_Linker H2N-PEG4-NH-Boc Conjugate Molecule-CO-NH-PEG4-NH-Boc Amine_Linker->Conjugate Amide Coupling Molecule_COOH Molecule-COOH Molecule_COOH->Conjugate Amide Coupling Reagents EDC, NHS, DIPEA Reagents->Conjugate Amide Coupling

Caption: Amide coupling reaction scheme.

G Target Target Protein Ligand (Warhead) Linker Boc-NH-PEG4-C2-NH-Boc (after modification) Target->Linker Coupling 1 PROTAC Final PROTAC Molecule Linker->PROTAC Forms E3_Ligase E3 Ligase Ligand (Anchor) E3_Ligase->Linker Coupling 2

Caption: Conceptual role of the linker in a PROTAC.

References

Application Notes and Protocols for the Purification of Boc-NH-PEG4-C2-Boc Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of Boc-NH-PEG4-C2-Boc conjugates. These bifunctional linkers are integral in the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs), where precise linker chemistry is critical for efficacy and safety. The protocols outlined below are designed to ensure high purity and yield of the final conjugate, suitable for downstream applications in drug discovery and development.

Introduction to this compound Conjugate Purification

This compound is a heterobifunctional linker featuring a polyethylene glycol (PEG) spacer, which enhances solubility and optimizes pharmacokinetic properties of the final conjugate. The tert-butyloxycarbonyl (Boc) protecting groups on the terminal amines allow for selective deprotection and subsequent conjugation. Achieving high purity of these linkers is paramount to avoid side reactions and ensure the homogeneity of the final drug conjugate. Common impurities can include starting materials, reagents, and byproducts from the synthetic process. The purification strategies detailed herein primarily focus on chromatographic techniques.

Purification Strategies

The purification of Boc-protected PEG conjugates typically relies on their polarity and molecular weight. The presence of the polar PEG chain and the non-polar Boc groups allows for effective separation using both normal-phase and reversed-phase chromatography.

2.1. Normal-Phase Chromatography (Silica Gel)

Normal-phase chromatography on silica gel is a common and effective method for the purification of PEG-containing compounds. Separation is based on the differential adsorption of the compound and impurities to the polar stationary phase.

2.2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

For achieving very high purity, preparative RP-HPLC is the method of choice. This technique separates molecules based on their hydrophobicity. The non-polar stationary phase (typically C18) retains the more hydrophobic molecules, which are then eluted with a gradient of an organic solvent.

Quantitative Data Summary

The following table summarizes typical analytical data for commercially available, purified Boc-protected PEG linkers, which can be used as a benchmark for successful purification.

ParameterSpecificationMethod
Appearance Colorless to light yellow (Liquid or Solid-Liquid Mixture)Visual Inspection
Purity ≥97.0%¹H NMR
Identity Confirmation Consistent with structure¹H NMR, Mass Spectrometry

Table 1: Representative Analytical Specifications for Purified Boc-Protected PEG Linkers.

Experimental Protocols

4.1. Protocol 1: Purification by Flash Column Chromatography (Silica Gel)

This protocol is suitable for the initial purification of the crude reaction mixture.

Materials:

  • Crude this compound conjugate

  • Silica gel (230-400 mesh)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Chloroform (CHCl₃), Ethanol (EtOH), Isopropanol (IPA)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Potassium permanganate (KMnO₄) stain

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM). Spot the TLC plate and develop it in a solvent system that gives a retention factor (Rf) of ~0.2-0.4 for the desired product. A common starting solvent system is a gradient of MeOH in DCM or CHCl₃. For PEG-containing compounds, a slow gradient of 1-10% using a 1:1 mixture of EtOH/IPA in CHCl₃ can provide better separation[1].

  • Column Packing: Prepare a silica gel slurry in the initial, low-polarity mobile phase and pack the column.

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the packed column.

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity by increasing the percentage of the more polar solvent (e.g., MeOH).

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent under reduced pressure to yield the purified this compound conjugate.

4.2. Protocol 2: High-Purity Purification by Preparative RP-HPLC

This protocol is designed for the final purification step to achieve high purity (>98%).

Materials:

  • Partially purified this compound conjugate

  • Preparative RP-HPLC system with a C18 column

  • Solvents: HPLC-grade water, Acetonitrile (ACN), Trifluoroacetic acid (TFA) (optional, 0.1%)

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the conjugate in a minimal amount of the initial mobile phase (e.g., a mixture of water and ACN). Filter the sample through a 0.22 µm filter.

  • Method Development (Analytical Scale): Develop a suitable gradient method on an analytical RP-HPLC system to ensure good separation of the product from impurities. A typical gradient is from 5% to 95% ACN in water (with 0.1% TFA) over 20-30 minutes.

  • Preparative Run: Scale up the analytical method to the preparative column. Inject the prepared sample.

  • Fraction Collection: Collect fractions corresponding to the product peak, as identified by UV detection (typically at 214 nm and 280 nm).

  • Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to confirm purity.

  • Product Isolation: Combine the pure fractions. If TFA was used, it may need to be removed. The combined fractions are typically lyophilized to obtain the final product as a solid.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Crude_Product Crude this compound Flash_Chromatography Flash Column Chromatography (Silica Gel) Crude_Product->Flash_Chromatography Initial Cleanup RP_HPLC Preparative RP-HPLC (C18) Flash_Chromatography->RP_HPLC High Purity Separation Purity_Check Purity & Identity Check (Analytical HPLC, NMR, MS) RP_HPLC->Purity_Check Pure_Product Purified this compound (>97% Purity) Purity_Check->Pure_Product

Caption: General workflow for the purification of this compound conjugates.

Signaling_Pathway Synthesis Chemical Synthesis Crude_Mixture Crude Product Mixture (Target, Impurities, Reagents) Synthesis->Crude_Mixture Primary_Purification Primary Purification (e.g., Flash Chromatography) Crude_Mixture->Primary_Purification Intermediate_Purity Partially Purified Product Primary_Purification->Intermediate_Purity Final_Purification Final Polishing (e.g., Preparative HPLC) Intermediate_Purity->Final_Purification High_Purity_Product High Purity this compound Final_Purification->High_Purity_Product Characterization Analytical Characterization (NMR, MS, HPLC) High_Purity_Product->Characterization Final_QC Quality Control Passed Characterization->Final_QC

Caption: Logical steps in the synthesis and purification of PEG-based linkers.

References

Application Note: Analytical Techniques for the Characterization of Boc-NH-PEG4-C2-Boc

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Boc-NH-PEG4-C2-Boc is a bifunctional, monodisperse polyethylene glycol (PEG) linker commonly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other complex bioconjugates.[1][2] The molecule consists of a tetraethylene glycol (PEG4) core, a C2 hydrocarbon spacer, and is terminated on both ends by an amine functionality protected with a tert-Butyloxycarbonyl (Boc) group. The precise length and defined structure of this linker are critical for controlling the spatial orientation of conjugated molecules, thereby influencing the efficacy of the final therapeutic or research agent.

Given its crucial role, rigorous analytical characterization is essential to confirm the identity, purity, and structural integrity of this compound before its use in further synthetic steps. This document provides detailed protocols and expected data for the primary analytical techniques used for its characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of -1 to 10 ppm.

    • Acquire at least 16 scans to ensure a good signal-to-noise ratio.

    • Process the data with an exponential line broadening of 0.3 Hz.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Use a proton-decoupled pulse program.

    • Acquire a sufficient number of scans (typically >1024) for adequate signal intensity.

    • Process the data with an exponential line broadening of 1.0 Hz.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Data Presentation: Expected Chemical Shifts

The following tables summarize the expected chemical shifts for this compound.

Table 1: Expected ¹H NMR Chemical Shifts (Solvent: CDCl₃)

Assignment Chemical Shift (δ, ppm) Multiplicity Integration
Boc (-C(CH₃)₃) ~1.44 Singlet 18H
PEG Backbone (-O-CH₂-CH₂-O-) ~3.64 Multiplet 16H
Boc-NH-CH₂- ~3.30 Multiplet 4H
-O-CH₂-CH₂-NH-Boc ~3.55 Multiplet 4H

| Boc-NH- | ~5.10 | Broad Singlet | 2H |

Table 2: Expected ¹³C NMR Chemical Shifts (Solvent: CDCl₃)

Assignment Chemical Shift (δ, ppm)
Boc (-C(C H₃)₃) ~28.5
PEG Backbone (-O-C H₂-C H₂-O-) ~70.4
Boc-NH-C H₂- ~40.3
-O-C H₂-C H₂-NH-Boc ~70.1
Boc (-C (CH₃)₃) ~79.2

| Boc (-C =O) | ~156.1 |

Note: The characteristic sharp singlet for the Boc methyl protons at ~1.44 ppm is a key indicator of the compound's identity.[3]

Visualization: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz) cluster_proc Data Processing & Analysis prep1 Weigh Sample (5-10 mg) prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Acquire ¹H Spectrum prep3->acq1 acq2 Acquire ¹³C Spectrum proc1 Fourier Transform & Phasing acq1->proc1 proc2 Reference to Solvent Peak proc1->proc2 proc3 Integrate ¹H Peaks proc2->proc3 proc4 Assign Peaks to Structure proc3->proc4 end end proc4->end Confirm Structure

Caption: Workflow for structural confirmation by NMR spectroscopy.

Mass Spectrometry (MS): Molecular Weight Verification

MS is used to confirm the molecular weight of the compound, providing strong evidence of its identity. Electrospray Ionization (ESI) is a common method for this type of molecule.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid or ammonium acetate can be added to promote ionization.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Infusion: Infuse the sample solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire data in positive ion mode. Scan a mass range appropriate for the expected ions (e.g., m/z 100-1000).

  • Data Analysis: Identify the peaks corresponding to the molecular ion adducts, such as protonated ([M+H]⁺), sodiated ([M+Na]⁺), and potassiated ([M+K]⁺) species. Compare the observed m/z values with the calculated theoretical values.

Data Presentation: Expected Mass Spectrometry Data

Table 3: Calculated vs. Expected m/z Values for C₂₀H₄₀N₂O₆

Ion Species Calculated Exact Mass (m/z)
[M+H]⁺ 421.2908
[M+Na]⁺ 443.2727

| [M+K]⁺ | 459.2467 |

Note: The molecular formula is C₂₀H₄₀N₂O₆, with a monoisotopic mass of 420.2835 Da.

Visualization: MS Analysis Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-MS) cluster_proc Data Analysis prep1 Prepare Dilute Solution (~0.1 mg/mL) prep2 Add Ionization Agent (optional) prep1->prep2 acq1 Direct Infusion prep2->acq1 acq2 Acquire in Positive Ion Mode acq1->acq2 proc1 Identify Molecular Ion Adducts acq2->proc1 proc2 Compare Observed vs. Calculated m/z proc1->proc2 end end proc2->end Verify Molecular Weight HPLC_Workflow cluster_prep Sample Preparation cluster_acq Chromatographic Separation cluster_proc Data Analysis prep1 Prepare Stock Solution (1 mg/mL) prep2 Filter Sample (optional) prep1->prep2 acq1 Inject Sample onto C18 Column prep2->acq1 acq2 Run Gradient Elution acq1->acq2 acq3 Detect with CAD, ELSD, or UV acq2->acq3 proc1 Integrate Chromatogram Peaks acq3->proc1 proc2 Calculate Area Percent Purity proc1->proc2 end end proc2->end Determine Purity

References

Application Notes and Protocols for Boc-NH-PEG4-C2-Boc in Targeted Therapy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Boc-NH-PEG4-C2-Boc is a bifunctional linker precursor widely utilized in the synthesis of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1] This molecule features a core polyethylene glycol (PEG) chain of four units, which imparts favorable physicochemical properties to the final conjugate.[2][3] The terminal Boc (tert-butyloxycarbonyl) protecting groups allow for controlled, sequential conjugation of different molecular entities, making it a versatile building block in drug development.[4][5] The PEG4 linker itself enhances the solubility, stability, and pharmacokinetic profile of the therapeutic agent, addressing common challenges in drug design.

These application notes provide an overview of the utility of this compound in PROTACs and ADCs, complete with experimental protocols and data to guide researchers in the field of targeted therapy.

Application in Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. A PROTAC molecule consists of a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component that influences the PROTAC's efficacy.

The PEG4 linker derived from this compound is frequently incorporated into PROTAC design to:

  • Enhance Solubility and Permeability: The hydrophilic nature of the PEG chain improves the water solubility of the often-hydrophobic PROTAC molecule, which can in turn affect cell permeability and oral absorption.

  • Optimize Ternary Complex Formation: The length and flexibility of the linker are crucial for the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is a prerequisite for target ubiquitination and degradation.

  • Improve Pharmacokinetic Properties: PEGylation can influence the metabolic stability and in vivo pharmacokinetic profile of PROTACs.

Data Presentation: Impact of PEG Linkers on PROTAC Properties

The following table summarizes the general effects of incorporating PEG linkers into PROTACs.

PropertyEffect of PEG LinkerRationale
Solubility IncreasedThe hydrophilic ethylene glycol units improve solubility in aqueous environments.
Cell Permeability Can be improvedEnhanced solubility can positively impact permeability, although this is a complex property.
Degradation Efficacy (DC50/Dmax) Dependent on lengthThe linker length must be optimized for effective ternary complex formation.
Oral Bioavailability Potentially ImprovedIncreased solubility and favorable permeability can contribute to better oral absorption.
Metabolic Stability Can be a point of metabolic attackAlkyl and PEG chains can be susceptible to oxidative metabolism.
Experimental Protocols

Protocol 1: Synthesis of a PROTAC using a Boc-Protected PEG4 Linker

This protocol describes a general method for synthesizing a PROTAC via amide bond formation, starting with a Boc-protected amino-PEG4-acid linker.

Step 1: Deprotection of this compound (if starting from the di-Boc protected version)

  • Dissolve this compound in a suitable solvent such as dichloromethane (DCM).

  • Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v) at 0°C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove TFA and solvent. This will yield the deprotected amino-PEG4-C2-amine.

Step 2: Amide Coupling of POI Ligand with Amine-PEG4-COOH

  • Reagents and Materials:

    • POI ligand with a carboxylic acid functional group (1.0 eq)

    • Amine-PEG4-COOH (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

    • Nitrogen atmosphere

  • Procedure:

    • Under a nitrogen atmosphere, dissolve the POI ligand-COOH in anhydrous DMF.

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.

    • Add the Amine-PEG4-COOH to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the product (POI-Linker) by flash column chromatography or preparative HPLC.

Step 3: Amide Coupling of POI-Linker with E3 Ligase Ligand

  • Reagents and Materials:

    • POI-Linker with a carboxylic acid (1.0 eq)

    • E3 ligase ligand with an amine functional group (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

    • Nitrogen atmosphere

  • Procedure:

    • Follow the same procedure as in Step 2, using the POI-Linker and the E3 ligase ligand.

    • Purify the final PROTAC molecule using preparative HPLC.

Protocol 2: PROTAC-Induced Protein Degradation Assay by Western Blot

This protocol is used to determine the efficacy of a synthesized PROTAC in degrading its target protein in a cellular context.

  • Materials:

    • Cell line expressing the target protein

    • PROTAC compound and vehicle control (e.g., DMSO)

    • Cell culture reagents

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibody against the target protein

    • Primary antibody against a loading control (e.g., GAPDH, β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate and imaging system

  • Procedure:

    • Cell Treatment:

      • Plate cells at an appropriate density and allow them to adhere overnight.

      • Treat the cells with a serial dilution of the PROTAC compound for a specific time (e.g., 24 hours). Include a vehicle-only control.

    • Cell Lysis:

      • After treatment, wash the cells with ice-cold PBS.

      • Add lysis buffer to each well, scrape the cells, and collect the lysate.

      • Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.

    • Protein Quantification:

      • Determine the protein concentration of each lysate using a BCA assay.

    • Western Blotting:

      • Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer.

      • Boil the samples at 95-100°C for 5-10 minutes.

      • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

      • Transfer the proteins to a PVDF membrane.

      • Block the membrane for 1 hour at room temperature.

      • Incubate with the primary antibody for the target protein overnight at 4°C.

      • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Detect the signal using a chemiluminescent substrate.

      • Strip the membrane (if necessary) and re-probe for the loading control antibody.

    • Data Analysis:

      • Quantify the band intensities using densitometry software.

      • Normalize the target protein signal to the loading control signal.

      • Calculate the percentage of protein degradation relative to the vehicle-treated control.

      • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Mandatory Visualization

PROTAC_Mechanism PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Recruits E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruits Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

Application in Antibody-Drug Conjugates (ADCs)

ADCs are targeted cancer therapies that consist of a monoclonal antibody linked to a cytotoxic payload. The antibody directs the ADC to tumor cells expressing a specific antigen, where the payload is released to kill the cancer cells.

The PEG4 linker derived from this compound plays a crucial role in ADC design by:

  • Improving Hydrophilicity and Stability: Many cytotoxic payloads are hydrophobic, which can lead to ADC aggregation and poor stability. The PEG linker increases the overall hydrophilicity of the ADC, reducing aggregation and improving stability.

  • Enhancing Pharmacokinetics: PEGylation can increase the hydrodynamic volume of the ADC, which can delay renal clearance and extend the circulation half-life.

  • Modulating Drug-to-Antibody Ratio (DAR): The properties of the linker can influence the number of drug molecules that can be conjugated to an antibody without compromising its properties.

Data Presentation: Impact of PEG Linkers on ADC Properties

The following table summarizes the general effects of incorporating PEG linkers into ADCs.

PropertyEffect of PEG LinkerRationale
Solubility & Aggregation Increased solubility, reduced aggregationThe hydrophilic PEG chain shields the hydrophobic payload, preventing intermolecular interactions.
In Vivo Half-Life Generally increasedPEGylation increases the hydrodynamic size, reducing renal clearance.
Tumor Penetration Can be influenced by sizeWhile increasing half-life, a larger size might slightly impede penetration into dense tumors.
Potency (In Vitro) Can be maintained or slightly reducedThe linker can influence payload release and activity.
Immunogenicity ReducedThe PEG chain can shield the payload and linker from the immune system.
Experimental Protocols

Protocol 3: ADC Conjugation via Thiol-Maleimide Chemistry

This protocol describes the conjugation of a payload-linker construct to a monoclonal antibody through reduced interchain disulfides.

  • Reagents and Materials:

    • Monoclonal antibody (mAb) in PBS

    • Tris(2-carboxyethyl)phosphine (TCEP)

    • Payload-Linker-Maleimide construct (synthesized by conjugating a maleimide group to the deprotected amine of the Boc-NH-PEG4-linker, which is then attached to the payload)

    • DMSO

    • Quenching reagent (e.g., N-acetylcysteine)

    • Size exclusion chromatography (SEC) system

  • Procedure:

    • Antibody Reduction:

      • Incubate the mAb with a controlled excess of TCEP (e.g., 2-3 equivalents) for 1-2 hours at 37°C to partially reduce interchain disulfide bonds.

    • Conjugation:

      • Dissolve the Payload-Linker-Maleimide in DMSO.

      • Add the payload-linker solution to the reduced mAb (typically a 5-10 fold molar excess of payload-linker per mAb).

      • Incubate for 1-2 hours at room temperature.

    • Quenching:

      • Add an excess of N-acetylcysteine to quench any unreacted maleimide groups.

    • Purification:

      • Purify the resulting ADC from unconjugated payload-linker and other reagents using size exclusion chromatography (SEC).

    • Characterization:

      • Characterize the ADC for drug-to-antibody ratio (DAR), aggregation, and purity using techniques like hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.

Protocol 4: In Vitro Cytotoxicity Assay for ADCs

This protocol measures the ability of an ADC to kill cancer cells that express the target antigen.

  • Materials:

    • Antigen-positive and antigen-negative cancer cell lines

    • ADC, unconjugated antibody, and free payload

    • Cell culture reagents

    • Cell viability assay kit (e.g., CellTiter-Glo®, MTS)

  • Procedure:

    • Cell Seeding:

      • Seed both antigen-positive and antigen-negative cells in 96-well plates and allow them to adhere overnight.

    • Treatment:

      • Treat the cells with serial dilutions of the ADC, the unconjugated antibody, and the free payload. Include an untreated control.

    • Incubation:

      • Incubate the cells for a period that allows for ADC internalization and payload-induced cell death (e.g., 72-96 hours).

    • Viability Measurement:

      • Measure cell viability using a suitable assay kit according to the manufacturer's instructions.

    • Data Analysis:

      • Normalize the viability data to the untreated control.

      • Plot the percentage of cell viability against the concentration of the ADC or control compounds.

      • Calculate the IC50 (concentration for 50% inhibition of cell viability) for each compound on both cell lines. A potent and specific ADC will have a low IC50 on antigen-positive cells and a much higher IC50 on antigen-negative cells.

Mandatory Visualization

ADC_Mechanism ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen Binding Tumor_Cell Tumor Cell (Antigen-Positive) Apoptosis Cell Death (Apoptosis) Internalization Internalization (Endocytosis) Antigen->Internalization Complex Formation Lysosome Lysosome Internalization->Lysosome Trafficking Payload Cytotoxic Payload Lysosome->Payload Payload Release Payload->Apoptosis Induces

Caption: Antibody-Drug Conjugate (ADC) mechanism of action.

References

Application Notes and Protocols for PEGylating Small Molecules with Boc-NH-PEG4-C2-Boc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to a molecule, is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. For small molecules, PEGylation can enhance solubility, extend circulating half-life, and reduce immunogenicity.[1][2] The use of heterobifunctional PEG linkers, such as Boc-NH-PEG4-C2-Boc, offers a versatile platform for the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[3][4]

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[3] The linker connecting the target protein ligand and the E3 ligase ligand is a critical component of a PROTAC, influencing its efficacy, solubility, and cell permeability. PEG-based linkers are frequently employed in PROTAC design to improve the physicochemical properties of the resulting molecule.

This document provides detailed application notes and protocols for the use of this compound in the PEGylation of small molecules, with a focus on the synthesis of a PROTAC targeting the BRD4 protein. The bromodomain and extra-terminal (BET) protein BRD4 is a key regulator of oncogene transcription, making it an attractive target in cancer therapy.

Core Concepts of PROTAC Synthesis with this compound

The synthesis of a PROTAC using a Boc-protected bifunctional linker like this compound typically follows a modular and sequential approach. The general strategy involves:

  • Selective Deprotection: One of the Boc protecting groups on the linker is removed to expose a primary amine.

  • First Coupling Reaction: The exposed amine is coupled with the first small molecule, which can be either the target protein ligand or the E3 ligase ligand.

  • Second Deprotection: The remaining Boc group is removed to reveal the second primary amine.

  • Second Coupling Reaction: The newly exposed amine is coupled with the second small molecule to complete the PROTAC synthesis.

  • Purification: The final product is purified to remove unreacted starting materials and byproducts.

Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of a BRD4-targeting PROTAC using this compound as the linker. The synthesis involves coupling the BRD4 inhibitor JQ1 (or a derivative with a suitable functional group for attachment) and the Cereblon (CRBN) E3 ligase ligand pomalidomide.

Protocol 1: Mono-Boc Deprotection of this compound

This protocol describes the removal of one of the Boc protecting groups to yield the mono-protected linker.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 eq) in DCM in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of TFA in DCM (e.g., 20-50% v/v). The exact concentration and equivalents of TFA may need to be optimized for selective mono-deprotection. Careful monitoring is crucial.

  • Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to maximize the yield of the mono-deprotected product.

  • Once the desired level of mono-deprotection is achieved, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting mono-Boc protected amine-linker by flash column chromatography on silica gel.

Protocol 2: Coupling of a Small Molecule (e.g., Pomalidomide) to the Mono-Protected Linker

This protocol details the amide bond formation between the free amine of the mono-protected linker and a carboxylic acid-functionalized small molecule.

Materials:

  • Mono-Boc-NH-PEG4-C2-NH2 (from Protocol 1)

  • Pomalidomide (or a carboxylic acid derivative) (1.0 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve pomalidomide (or its carboxylic acid derivative) in anhydrous DMF under a nitrogen atmosphere.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of the mono-Boc-NH-PEG4-C2-NH2 (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected small molecule-linker conjugate.

Protocol 3: Final Boc Deprotection

This protocol describes the complete removal of the remaining Boc group to prepare for the final coupling step.

Materials:

  • Boc-protected small molecule-linker conjugate (from Protocol 2)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected conjugate (1.0 eq) in a 1:1 mixture of DCM and TFA.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Co-evaporate the residue with DCM (3 times) to ensure complete removal of TFA. The resulting amine salt is often used in the next step without further purification.

Protocol 4: Final Coupling to Synthesize the PROTAC

This protocol describes the final amide bond formation to generate the complete PROTAC molecule.

Materials:

  • Amine-functionalized small molecule-linker conjugate (from Protocol 3)

  • JQ1 carboxylic acid derivative (1.0 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Nitrogen atmosphere

  • Preparative HPLC system

Procedure:

  • Follow the procedure outlined in Protocol 2, using the amine-functionalized small molecule-linker conjugate and the JQ1 carboxylic acid derivative as the coupling partners.

  • After the workup, purify the final PROTAC by preparative reverse-phase HPLC to obtain the desired product of high purity.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and characterization of a BRD4-targeting PROTAC.

Table 1: Summary of Synthetic Steps and Yields

StepReactionReagentsTypical Yield (%)
1Mono-Boc DeprotectionThis compound, TFA, DCM40-60
2First CouplingMono-protected linker, Pomalidomide-COOH, HATU, DIPEA, DMF70-85
3Final Boc DeprotectionBoc-Pomalidomide-Linker, TFA, DCM>95 (crude)
4Final Coupling & PurificationPomalidomide-Linker-NH2, JQ1-COOH, HATU, DIPEA, DMF; Prep-HPLC30-50

Table 2: Characterization of the Final PROTAC

Analysis MethodExpected Results
¹H NMR Peaks corresponding to the protons of JQ1, pomalidomide, and the PEG linker.
¹³C NMR Carbons corresponding to all three components of the PROTAC.
High-Resolution Mass Spectrometry (HRMS) Accurate mass measurement corresponding to the calculated molecular formula of the final PROTAC.
HPLC Purity A single major peak with >95% purity.

Visualizations

Experimental Workflow

G cluster_0 Step 1: Mono-Boc Deprotection cluster_1 Step 2: First Coupling cluster_2 Step 3: Final Boc Deprotection cluster_3 Step 4: Final Coupling & Purification This compound This compound Mono-protected Linker Mono-protected Linker This compound->Mono-protected Linker TFA, DCM Boc-Pomalidomide-Linker Boc-Pomalidomide-Linker Mono-protected Linker->Boc-Pomalidomide-Linker HATU, DIPEA, DMF Pomalidomide-COOH Pomalidomide-COOH Pomalidomide-COOH->Boc-Pomalidomide-Linker Pomalidomide-Linker-NH2 Pomalidomide-Linker-NH2 Boc-Pomalidomide-Linker->Pomalidomide-Linker-NH2 TFA, DCM Final PROTAC Final PROTAC Pomalidomide-Linker-NH2->Final PROTAC HATU, DIPEA, DMF Prep-HPLC JQ1-COOH JQ1-COOH JQ1-COOH->Final PROTAC

Caption: Workflow for the synthesis of a BRD4-targeting PROTAC.

PROTAC-Mediated Protein Degradation Pathway

G PROTAC BRD4 PROTAC TernaryComplex Ternary Complex (BRD4-PROTAC-CRBN) PROTAC->TernaryComplex BRD4 BRD4 Protein BRD4->TernaryComplex Transcription Oncogene Transcription BRD4->Transcription Promotes CRBN CRBN E3 Ligase CRBN->TernaryComplex UbiquitinatedBRD4 Ubiquitinated BRD4 TernaryComplex->UbiquitinatedBRD4 Ubiquitination Ubiquitin Ub Ubiquitin->UbiquitinatedBRD4 Proteasome 26S Proteasome UbiquitinatedBRD4->Proteasome Recognition Degradation Degraded BRD4 (Amino Acids) Proteasome->Degradation Degradation Degradation->Transcription Inhibition CellProliferation Cancer Cell Proliferation Transcription->CellProliferation Leads to

Caption: PROTAC-mediated degradation of BRD4 and its downstream effects.

References

Troubleshooting & Optimization

Technical Support Center: Boc-NH-PEG4-C2-Boc Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-NH-PEG4-C2-Boc.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a bifunctional, monodisperse polyethylene glycol (PEG) linker. The "Boc" refers to the tert-butyloxycarbonyl protecting group on the terminal amine groups. The "PEG4" indicates four ethylene glycol units, which impart hydrophilicity and flexibility to the linker. This linker is commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). In PROTACs, it connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase, facilitating the degradation of the target protein. In ADCs, it links an antibody to a cytotoxic payload, improving the therapeutic's solubility and pharmacokinetic properties.

Q2: I am having trouble with the Boc deprotection of my PEG linker. What are the common causes of incomplete deprotection?

Incomplete Boc deprotection is a frequent issue. The common culprits include:

  • Insufficient Acid Strength or Concentration: The Boc group is removed by acidolysis. If the acid (commonly trifluoroacetic acid - TFA) is too weak or its concentration is too low, the reaction may not go to completion.[1]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Short reaction times or low temperatures may not be sufficient for complete removal of the Boc group.[1]

  • Steric Hindrance: The bulky nature of the PEG chain can sterically hinder the acid's approach to the Boc-protected amine, slowing down the reaction.[1]

  • Solvent Issues: The choice of solvent is critical. Dichloromethane (DCM) is a common solvent for TFA-mediated deprotection as it ensures both the PEG-linker and the acid are well solvated.[1]

Q3: I am observing unexpected side products after Boc deprotection. What could be the cause?

A common side reaction during Boc deprotection is the alkylation of nucleophilic sites on your substrate by the tert-butyl cation (t-Bu+) that is generated. Electron-rich aromatic rings, thiols, and other nucleophiles are particularly susceptible to this side reaction. The use of scavengers can help to suppress this unwanted alkylation.

Q4: How can I achieve selective deprotection of only one of the two Boc groups on this compound?

Selectively deprotecting one of two identical protecting groups on a symmetrical molecule like this compound is a significant challenge. A common strategy involves a statistical approach under carefully controlled reaction conditions. By using a limited amount of the deprotecting agent (e.g., acid) and shorter reaction times, you can favor the mono-deprotection product. This will result in a statistical mixture of starting material, the desired mono-deprotected product, and the fully deprotected product. Careful monitoring of the reaction progress by techniques like TLC or LC-MS is crucial. Subsequent purification, typically by flash column chromatography, is then required to isolate the mono-deprotected intermediate. For more precise control, an orthogonal protection strategy would be necessary from the start, meaning the use of a linker with two different protecting groups that can be removed under different conditions (e.g., Boc and Fmoc).

Troubleshooting Guides

Problem 1: Incomplete Boc Deprotection
Symptom Possible Cause Troubleshooting Steps
Starting material remains after the reaction (confirmed by TLC/LC-MS)Insufficient acid strength or concentrationIncrease the concentration of TFA in DCM (e.g., from 20% to 50% v/v).[1]
Inadequate reaction time or temperatureExtend the reaction time and monitor progress. Consider gentle warming if the substrate is stable.
Steric hindrance from the PEG chainUse a stronger acid system, such as 4M HCl in 1,4-dioxane.
Poor solubility of the PEG-linker conjugateEnsure the chosen solvent provides good solubility for your compound.
Problem 2: Formation of Side Products
Symptom Possible Cause Troubleshooting Steps
Unidentified peaks in LC-MS or spots on TLC plateAlkylation of the substrate by the t-butyl cationAdd a scavenger, such as triisopropylsilane (TIS) (typically 2.5-5% v/v), to the reaction mixture.
Acid-labile functional groups on the substrate are being cleavedUse milder deprotection conditions (e.g., lower acid concentration, shorter reaction time, lower temperature).
Problem 3: Low Yield in Coupling Reactions
Symptom Possible Cause Troubleshooting Steps
Low conversion to the desired coupled productInefficient activation of the carboxylic acidEnsure your coupling reagents (e.g., HATU, HOBt/EDC) are fresh and anhydrous.
Steric hindrance at the coupling siteExtend the reaction time and/or slightly increase the temperature.
Poor solubility of reactantsChoose a solvent system in which all reactants are fully dissolved (e.g., DMF, DMSO).

Experimental Protocols

Protocol 1: General Boc Deprotection
  • Dissolve the Boc-protected PEG linker in dichloromethane (DCM) to a concentration of 0.1-0.2 M.

  • Cool the solution to 0°C in an ice bath.

  • Add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).

  • If necessary, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until completion (typically 1-3 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Co-evaporate with toluene (3x) to remove residual TFA.

  • The resulting TFA salt of the deprotected amine can often be used directly in the next step or can be neutralized by washing with a saturated aqueous solution of sodium bicarbonate.

Protocol 2: Amide Coupling to a Deprotected Amine-PEG Linker
  • Dissolve the carboxylic acid-containing molecule (1.0 eq) in anhydrous DMF.

  • Add a coupling agent (e.g., HATU, 1.1 eq) and a base (e.g., DIPEA, 2.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add a solution of the deprotected amine-PEG linker (1.0 eq) in anhydrous DMF.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Quantitative Data

Reaction Step Parameter Typical Value/Range Notes
Boc DeprotectionTFA Concentration20-50% (v/v) in DCMHigher concentrations for more sterically hindered groups.
Reaction Time1-3 hoursMonitor by TLC or LC-MS for completion.
Scavenger (TIS)2.5-5% (v/v)Use if substrate has nucleophilic sites prone to alkylation.
Amide CouplingCoupling ReagentsHATU, HOBt/EDC, PyBOPChoice depends on substrate and desired reactivity.
BaseDIPEA, Et3NTypically 2-3 equivalents.
Yield60-90%Highly dependent on the specific substrates.
Purity (post-purification)>95%Achievable with standard purification techniques.

Visualizations

PROTAC_Synthesis_Workflow cluster_0 Step 1: Mono-Deprotection (Statistical) cluster_1 Step 2: First Coupling cluster_2 Step 3: Second Deprotection cluster_3 Step 4: Second Coupling A This compound B Boc-NH-PEG4-C2-NH2 A->B  Limited TFA/DCM D Boc-NH-PEG4-C2-NH-E3 Ligase Ligand B->D C E3 Ligase Ligand-COOH C->D E H2N-PEG4-C2-NH-E3 Ligase Ligand D->E  TFA/DCM G Final PROTAC E->G F Target Protein Ligand-COOH F->G

Caption: Workflow for the synthesis of a PROTAC using this compound.

Troubleshooting_Decision_Tree A Problem with this compound Reaction B Incomplete Deprotection? A->B C Side Products Observed? A->C D Low Coupling Yield? A->D B->C No E Increase Acid Conc. Extend Reaction Time Use Stronger Acid B->E Yes C->D No F Add Scavenger (e.g., TIS) Use Milder Conditions C->F Yes G Check Reagent Quality Optimize Solvent Extend Reaction Time D->G Yes

Caption: Troubleshooting decision tree for this compound reactions.

References

Technical Support Center: Improving Conjugation Yield of Boc-NH-PEG4-C2-Boc

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the conjugation of Boc-NH-PEG4-C2-Boc. Our aim is to help you improve the yield and efficiency of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a bifunctional, PEG-based linker used in bioconjugation and the development of complex molecules like Antibody-Drug Conjugates (ADCs) and PROTACs.[1] Its structure consists of a polyethylene glycol (PEG) spacer with a Boc (tert-butyloxycarbonyl) protected amine group at each end. This design allows for a controlled, stepwise conjugation of two different molecules.[1][2] The PEG spacer enhances solubility and reduces aggregation of the resulting conjugate.

Q2: What is the general strategy for using a bifunctional linker like this compound?

The primary strategy is a two-step sequential conjugation. This involves:

  • Selective Deprotection: Removal of one Boc group to expose a primary amine.

  • First Conjugation: Reaction of the exposed amine with the first molecule.

  • Purification: Isolation of the mono-conjugated intermediate.

  • Second Deprotection: Removal of the second Boc group.

  • Second Conjugation: Reaction of the newly exposed amine with the second molecule.

This stepwise approach is crucial for preventing the formation of undesirable homodimers and ensuring the synthesis of the desired heterobifunctional conjugate.

Q3: How can I achieve selective mono-deprotection of this compound?

Achieving selective mono-deprotection can be challenging as both Boc groups are chemically equivalent. One common strategy involves using carefully controlled stoichiometric amounts of an acid catalyst. A method that has been successful for other diamines and can be adapted is the in-situ generation of a limited amount of HCl using trimethylsilyl chloride (Me₃SiCl) in methanol.[3][4] This protonates one amine group, rendering it less reactive to the Boc protecting group, allowing for the preferential removal of the other.

Q4: What are the most common causes of low yield in my conjugation reaction?

Several factors can contribute to low conjugation yield:

  • Incomplete Boc Deprotection: Insufficient acid concentration, reaction time, or inadequate temperature can lead to incomplete removal of the Boc group.

  • Suboptimal Reaction Conditions: Incorrect pH, temperature, or stoichiometry of coupling reagents can reduce conjugation efficiency.

  • Hydrolysis of Reagents: Moisture can lead to the hydrolysis of activated esters (e.g., NHS esters) used for coupling to the amine.

  • Steric Hindrance: The bulk of the molecules being conjugated can hinder the reaction.

  • Side Reactions: Undesired reactions of the functional groups on your target molecules can compete with the desired conjugation.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: Incomplete or No Boc Deprotection
Possible Cause Recommended Solution
Insufficient Acid Strength or Concentration Increase the concentration of trifluoroacetic acid (TFA). A common starting point is 20% TFA in dichloromethane (DCM), which can be increased to 50%.
Inadequate Reaction Time or Temperature Extend the reaction time and monitor progress using TLC or LC-MS. While many deprotections occur at room temperature, gentle heating may be required.
Solvent Issues Ensure that your Boc-protected PEG linker is fully soluble in the chosen solvent. DCM is a common choice for TFA-mediated deprotection.
Issue 2: Low Yield of the Mono-Conjugated Product
Possible Cause Recommended Solution
Formation of Di-Conjugated Product This indicates that the initial deprotection step was not selective. Re-optimize the mono-deprotection protocol by carefully controlling the stoichiometry of the acid catalyst.
Low Reactivity of the Activated Molecule Ensure the activating group (e.g., NHS ester) is fresh and has not hydrolyzed. Prepare activated molecules immediately before use.
Suboptimal Coupling Reaction Conditions Optimize the pH of the reaction buffer. Amine-NHS ester reactions are typically performed at a pH of 7.2-8.5. Adjust the molar ratio of the reactants; an excess of the activated molecule may be necessary.
Difficult Purification The polarity of the starting material, mono-conjugated, and di-conjugated products may be similar, making chromatographic separation challenging. Consider alternative purification methods such as preparative HPLC with a suitable gradient.
Issue 3: Side Product Formation
Possible Cause Recommended Solution
Reaction with Other Functional Groups If your target molecule contains other nucleophilic groups, they may compete with the desired amine conjugation. Consider protecting these groups before the conjugation step.
Formation of Homodimers This occurs when the bifunctional linker reacts with two molecules of the same type. This is a strong indicator that a sequential conjugation strategy is necessary.

Experimental Protocols

Protocol 1: Selective Mono-Boc Deprotection (Adapted from Diamine Protection Protocols)

This protocol is a starting point and may require optimization for this compound.

Materials:

  • This compound

  • Anhydrous Methanol

  • Trimethylsilyl chloride (Me₃SiCl)

  • Di-tert-butyl dicarbonate (Boc₂O) (for re-protection if necessary)

  • 2N NaOH

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous methanol at 0 °C.

  • Add Me₃SiCl (1 equivalent) dropwise to the solution.

  • Allow the reaction mixture to warm to room temperature.

  • Add a small amount of water, followed by Boc₂O (1 equivalent) in methanol if re-protection of one amine is desired after a full deprotection for purification purposes.

  • Stir the mixture at room temperature for 1 hour.

  • Dilute with water and wash with diethyl ether to remove any di-protected byproduct.

  • Adjust the aqueous layer to a pH >12 with 2N NaOH.

  • Extract the mono-protected product with DCM.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

Protocol 2: Standard Boc Deprotection

Materials:

  • Boc-protected PEG linker

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve the Boc-protected PEG linker in DCM.

  • Add TFA to a final concentration of 20-50% (v/v).

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.

  • Concentrate the reaction mixture to remove DCM and excess TFA.

  • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the organic layer and concentrate to yield the deprotected amine.

Protocol 3: Amine Conjugation via NHS Ester

Materials:

  • Deprotected amino-PEG linker

  • NHS-ester activated molecule

  • Anhydrous DMF or DMSO

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

Procedure:

  • Dissolve the deprotected amino-PEG linker (1 equivalent) and TEA or DIPEA (2 equivalents) in anhydrous DMF.

  • In a separate flask, dissolve the NHS-ester activated molecule.

  • Add the activated molecule solution to the linker solution.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Purify the conjugate by reverse-phase HPLC.

Visualizations

experimental_workflow cluster_step1 Step 1: Selective Mono-Deprotection cluster_step2 Step 2: First Conjugation cluster_step3 Step 3: Second Deprotection & Conjugation start This compound deprotection Selective Mono-Boc Deprotection (e.g., with Me3SiCl/MeOH) start->deprotection mono_deprotected Mono-deprotected Linker deprotection->mono_deprotected conjugation1 First Conjugation Reaction mono_deprotected->conjugation1 molecule1 Molecule 1 (e.g., with activated carboxyl group) molecule1->conjugation1 mono_conjugate Mono-Conjugated Product conjugation1->mono_conjugate deprotection2 Second Boc Deprotection (e.g., with TFA/DCM) mono_conjugate->deprotection2 deprotected_conjugate Deprotected Mono-Conjugate deprotection2->deprotected_conjugate conjugation2 Second Conjugation Reaction deprotected_conjugate->conjugation2 molecule2 Molecule 2 molecule2->conjugation2 final_product Final Heterobifunctional Conjugate conjugation2->final_product

Caption: Experimental workflow for stepwise conjugation using this compound.

troubleshooting_low_yield cluster_deprotection Check Deprotection Step cluster_coupling Check Coupling Step cluster_purification Check Purification start Low Conjugation Yield incomplete_deprotection Incomplete Boc Deprotection? start->incomplete_deprotection increase_acid Increase Acid Concentration/Time incomplete_deprotection->increase_acid Yes check_solvent Verify Solute Solubility incomplete_deprotection->check_solvent Yes suboptimal_conditions Suboptimal Reaction Conditions? incomplete_deprotection->suboptimal_conditions No optimize_ph Optimize pH and Stoichiometry suboptimal_conditions->optimize_ph Yes hydrolysis Reagent Hydrolysis? suboptimal_conditions->hydrolysis No fresh_reagents Use Freshly Prepared Reagents hydrolysis->fresh_reagents Yes poor_separation Difficulty in Purification? hydrolysis->poor_separation No optimize_hplc Optimize HPLC Gradient poor_separation->optimize_hplc Yes

Caption: Troubleshooting flowchart for low conjugation yield.

References

avoiding side reactions with Boc-NH-PEG4-C2-Boc

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Boc-NH-PEG4-C2-Boc. This guide provides troubleshooting advice and frequently asked questions to help you avoid common side reactions and achieve successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the structure of this compound?

A1: this compound is a bifunctional linker. "Boc" stands for tert-Butoxycarbonyl, a common protecting group for amines. "PEG4" indicates a polyethylene glycol linker with four repeating ethylene glycol units, which enhances solubility. "C2" represents a two-carbon (ethane) spacer. The molecule has a Boc-protected amine at each end, making it suitable for controlled, stepwise conjugation reactions after deprotection.

Q2: What are the primary applications of this linker?

A2: This linker is primarily used in bioconjugation, drug delivery, and proteomics. It allows for the covalent attachment of molecules like peptides, proteins, or small molecule drugs to other entities. The PEG component often serves to improve the pharmacokinetic properties of the resulting conjugate.

Q3: What are the most common causes of side reactions with this reagent?

A3: The most frequent side reactions stem from the lability of the Boc protecting groups under unintended acidic conditions and the potential for oxidation of the PEG chain. Inadvertent partial or complete deprotection can lead to undesired crosslinking or oligomerization.

Troubleshooting Guide

Issue 1: Unexpected Side Products in Mass Spectrometry (MS) Analysis

Possible Cause A: Premature Boc Deprotection

If your reaction mixture contains trace amounts of acid, or if a reagent is dissolved in an acidic solvent, you may observe premature removal of one or both Boc groups. This can lead to a heterogeneous mixture of starting material, mono-deprotected, and di-deprotected linker.

Solution:

  • Strict pH Control: Ensure all reaction buffers and solvents are neutral or basic, unless acidic conditions are required for a specific step.

  • Reagent Purity: Use high-purity, anhydrous solvents to avoid acidic impurities.

  • Amine Additives: In some cases, adding a non-nucleophilic base, such as diisopropylethylamine (DIPEA), can scavenge trace acids.

Possible Cause B: PEG Chain Oxidation

The polyethylene glycol backbone can be susceptible to oxidation, especially in the presence of certain metal ions or radical initiators. This can result in chain cleavage or modification, leading to a complex mixture of products with varying masses.

Solution:

  • Degas Solvents: To remove dissolved oxygen, sparge your solvents with an inert gas like argon or nitrogen before use.

  • Use Chelating Agents: If metal ion contamination is suspected, consider adding a small amount of a chelating agent like EDTA.

  • Avoid Radical Initiators: Be mindful of reagents or conditions (e.g., high heat, UV light) that could generate radicals.

Issue 2: Low Yield of the Desired Conjugate

Possible Cause: Inefficient Boc Deprotection

If the deprotection step is incomplete, a significant portion of the linker will remain unreactive, leading to a low yield of the final conjugate.

Solution:

  • Optimize Deprotection Conditions: The choice of acid and reaction time is critical for efficient Boc removal. Trifluoroacetic acid (TFA) is commonly used. See the table below for typical conditions.

  • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material and the appearance of the deprotected amine.

Table 1: Common Boc Deprotection Conditions

Reagent/Solvent SystemConcentrationTypical TimeNotes
Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)20-50% (v/v)30-60 minMost common method. Volatile and easy to remove.
Hydrochloric Acid (HCl) in Dioxane or Ethyl Acetate4 M15-45 minCan sometimes be faster than TFA.
Formic Acid80-90%12-24 hoursMilder conditions, useful for sensitive substrates.
Issue 3: Product Aggregation or Precipitation

Possible Cause: Poor Solubility of Deprotected Linker

Upon removal of the bulky, nonpolar Boc groups, the resulting free diamine may have different solubility characteristics and could precipitate from certain organic solvents.

Solution:

  • Solvent Screening: If precipitation occurs after deprotection, consider performing the subsequent conjugation step in a different solvent system. Aqueous buffers or polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are often good choices.

  • One-Pot Reaction: In some cases, it may be possible to perform the deprotection and subsequent conjugation in a single pot by adding the conjugation reagents directly to the deprotection mixture after neutralization.

Experimental Protocols & Visualizations

Protocol: Standard Boc Deprotection and NHS Ester Conjugation
  • Dissolution: Dissolve this compound in an appropriate solvent like Dichloromethane (DCM).

  • Deprotection: Add a solution of Trifluoroacetic Acid (TFA) in DCM (e.g., 25% v/v) to the reaction mixture.

  • Incubation: Stir the reaction at room temperature for 30-60 minutes. Monitor by TLC or HPLC until the starting material is consumed.

  • Solvent Removal: Evaporate the solvent and excess TFA under reduced pressure.

  • Neutralization & Conjugation: Dissolve the resulting TFA salt of the deprotected linker in a suitable buffer (e.g., PBS at pH 7.4) and immediately add the N-hydroxysuccinimide (NHS) ester of the molecule to be conjugated.

  • Purification: Purify the final conjugate using an appropriate chromatographic method, such as reverse-phase HPLC.

G cluster_workflow Experimental Workflow A 1. Dissolve Linker in DCM B 2. Add TFA/DCM (Boc Deprotection) A->B C 3. Monitor Reaction (TLC/HPLC) B->C D 4. Evaporate Solvent & Excess Acid C->D E 5. Dissolve in Buffer & Add NHS Ester D->E F 6. Purify Conjugate (HPLC) E->F

Boc Deprotection and NHS Ester Conjugation Workflow
Troubleshooting Logic

The following diagram outlines a decision-making process for troubleshooting common issues.

G cluster_troubleshooting Troubleshooting Decision Tree Start Problem Observed MassSpec Unexpected Mass Spec Peaks? Start->MassSpec LowYield Low Conjugation Yield? Start->LowYield Precip Precipitation Occurs? Start->Precip PrematureDeprotection Check for Acid Contamination Use Anhydrous Solvents MassSpec->PrematureDeprotection Yes Oxidation Degas Solvents Use Chelators (EDTA) MassSpec->Oxidation No, mass suggests PEG modification IncompleteDeprotection Optimize Deprotection Time/Acid Monitor with TLC/HPLC LowYield->IncompleteDeprotection Yes Solubility Change Solvent Post-Deprotection Consider One-Pot Synthesis Precip->Solubility Yes

Decision Tree for Troubleshooting Common Issues
Potential Side Reactions

This diagram illustrates the desired reaction pathway versus potential side reactions.

G cluster_reactions Reaction Pathways Start Boc-NH-PEG-NH-Boc Deprotected H2N-PEG-NH2 Start->Deprotected Complete Deprotection (TFA) Side1 Mono-Deprotected Intermediate Start->Side1 Incomplete Deprotection (Trace Acid) Side2 Oxidized/Cleaved PEG Start->Side2 Oxidation Desired Desired Conjugate Deprotected->Desired Conjugation Side3 Oligomers/Crosslinked Product Deprotected->Side3 Uncontrolled Polymerization

Desired Reaction vs. Potential Side Reactions

Technical Support Center: Optimizing Boc Deprotection of PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimization of tert-butoxycarbonyl (Boc) deprotection of polyethylene glycol (PEG) linkers.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is my Boc deprotection incomplete?

Incomplete Boc deprotection is a common issue that can arise from several factors:

  • Insufficient Acid Strength or Concentration: The cleavage of the Boc group is an acidolysis reaction. If the acid concentration is too low or its strength is insufficient, the reaction may not proceed to completion. Trifluoroacetic acid (TFA) is a standard reagent for this purpose.[1] For some substrates, increasing the TFA concentration from 20% to 50% in dichloromethane (DCM) can improve yields.[1]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process; therefore, short reaction times or low temperatures may be insufficient for complete removal of the Boc group.[1] While many deprotection reactions are performed at room temperature, some substrates may require extended reaction times or gentle heating.[1]

  • Steric Hindrance: The bulky nature of the PEG chain, particularly in high molecular weight PEGs, can sterically hinder the acid's approach to the Boc-protected amine, thus slowing down the reaction rate.[1]

  • Solvent Issues: The choice of solvent is critical. The solvent must fully solvate both the PEG-linker conjugate and the acid. Dichloromethane (DCM) is a commonly used solvent for TFA-mediated deprotection.

Troubleshooting Steps:

  • Increase the acid concentration (e.g., from 20% TFA in DCM to 50% TFA in DCM).

  • Extend the reaction time and monitor progress using an appropriate analytical method like TLC or LC-MS.

  • Consider a stronger acid system, such as 4M HCl in 1,4-dioxane.

  • Ensure the chosen solvent provides good solubility for your PEGylated compound.

Q2: I am observing side products after deprotection. What could be the cause?

Side product formation is often attributed to the reactive tert-butyl cation generated during the acidic cleavage of the Boc group. This cation can alkylate nucleophilic residues in your molecule.

  • Alkylation of Sensitive Residues: If your PEG linker is attached to a peptide or other molecule with sensitive amino acids like tryptophan, methionine, cysteine, or tyrosine, the tert-butyl cation can cause alkylation, leading to undesired side products.

  • Cleavage of Other Acid-Labile Groups: If your molecule contains other acid-sensitive protecting groups (e.g., tert-butyl esters), they may also be cleaved under the deprotection conditions. One study reported a 10-20% loss of ester bonds during TFA-mediated Boc deprotection.

Troubleshooting Steps:

  • Use Scavengers: Incorporate scavengers into your reaction mixture to trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS), water, and thioanisole. A commonly used mixture is TFA/TIS/water (95:2.5:2.5 v/v/v).

  • Milder Deprotection Conditions: If your molecule is sensitive to strong acids, consider alternative, milder deprotection methods.

Q3: How can I monitor the progress of the deprotection reaction?

Monitoring the reaction is crucial to ensure complete deprotection without unnecessary exposure to harsh acidic conditions.

  • Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method to follow the reaction's progress. The deprotected amine is more polar than the Boc-protected starting material and will have a lower Rf value.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more accurate assessment, allowing for the quantification of the starting material, product, and any side products.

Q4: What is the best way to work up the reaction and isolate my deprotected product?

The work-up procedure depends on the properties of your deprotected PEG linker.

  • Evaporation of Acid: For volatile acids like TFA, the acid can be removed under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene can help remove residual traces of TFA.

  • Precipitation: The deprotected PEG-linker, often as a TFA salt, can sometimes be precipitated by adding a non-polar solvent like diethyl ether.

  • Aqueous Workup: If the deprotected product is not water-soluble, the reaction mixture can be diluted with an organic solvent and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid.

Quantitative Data Summary

The following tables summarize common reaction conditions and the use of scavengers for Boc deprotection of PEG linkers.

Table 1: Common Acidic Conditions for Boc Deprotection

ReagentConcentrationSolventTemperatureTypical Reaction TimeNotes
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)0°C to Room Temp1-2 hoursA study found 55% TFA in DCM gave higher purity peptides than 100% TFA.
Hydrochloric Acid (HCl)4M1,4-DioxaneRoom Temp30 min - 1 hourCan be a good alternative for substrates sensitive to TFA.
TFA / Scavenger Cocktail95% TFATIS/H₂O (2.5%/2.5%)Room Temp1-2 hoursRecommended for substrates with acid-sensitive residues.

Table 2: Common Scavengers for Boc Deprotection

ScavengerTypical Concentration (v/v)Purpose
Triisopropylsilane (TIS)2.5 - 5%Carbocation Scavenger
Water2.5 - 5%Carbocation Scavenger
Thioanisole5%Carbocation Scavenger, Protects Methionine
1,2-Ethanedithiol (EDT)2.5%Carbocation Scavenger, Protects Cysteine
Phenol5%Carbocation Scavenger

Experimental Protocols

Protocol 1: General Procedure for TFA-Mediated Boc Deprotection

  • Dissolve the Boc-protected PEG linker in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).

  • If required, add scavengers such as triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Co-evaporate with toluene (3x) to ensure complete removal of residual TFA. The resulting TFA salt of the deprotected amine can often be used directly in the next step.

  • For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.

Protocol 2: Monitoring Reaction Progress by HPLC

  • Prepare a calibration curve using known concentrations of your starting material and the expected deprotected product.

  • At various time points during the deprotection reaction, withdraw a small aliquot of the reaction mixture.

  • Immediately quench the reaction in the aliquot, for instance, by diluting it in a mobile phase containing a neutralizing agent.

  • Inject the quenched sample into a suitable HPLC system (e.g., a reverse-phase C18 column).

  • Analyze the chromatogram to determine the relative peak areas of the starting material, product, and any byproducts.

  • Use the calibration curve to quantify the conversion and monitor the reaction progress over time.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Deprotection Reaction cluster_workup Work-up start Dissolve Boc-PEG linker in DCM cool Cool to 0°C start->cool add_reagents Add TFA and Scavengers cool->add_reagents react Stir at 0°C, then warm to RT add_reagents->react monitor Monitor by TLC/LC-MS react->monitor concentrate Concentrate under reduced pressure monitor->concentrate Reaction Complete coevaporate Co-evaporate with Toluene concentrate->coevaporate neutralize Neutralize (optional) coevaporate->neutralize isolate Isolate Product neutralize->isolate troubleshooting_guide action_node action_node start Incomplete Deprotection? side_products Side Products Observed? start->side_products No acid_conc Increase Acid Conc. start->acid_conc Yes add_scavengers Add Scavengers (TIS, H2O) side_products->add_scavengers Yes complete Problem Resolved side_products->complete No reaction_time Increase Reaction Time acid_conc->reaction_time stronger_acid Use Stronger Acid (e.g., 4M HCl/dioxane) reaction_time->stronger_acid incomplete Further Optimization Needed stronger_acid->incomplete milder_conditions Use Milder Conditions add_scavengers->milder_conditions milder_conditions->incomplete

References

Navigating the Nuances of Boc-NH-PEG4-C2-Boc: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The bifunctional linker Boc-NH-PEG4-C2-Boc is a critical component in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug delivery constructs. Its precise length and chemical properties are essential for facilitating the formation of the ternary complex and subsequent degradation of target proteins. However, the stability and handling of this linker can present challenges in experimental workflows. This technical support center provides a comprehensive guide to troubleshooting common issues and answers frequently asked questions regarding the stability and storage of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is crucial to maintain the integrity of this compound. Below is a summary of recommended storage conditions for the compound in its pure form and in solvent.

FormStorage TemperatureShelf Life
Pure -20°C3 years[1]
4°C2 years[1]
In Solvent -80°C6 months[1][2]
-20°C1 month[2]

It is highly recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation and moisture-related degradation. For compounds dissolved in solvent, ensure the solvent is anhydrous and of high purity.

Q2: What are the primary modes of degradation for this compound?

A2: There are two primary points of instability in the this compound molecule: the Boc protecting groups and the PEG linker chain.

  • Acid-Mediated Deprotection of Boc Groups: The tert-butyloxycarbonyl (Boc) protecting groups are susceptible to cleavage under acidic conditions. Exposure to even mildly acidic environments can lead to the premature removal of one or both Boc groups, exposing the primary amine functionalities.

  • Oxidative Degradation of the PEG Chain: The polyethylene glycol (PEG) chain can undergo oxidative degradation, particularly in the presence of transition metals, oxygen, and light. This can lead to chain cleavage and the formation of various byproducts, including aldehydes and carboxylic acids.

Q3: What are the visible signs of this compound degradation?

A3: Visual inspection can sometimes indicate degradation. The pure compound should be a clear, colorless to light yellow liquid. Any significant change in color, such as turning brown, or the appearance of precipitates may suggest degradation. However, many degradation pathways may not produce visible changes. Therefore, analytical methods are the most reliable way to assess purity.

Q4: How can I assess the purity and integrity of my this compound linker?

A4: Several analytical techniques can be employed to check the purity of your linker:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to confirm the structure and identify the presence of the Boc protecting groups. The disappearance or reduction of the characteristic tert-butyl proton signal (a singlet around 1.4 ppm) can indicate deprotection.

  • Mass Spectrometry (MS): Mass spectrometry can be used to verify the molecular weight of the compound. The presence of unexpected masses may indicate degradation products or impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the sample. The appearance of new peaks or a decrease in the area of the main peak can signify degradation.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of this compound in your experiments.

Issue 1: Inconsistent or low yields in conjugation reactions.

  • Possible Cause: Partial degradation of the this compound linker. If one or both of the Boc groups have been prematurely removed, the exposed primary amines can compete in your desired reaction, leading to a mixture of products and a lower yield of the intended conjugate. Oxidative degradation of the PEG chain can also generate reactive species that interfere with the conjugation chemistry.

  • Troubleshooting Steps:

    • Verify Linker Purity: Before proceeding with your reaction, confirm the purity of the this compound linker using one of the analytical methods described in the FAQ section.

    • Use Fresh or Properly Stored Linker: If you suspect degradation, use a fresh vial of the linker or one that has been stored under the recommended conditions.

    • Control Reaction pH: Ensure your reaction buffer is not acidic, as this will promote Boc deprotection. Maintain a neutral to slightly basic pH for reactions involving the intact Boc-protected linker.

Issue 2: Unexpected side products observed in the reaction mixture.

  • Possible Cause: The presence of degradation products in your linker stock. For example, if the PEG chain has undergone oxidation, you may have aldehyde or carboxylic acid impurities that can participate in side reactions.

  • Troubleshooting Steps:

    • Characterize Impurities: If possible, use techniques like LC-MS to identify the mass of the unexpected side products. This can provide clues about the nature of the impurities in your linker.

    • Purify the Linker: If significant impurities are detected, you may need to purify the this compound linker using an appropriate chromatographic method before use.

    • Review Handling Procedures: Ensure that the linker is not being exposed to conditions that could cause degradation, such as prolonged exposure to air, light, or incompatible solvents.

Issue 3: Poor performance of the resulting PROTAC or conjugate.

  • Possible Cause: Incorporation of a degraded linker into your final molecule. The length and integrity of the PEG linker are critical for the proper functioning of a PROTAC. A shortened or modified linker due to degradation can alter the distance between the target protein and the E3 ligase, leading to reduced degradation efficiency.

  • Troubleshooting Steps:

    • Thoroughly Characterize the Final Product: Use analytical techniques such as NMR and MS to confirm the structure and purity of your final PROTAC or conjugate.

    • Synthesize with a Fresh Batch of Linker: If you suspect the linker was compromised, re-synthesize your molecule using a new, quality-controlled batch of this compound.

    • Optimize Linker Length: If the final product is pure but still shows low activity, you may need to explore linkers with different PEG chain lengths to optimize the ternary complex formation.

Experimental Protocols & Visualizations

To aid in understanding the key concepts discussed, the following sections provide a detailed experimental protocol for assessing linker stability and visual diagrams of relevant pathways and workflows.

Experimental Protocol: HPLC Analysis of this compound Stability

Objective: To assess the stability of this compound under different storage conditions over time.

Materials:

  • This compound

  • Anhydrous DMSO

  • HPLC grade water

  • HPLC grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a C18 column and UV detector

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 10 mg/mL.

    • Aliquot the stock solution into several vials.

    • Store the aliquots under different conditions to be tested (e.g., -80°C, -20°C, 4°C, and room temperature).

  • HPLC Analysis:

    • At specified time points (e.g., day 0, week 1, week 2, month 1), take one aliquot from each storage condition.

    • Dilute the sample to a suitable concentration for HPLC analysis (e.g., 1 mg/mL) using a mixture of water and ACN.

    • Inject the sample onto the HPLC system.

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in ACN

    • Gradient: A suitable gradient to separate the parent compound from potential degradation products (e.g., 5% to 95% B over 20 minutes).

    • Detection: Monitor the elution profile at a suitable wavelength (e.g., 210 nm).

  • Data Analysis:

    • Integrate the peak areas of the chromatograms.

    • Calculate the percentage purity of this compound at each time point for each storage condition.

    • Plot the percentage purity versus time to determine the degradation rate under each condition.

Visualizations

G Potential Degradation Pathways of this compound cluster_0 Acid-Labile Boc Groups cluster_1 Oxidative Degradation of PEG Chain Boc_Linker This compound Mono_deprotected Mono-deprotected Linker Boc_Linker->Mono_deprotected H+ Di_deprotected Di-deprotected Linker Mono_deprotected->Di_deprotected H+ Intact_PEG Intact PEG4 Chain Oxidized_PEG Chain Cleavage Products (e.g., aldehydes, carboxylic acids) Intact_PEG->Oxidized_PEG [O] (e.g., O2, metal ions)

Caption: Potential degradation pathways for this compound.

G Troubleshooting Workflow for Poor Conjugation Yield Start Low Conjugation Yield Check_Purity Assess Linker Purity (NMR, MS, HPLC) Start->Check_Purity Purity_OK Purity is High Check_Purity->Purity_OK Yes Purity_Low Purity is Low Check_Purity->Purity_Low No Optimize_Conditions Optimize Reaction Conditions (pH, temp, stoichiometry) Purity_OK->Optimize_Conditions Use_Fresh Use Fresh/Properly Stored Linker Purity_Low->Use_Fresh Use_Fresh->Start Success Successful Conjugation Optimize_Conditions->Success

Caption: Troubleshooting workflow for low conjugation yield.

By understanding the potential stability issues and implementing proper storage and handling procedures, researchers can ensure the integrity of their this compound linker, leading to more reliable and reproducible experimental outcomes.

References

Technical Support Center: Scaling Up Boc-NH-PEG4-C2-Boc Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis and scale-up of Boc-NH-PEG4-C2-Boc.

Troubleshooting Guides

Scaling up the synthesis of this compound can present several challenges, from incomplete reactions to difficult purifications. The following table summarizes common issues, their potential causes, and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s) Expected Outcome
Low Yield of Mono-Boc-Protected Product - Inaccurate stoichiometry of reagents. - Suboptimal reaction temperature. - Poor quality of starting diamine or Boc-anhydride. - Inefficient quenching of the reaction.- Carefully measure and add exactly one equivalent of HCl followed by one equivalent of Boc-anhydride relative to the diamine. - Maintain the reaction temperature at 0-5 °C during HCl addition and allow it to slowly warm to room temperature after Boc-anhydride addition. - Use freshly opened, high-purity reagents. - Quench the reaction with a saturated solution of sodium bicarbonate.Yields of 70-85% for the mono-Boc protected product are typically achievable.
Formation of Di-Boc-Protected Byproduct - Excess Boc-anhydride used. - Reaction temperature too high. - Incomplete protonation of the diamine.- Ensure no more than one equivalent of Boc-anhydride is used. - Maintain strict temperature control throughout the reaction. - Ensure complete dissolution and stirring during the addition of HCl.The formation of the di-Boc byproduct should be minimized to less than 5%.
Incomplete Reaction - Insufficient reaction time. - Poor solubility of the diamine salt. - Inactive Boc-anhydride.- Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours). - Ensure vigorous stirring to maintain a homogenous suspension. - Use a fresh bottle of Boc-anhydride.Complete conversion of the starting diamine.
Difficult Purification - The product is a viscous oil or waxy solid. - Similar polarity of the product and byproducts. - The product is highly water-soluble.- For viscous oils, purification by column chromatography on silica gel using a gradient of dichloromethane and methanol is often effective. - If the di-Boc byproduct is present, a preliminary extraction with a less polar solvent like diethyl ether can be beneficial. - For water-soluble products, extraction with dichloromethane at a basic pH is recommended.A final purity of >95% as determined by HPLC and NMR.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for achieving high selectivity for the mono-Boc-protected product?

A1: The most critical factor is the precise control of stoichiometry. The synthesis of the mono-protected product relies on the in-situ formation of the mono-hydrochloride salt of the diamine. This effectively "protects" one of the amino groups, allowing the other to react with the Boc-anhydride. Therefore, adding exactly one equivalent of hydrochloric acid is paramount.

Q2: My starting diamine, 1,2-bis(2-aminoethoxy)ethane-PEG4, is a viscous liquid. How can I accurately measure it?

A2: For viscous liquids, it is best to measure by mass rather than volume to ensure accuracy. If you must measure by volume, do so at a consistent temperature and use a positive displacement pipette.

Q3: Can I use a different acid instead of hydrochloric acid?

A3: While other acids can be used to form the mono-salt, hydrochloric acid is well-documented for this procedure and is easily sourced as a solution in an organic solvent (e.g., 4M HCl in dioxane) or can be generated in situ. Using a different acid may require re-optimization of the reaction conditions.

Q4: How can I monitor the reaction progress effectively?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. The starting diamine, the mono-Boc-protected product, and the di-Boc-protected byproduct will have different Rf values. A typical mobile phase for TLC analysis is a mixture of dichloromethane and methanol (e.g., 9:1 v/v) with a small amount of triethylamine (0.5%) to prevent streaking of the amines.

Q5: What are the best practices for storing this compound?

A5: this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. For long-term storage, refrigeration at 2-8 °C is recommended.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is based on the selective mono-protection of a symmetrical diamine.

Materials:

  • 1,2-bis(2-aminoethoxy)ethane-PEG4 (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.0 eq)

  • 4M Hydrochloric acid in 1,4-dioxane (1.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 1,2-bis(2-aminoethoxy)ethane-PEG4 (1.0 eq) in anhydrous dichloromethane.

  • Mono-protonation: Cool the solution to 0 °C using an ice bath. To the stirred solution, add 4M HCl in 1,4-dioxane (1.0 eq) dropwise over 15 minutes. A white precipitate of the diamine mono-hydrochloride salt may form.

  • Boc Protection: To the resulting suspension, add a solution of Boc₂O (1.0 eq) in anhydrous dichloromethane dropwise over 30 minutes at 0 °C.

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC (DCM:MeOH 9:1 with 0.5% triethylamine).

  • Workup: Once the reaction is complete, quench by adding saturated aqueous NaHCO₃ solution until the effervescence ceases. Separate the organic layer.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford this compound as a pure product.

Visualizations

Synthesis_Workflow Diamine 1,2-bis(2-aminoethoxy)ethane-PEG4 Reaction Mono-Boc Protection Diamine->Reaction HCl 1. 4M HCl in Dioxane HCl->Reaction Boc2O 2. Boc₂O in DCM Boc2O->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product Troubleshooting_Flowchart Start Low Yield or Impure Product Check_Stoichiometry Verify Stoichiometry of HCl and Boc₂O Start->Check_Stoichiometry Check_Reagents Check Reagent Quality (Diamine, Boc₂O) Check_Stoichiometry->Check_Reagents Correct Incorrect_Stoichiometry Adjust to 1:1:1 ratio (Diamine:HCl:Boc₂O) Check_Stoichiometry->Incorrect_Stoichiometry Incorrect Check_Conditions Review Reaction Conditions (Temp., Time) Check_Reagents->Check_Conditions Good Degraded_Reagents Use Fresh, High-Purity Reagents Check_Reagents->Degraded_Reagents Poor Optimize_Purification Optimize Purification Protocol Check_Conditions->Optimize_Purification Optimal Suboptimal_Conditions Ensure 0°C addition and adequate reaction time Check_Conditions->Suboptimal_Conditions Suboptimal Inefficient_Purification Modify chromatography gradient or consider alternative extraction Optimize_Purification->Inefficient_Purification Inefficient Success Improved Yield and Purity Optimize_Purification->Success Efficient Incorrect_Stoichiometry->Success Degraded_Reagents->Success Suboptimal_Conditions->Success Inefficient_Purification->Success

dealing with incomplete reactions of Boc-NH-PEG4-C2-Boc

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Boc-NH-PEG4-C2-Boc. Our aim is to help you navigate common challenges and achieve successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a bifunctional, monodisperse polyethylene glycol (PEG) linker. It contains two amine groups, each protected by a tert-butyloxycarbonyl (Boc) group. The PEG4 chain enhances solubility and provides a flexible spacer.[1] This linker is commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates where a precisely defined linker is required to connect two different molecules.[1][2]

Q2: What are the main challenges when working with this compound?

The primary challenges involve achieving complete and selective deprotection of the Boc groups. Incomplete deprotection can lead to a mixture of mono-deprotected and fully protected species, complicating subsequent conjugation steps and purification.[3][4] Additionally, the symmetrical nature of the molecule requires careful control of reaction conditions to achieve selective mono-deprotection if a stepwise conjugation strategy is desired.

Q3: How can I monitor the progress of the Boc deprotection reaction?

Several analytical techniques can be used to monitor the deprotection of this compound:

  • Thin-Layer Chromatography (TLC): This is a quick and straightforward method. The deprotected amine product(s) will be more polar and thus have a lower Rf value than the starting di-Boc material. Staining with ninhydrin can visualize the newly formed free amines as colored spots.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more accurate assessment of the reaction mixture, allowing for the identification and quantification of the starting material, the mono-deprotected intermediate, the fully deprotected product, and any side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to monitor the disappearance of the characteristic singlet peak of the tert-butyl protons of the Boc group, which appears around 1.4 ppm. The appearance of new signals corresponding to the free amine or its salt will also indicate reaction progress.

Troubleshooting Incomplete Reactions

Incomplete deprotection is a common issue when working with Boc-protected compounds. The following guide addresses potential causes and solutions for incomplete reactions of this compound.

Problem 1: Incomplete removal of one or both Boc groups.

  • Potential Cause 1: Insufficient Acid Strength or Concentration. The Boc group is cleaved by acidolysis. If the acid is too weak or its concentration is too low, the reaction may not proceed to completion. The reaction rate can have a second-order dependence on the acid concentration.

    • Solution: Increase the concentration of the acid (e.g., from 20% TFA in DCM to 50% or even 100% TFA). Alternatively, a stronger acid system like 4M HCl in 1,4-dioxane can be used.

  • Potential Cause 2: Inadequate Reaction Time or Temperature. Deprotection is a kinetic process and may require sufficient time and an appropriate temperature to go to completion.

    • Solution: Extend the reaction time and continue to monitor the progress. While many deprotections are performed at room temperature, gentle heating may be necessary for stubborn substrates.

  • Potential Cause 3: Steric Hindrance. Although less common for a flexible PEG linker, steric hindrance can slow down the reaction rate.

    • Solution: Employ stronger acid conditions or longer reaction times as described above.

  • Potential Cause 4: Reagent Quality. Trifluoroacetic acid (TFA) is hygroscopic, and the presence of water can decrease its effective acidity.

    • Solution: Use fresh, high-quality reagents.

Problem 2: Difficulty in achieving selective mono-deprotection.

  • Potential Cause: Reaction conditions are too harsh. Using a high concentration of strong acid or elevated temperatures will likely lead to the removal of both Boc groups.

    • Solution: To achieve mono-deprotection, milder reaction conditions are necessary. This can be achieved by using a lower concentration of acid, a weaker acid, or by carefully controlling the reaction time and temperature. It is crucial to monitor the reaction closely by LC-MS to stop it once the desired mono-deprotected product is the major species.

Illustrative Data on Deprotection Conditions

The following table provides a qualitative guide to the expected outcomes of different deprotection conditions. Actual results may vary depending on the specific substrate and reaction setup.

Acid SystemConcentrationTemperatureExpected Outcome for this compound
TFA in DCM10-20%0°C to RTPartial to complete mono-deprotection with careful monitoring
TFA in DCM50%RTComplete di-deprotection
Neat TFARTRTRapid and complete di-deprotection
4M HCl in Dioxane4MRTComplete di-deprotection

Experimental Protocols

Protocol 1: Complete Di-Deprotection of this compound

This protocol is designed for the complete removal of both Boc protecting groups.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM (0.1-0.2 M concentration) in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to the solution to a final concentration of 50% (v/v).

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is no longer detectable (typically 1-2 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.

  • To remove residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two more times.

  • The resulting TFA salt of the di-amine can often be used directly in the next step.

  • For neutralization, dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the free di-amine.

Protocol 2: Attempted Selective Mono-Deprotection of this compound

This protocol aims for the selective removal of one Boc group. Careful monitoring is critical for success.

Materials:

  • Same as Protocol 1

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM (0.1-0.2 M concentration).

  • Cool the solution to 0°C.

  • Slowly add a pre-chilled solution of TFA in DCM to achieve a final TFA concentration of 10-20% (v/v).

  • Stir the reaction at 0°C and monitor the reaction progress very closely every 15-30 minutes using LC-MS.

  • Once the desired ratio of mono-deprotected to di-deprotected and starting material is observed, quench the reaction by carefully adding it to a cold, stirred solution of saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • The crude product will be a mixture and will require purification by flash column chromatography or preparative HPLC to isolate the mono-deprotected product.

Visualizing Experimental Workflows and Troubleshooting

The following diagrams illustrate the logical flow of troubleshooting incomplete deprotection and a general experimental workflow.

G Troubleshooting Incomplete Boc Deprotection start Incomplete Deprotection Observed check_acid Check Acid Concentration & Strength start->check_acid check_time_temp Check Reaction Time & Temperature check_acid->check_time_temp Sufficient increase_acid Increase Acid Concentration or Use Stronger Acid check_acid->increase_acid Insufficient check_reagents Check Reagent Quality check_time_temp->check_reagents Sufficient increase_time_temp Increase Reaction Time or Temperature check_time_temp->increase_time_temp Insufficient use_fresh_reagents Use Fresh, Anhydrous Reagents check_reagents->use_fresh_reagents Suspect monitor Monitor by LC-MS/TLC check_reagents->monitor Good increase_acid->monitor increase_time_temp->monitor use_fresh_reagents->monitor complete Reaction Complete monitor->complete

Caption: Troubleshooting logic for incomplete Boc deprotection.

G General Workflow for this compound Deprotection start Dissolve this compound in DCM cool Cool to 0°C start->cool add_acid Add Acid (e.g., TFA) cool->add_acid react Stir at RT add_acid->react monitor Monitor Reaction (TLC/LC-MS) react->monitor monitor->react Incomplete workup Work-up & Purification monitor->workup Complete product Isolated Product workup->product

Caption: Experimental workflow for Boc deprotection.

References

Validation & Comparative

A Comparative Guide to PEG Linkers in Drug Development: Spotlight on Boc-NH-PEG4-C2-Boc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced therapeutics, particularly in the design of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical determinant of success. The linker, a seemingly simple bridge, profoundly influences a molecule's solubility, stability, pharmacokinetic profile, and ultimately, its therapeutic efficacy. Among the diverse array of available linkers, polyethylene glycol (PEG) linkers have garnered significant attention for their favorable physicochemical properties.

This guide provides an objective comparison of Boc-NH-PEG4-C2-Boc , a discrete PEG linker, with other commonly employed PEG and alkyl linkers. The comparison is supported by a synthesis of experimental data from various studies, offering a comprehensive overview for researchers to make informed decisions in their drug development endeavors.

The Role of the Linker: More Than Just a Spacer

The linker in both ADCs and PROTACs serves to connect a targeting moiety (an antibody or a small molecule binder) to a payload (a cytotoxic drug or an E3 ligase ligand). An ideal linker must:

  • Maintain stability in systemic circulation to prevent premature payload release.[]

  • Possess appropriate length and flexibility to allow the binding domains to interact effectively with their respective targets.

  • Exhibit favorable physicochemical properties, such as hydrophilicity, to improve the overall solubility and reduce aggregation of the conjugate.[][3]

This compound: A Profile

This compound is a homobifunctional linker featuring a 4-unit PEG chain flanked by two Boc-protected amine groups. The Boc (tert-butyloxycarbonyl) protecting groups can be readily removed under acidic conditions to reveal primary amines, which can then be conjugated to other molecules.

Key Features:

  • Discrete Length: The defined PEG4 chain provides precise control over the linker length.

  • Hydrophilicity: The PEG chain enhances the water solubility of the conjugate, which can be advantageous when working with hydrophobic payloads.[4]

  • Bifunctional: The two amine groups allow for the connection of two different molecular entities.

Performance Comparison: this compound vs. Other Linkers

The following tables summarize the comparative performance of different linker types based on key experimental parameters. The data presented is a synthesis of findings from multiple studies and should be considered representative.

Table 1: Impact of Linker Type on PROTAC Efficacy
Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Key Observations
PEG4 (similar to this compound) ~15PotentHighOften provides a good balance between flexibility and pre-organization for ternary complex formation.[5]
Short Alkyl/PEG< 12Less PotentLowMay cause steric hindrance, preventing optimal ternary complex formation.
Long PEG> 20VariableVariableCan increase flexibility but may lead to a higher entropic penalty for binding and reduced efficacy.
Rigid (e.g., Piperazine-based)VariablePotentHighCan pre-organize the PROTAC in a favorable conformation for binding, enhancing potency.

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Influence of Linker on ADC Solubility and Stability
Linker TypeHydrophobicity (HIC Retention Time)Aggregation (%)In Vitro Plasma Stability (% Intact ADC after 7 days)Key Observations
PEG4 (similar to this compound) LowLowHighThe hydrophilic PEG chain improves solubility and reduces aggregation, contributing to better stability.
AlkylHighHighModerateHydrophobic nature can lead to aggregation and faster clearance.
PEG8Very LowVery LowHighLonger PEG chains further increase hydrophilicity and stability.
Non-PEG Hydrophilic LinkerLowLowHighOther hydrophilic moieties can also be used to improve ADC properties.

HIC: Hydrophobic Interaction Chromatography. A shorter retention time indicates higher hydrophilicity.

Table 3: Effect of Linker on Cell Permeability
Linker TypeNumber of PEG UnitsPermeability (Pe, 10⁻⁶ cm/s)Key Observations
PEG4 4ModerateGenerally, shorter PEG linkers lead to better cell permeability.
Alkyl0LowIn some cases, alkyl linkers can exhibit lower permeability than short PEG linkers.
PEG22HighShorter PEG chains often result in higher permeability compared to longer chains.
PEG66LowIncreasing the number of PEG units can negatively impact cell permeability.

Pe: Apparent permeability coefficient.

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of different linkers. Below are summaries of key experimental protocols.

PROTAC Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

Objective: To measure the binding kinetics and affinity of the PROTAC to its target protein and E3 ligase, and to assess the formation of the ternary complex.

Methodology:

  • Immobilization: An E3 ligase (e.g., VHL or Cereblon) is immobilized on an SPR sensor chip.

  • Binary Interaction Analysis:

    • The PROTAC is flowed over the chip to determine its binding affinity (KD) to the E3 ligase.

    • Separately, the interaction between the PROTAC and the target protein is measured in solution.

  • Ternary Complex Analysis: The target protein is mixed with the PROTAC and flowed over the immobilized E3 ligase. An increase in the binding signal compared to the binary interactions indicates the formation of a ternary complex.

  • Data Analysis: Kinetic parameters (ka, kd) and the dissociation constant (KD) are calculated from the sensorgrams.

ADC Stability Assay in Human Serum

Objective: To evaluate the stability of the ADC and the linker by measuring the amount of intact ADC and the release of the payload over time in a biologically relevant matrix.

Methodology:

  • Incubation: The ADC is incubated in human serum at 37°C for a specified period (e.g., up to 7 days).

  • Sample Collection: Aliquots are taken at various time points.

  • Analysis by LC-MS: The samples are analyzed by liquid chromatography-mass spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR). A decrease in DAR over time indicates payload release and linker instability.

  • Data Analysis: The percentage of intact ADC remaining at each time point is calculated to determine the stability profile.

Cell Permeability Assay (Parallel Artificial Membrane Permeability Assay - PAMPA)

Objective: To assess the passive permeability of a PROTAC across an artificial membrane, providing an indication of its potential for cell entry.

Methodology:

  • Membrane Preparation: A filter plate is coated with a lipid solution to form an artificial membrane.

  • Compound Addition: The PROTAC is added to the donor wells of the plate.

  • Incubation: The plate is incubated to allow the compound to permeate through the membrane into the acceptor wells.

  • Quantification: The concentration of the PROTAC in both the donor and acceptor wells is measured using a suitable analytical method (e.g., LC-MS).

  • Permeability Calculation: The apparent permeability coefficient (Pe) is calculated based on the concentration of the compound in the acceptor well over time.

Visualizing Key Concepts

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (e.g., with PEG4 linker) Target Target Protein PROTAC->Target Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary Target-PROTAC-E3 Ligase Proteasome Proteasome Target->Proteasome Enters Ub Ubiquitin E3_Ligase->Ub Recruits Ub->Target Ubiquitination Degraded_Protein Degraded Protein Fragments Proteasome->Degraded_Protein Degrades

PROTAC Mechanism of Action

ADC_Workflow start Start: ADC in Circulation tumor_binding Binds to Tumor Cell Antigen start->tumor_binding internalization Internalization into Endosome/Lysosome tumor_binding->internalization linker_cleavage Linker Cleavage (if applicable) internalization->linker_cleavage payload_release Payload Release linker_cleavage->payload_release cell_death Induces Cell Death payload_release->cell_death

ADC Experimental Workflow

Linker_Properties cluster_properties Physicochemical Properties cluster_outcomes Therapeutic Outcomes Linker Linker Choice (e.g., this compound) Solubility Solubility Linker->Solubility Influences Stability Stability Linker->Stability Influences Permeability Permeability Linker->Permeability Influences Efficacy Efficacy Solubility->Efficacy Pharmacokinetics Pharmacokinetics Stability->Pharmacokinetics Toxicity Toxicity Stability->Toxicity Reduces Permeability->Efficacy

Linker Properties and Their Impact

Conclusion

The selection of a linker is a pivotal decision in the design of ADCs and PROTACs. While there is no one-size-fits-all solution, PEG linkers, such as those derived from this compound, offer a compelling set of advantages, including enhanced hydrophilicity and precise length control. As the representative data indicates, a PEG4 linker often strikes a favorable balance between the properties required for potent and stable drug conjugates. However, the optimal linker length and composition are highly dependent on the specific target, payload, and overall molecular architecture. Therefore, a systematic evaluation of a series of linkers is paramount for the successful development of novel and effective therapeutics. This guide provides a framework for such comparisons, empowering researchers to make data-driven decisions in their pursuit of next-generation medicines.

References

The Efficacy of PEGylated Linkers in PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the performance of Proteolysis Targeting Chimeras (PROTACs) utilizing the flexible Boc-NH-PEG4-C2-Boc linker versus alternative linker classes, supported by experimental data.

In the rapidly evolving field of targeted protein degradation, the linker connecting the target-binding warhead to the E3 ligase ligand is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. Among the diverse array of available linkers, polyethylene glycol (PEG) chains are one of the most common motifs employed due to their hydrophilicity, which can enhance solubility, and their synthetic tractability.[1][2] This guide provides a detailed comparison of the performance of PROTACs incorporating a standard PEG4 linker, represented by the well-characterized PROTAC MZ1 (which utilizes a closely related PEG3 linker), against degraders employing other linker architectures for the same biological target.

Executive Summary: Linker Impact on PROTAC Performance

The central role of the linker is to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ubiquitin ligase.[3] An optimal linker achieves the correct spatial orientation and proximity between the two proteins, leading to efficient ubiquitination and subsequent degradation of the target.[4]

  • Flexible Linkers (e.g., PEG, Alkyl Chains): These are the most widely used linkers due to their synthetic accessibility and the ease of modifying their length.[1]

    • PEG Linkers: Composed of repeating ethylene glycol units, these linkers are hydrophilic and can improve the solubility and cell permeability of the PROTAC molecule. Approximately 54% of reported PROTACs utilize PEG linkers. The ether oxygens in the PEG chain can also form hydrogen bonds that stabilize the ternary complex.

    • Alkyl Chains: These simple hydrocarbon chains offer significant conformational flexibility but are generally more hydrophobic, which can negatively impact solubility. In some contexts, the hydrophobicity can improve cell permeability. Studies have shown instances where replacing an alkyl chain with a PEG linker of similar length led to weaker degradation, suggesting that linker composition, not just length, is a crucial variable.

  • Rigid Linkers: These linkers, often incorporating structures like piperazine, piperidine, or aromatic rings, introduce conformational constraints. This rigidity can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and enhanced metabolic stability.

The choice of linker is a multi-parameter optimization problem. While flexible PEG linkers like this compound are a robust starting point, achieving optimal degradation potency, selectivity, and drug-like properties often requires empirical testing of a variety of linker types and lengths.

Quantitative Performance Comparison: BRD4 Degraders

To provide a direct and objective comparison, we have compiled experimental data for a series of PROTACs targeting the Bromodomain and Extra-Terminal domain (BET) protein BRD4. All PROTACs in this comparison utilize a ligand for the von Hippel-Lindau (VHL) E3 ligase and a JQ1-based warhead for BRD4, ensuring that performance differences can be primarily attributed to the linker architecture. The well-characterized PROTAC MZ1 , which employs a PEG3 linker, serves as the benchmark for a flexible, hydrophilic PEG-based linker.

Table 1: In Vitro Degradation of BRD4 in HeLa Cells
PROTACLinker TypeDC50 (nM)Dmax (%)
MZ1 PEG3 (Flexible, Hydrophilic) 26 >98
Compound 8Aliphatic/Aryl (Less Flexible)16>98
Compound 9Aliphatic/Aryl (Less Flexible)15>98
Compound 10Aliphatic/Aryl (Less Flexible)12>98
Compound 11Aliphatic/Aryl (Less Flexible)18>98

Data synthesized from a comparative study on VHL-based BRD4 PROTACs. DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) were determined after a 24-hour treatment period.

Table 2: Ternary Complex Formation and Cooperativity with BRD4 (BD2)
PROTACLinker TypeTernary Complex Affinity (KLPT, nM)Cooperativity (α)Ternary Complex Half-life (t1/2, min)
MZ1 PEG3 (Flexible, Hydrophilic) 10 12 31
Compound 8Aliphatic/Aryl (Less Flexible)134.813
Compound 9Aliphatic/Aryl (Less Flexible)101025
Compound 10Aliphatic/Aryl (Less Flexible)119.129
Compound 11Aliphatic/Aryl (Less Flexible)153.510

Data synthesized from the same comparative study. Ternary complex parameters were measured using Surface Plasmon Resonance (SPR). Cooperativity (α) is the factor by which ternary complex formation is favored over binary complex formation; α > 1 indicates positive cooperativity.

Analysis: The data reveals that while all tested linkers produced potent BRD4 degraders, the PEG3-linker in MZ1 demonstrates the highest cooperativity (α = 12) and results in the most stable ternary complex (t1/2 = 31 min). This high cooperativity is a key driver of efficacy, indicating that the linker successfully orients the two proteins to form favorable protein-protein interactions. Although some of the less flexible aliphatic/aryl linkers achieved slightly lower DC50 values, the exceptional stability of the MZ1-induced ternary complex highlights the effectiveness of the PEG linker in this specific structural context. This underscores that degradation potency (DC50) is a result of a complex interplay between ternary complex affinity, stability, and cellular permeability, all of which are heavily influenced by the linker.

Signaling Pathways and Experimental Workflows

To understand the mechanism and evaluation of these PROTACs, the following diagrams illustrate the key biological pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (e.g., with PEG4 Linker) Ternary Ternary Complex (BRD4-PROTAC-VHL) PROTAC->Ternary POI Target Protein (BRD4) POI->Ternary E3 E3 Ligase (VHL) E3->Ternary PolyUb_POI Poly-ubiquitinated BRD4 Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation Experimental_Workflow cluster_degradation Degradation Analysis cluster_binding Binding Analysis A 1. Cell Culture (e.g., HeLa) B 2. Treat with PROTAC (Dose Response) A->B C 3. Cell Lysis B->C D 4. Western Blot C->D E 5. Quantify Degradation (DC50 / Dmax) D->E F 1. Purify Proteins (BRD4, VHL) G 2. Immobilize E3 Ligase on SPR Chip F->G H 3. Inject PROTAC +/- BRD4 G->H I 4. Measure Binding Kinetics H->I J 5. Calculate Affinity (Kd) & Cooperativity (α) I->J

References

The Pivotal Role of the Linker in PROTAC Efficacy: A Comparative Analysis of PEGylated and Alternative Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a key determinant of therapeutic success. While the warhead and E3 ligase ligand dictate target engagement and degradation machinery recruitment, the linker connecting these two moieties plays a critical, often underappreciated, role in the overall potency and pharmacological properties of the PROTAC. This guide provides an objective comparison of the performance of PROTACs utilizing the commonly employed Boc-NH-PEG4-C2-Boc linker motif against alternatives, supported by experimental data from various studies.

PROTACs are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest. The linker element is not merely a spacer but profoundly influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for target ubiquitination and subsequent degradation. Linker composition, length, and rigidity can significantly impact a PROTAC's efficacy, selectivity, solubility, and cell permeability.

Comparative Performance of Linker Scaffolds

Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their hydrophilicity, which can enhance solubility and cell permeability. The this compound linker provides a flexible 4-unit PEG chain that has proven effective in numerous PROTAC designs. However, the optimal linker is highly dependent on the specific target and E3 ligase pair. Below is a comparative summary of the performance of different linker types in the context of Bromodomain-containing protein 4 (BRD4) degradation, a well-studied target in oncology.

It is important to note that the following data is compiled from multiple studies and direct head-to-head comparisons in a single experimental system are limited.

Linker TypePROTAC ExampleTarget ProteinE3 LigaseDC50DmaxCell LineReference
PEG4 PROTAC 1BRD4CRBN< 1 nM> 90%Burkitt's lymphoma cellsLu et al., 2015[1]
PEG (unspecified length) dBET1BRD4CRBN~100 nM> 90%AML cellsWinter et al., 2015[1]
Optimized Linker PROTAC 4BRD4CRBNpM range> 90%MV-4-11Qin et al., 2018[1]
Alkyl Chain (9 atoms) N/ACRBNVHLConcentration-dependent decreaseN/AHEK293TTroup et al., 2020[2]
PEG (3 units) N/ACRBNVHLWeak degradationN/AHEK293TTroup et al., 2020[2]

Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are key metrics for PROTAC potency and efficacy, respectively. Lower DC50 values indicate higher potency.

The data suggests that while PEG linkers are effective, the precise length and composition are critical for optimal performance. The sub-nanomolar DC50 achieved by "PROTAC 1" with a PEG4 linker highlights its potential. However, the even greater potency of "PROTAC 4" with its optimized linker underscores the importance of fine-tuning this component. Furthermore, a study mentioned by Troup et al. indicated that a simple switch from a nine-atom alkyl chain to a three-unit PEG linker resulted in weaker degradation, suggesting that hydrophilicity alone does not guarantee success and that the overall conformation is crucial.

Signaling Pathway and Experimental Workflow

To understand the context of the presented data, it is essential to visualize the underlying biological process and the experimental workflow used to assess PROTAC efficacy.

PROTAC_Signaling_Pathway PROTAC-Mediated Protein Degradation Pathway cluster_cell Cellular Environment PROTAC PROTAC (e.g., with this compound linker) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (e.g., BRD4) POI->Ternary E3 E3 Ubiquitin Ligase (e.g., CRBN) E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

The efficacy of a PROTAC is typically quantified by measuring the reduction in the target protein levels within cells. The Western blot is a standard technique for this purpose.

Western_Blot_Workflow Experimental Workflow for PROTAC Evaluation cluster_workflow Western Blot Protocol A 1. Cell Culture & Treatment (with varying PROTAC concentrations) B 2. Cell Lysis (Protein Extraction) A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. SDS-PAGE (Protein Separation by Size) C->D E 5. Protein Transfer (to a membrane) D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Detection & Analysis (Quantify Protein Levels) F->G H 8. Data Interpretation (Determine DC50 and Dmax) G->H

Caption: Western blot experimental workflow.

Experimental Protocols

A detailed and standardized experimental protocol is crucial for the accurate and reproducible evaluation of PROTAC performance.

Western Blot for PROTAC-Induced Degradation of BRD4

This protocol outlines the key steps to determine the DC50 and Dmax of a BRD4-targeting PROTAC.

1. Cell Culture and Treatment:

  • Seed a human cell line expressing BRD4 (e.g., MV-4-11, HeLa) in 6-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of the PROTACs (e.g., from 0.1 nM to 10 µM) in the appropriate cell culture medium.

  • Treat the cells with the different concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant containing the protein extract.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Western Blotting:

  • Normalize the protein concentration for all samples and prepare them for electrophoresis by adding Laemmli buffer and boiling.

  • Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Incubate the membrane with a primary antibody specific for BRD4 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

5. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software. Normalize the BRD4 protein levels to the loading control.

6. Data Analysis:

  • Calculate the percentage of BRD4 degradation for each PROTAC concentration relative to the vehicle control.

  • Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Conclusion

The selection of an appropriate linker is a critical step in the development of potent and effective PROTACs. While PEG-based linkers like those derived from this compound offer favorable properties and have demonstrated significant efficacy in degrading targets such as BRD4, the optimal linker design remains highly context-dependent. The comparative data, although compiled from various sources, consistently highlights that linker composition and length are key determinants of a PROTAC's degradation efficiency. Researchers are encouraged to empirically test a variety of linkers, including different PEG lengths and alternative scaffolds, to identify the optimal linker for their specific target and E3 ligase combination. The provided experimental protocols offer a robust framework for such comparative evaluations.

References

Navigating the PROTAC Linker Landscape: A Comparative Guide to the Biological Activity of PEGylated Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in harnessing their therapeutic potential. A key, and often underestimated, component of these heterobifunctional molecules is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting moiety. Its composition, length, and flexibility profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the resulting degrader. This guide provides an objective comparison of the biological activity of PROTACs featuring the polyethylene glycol (PEG)-based linker, Boc-NH-PEG4-C2-Boc, with alternative linker classes, supported by experimental data.

The fundamental role of the linker is to facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase.[1] An optimal linker geometry leads to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome. Conversely, a poorly designed linker can introduce steric hindrance or lead to unfavorable conformations, thereby diminishing degradation efficiency.[1]

Commonly employed linkers in PROTAC design can be broadly categorized into flexible chains, such as alkyl and PEG chains, and more rigid structures, including those incorporating piperazine or aromatic moieties.[1][2] Flexible linkers are often favored for their synthetic accessibility and the ease with which their length can be modified.[1]

Comparative Analysis of Linker Performance in BRD4 Degradation

To illustrate the impact of linker composition on PROTAC activity, we will focus on the degradation of Bromodomain-containing protein 4 (BRD4), a well-established target in oncology. The following data summarizes the performance of a BRD4-targeting PROTAC incorporating a PEG-containing linker against those with different linker architectures.

Compound IDLinker TypeLinker CompositionDC50 (nmol/L)Dmax (%)Cell LineReference
B24 PEG-based2 PEG units0.75 ± 0.16> 95MV4-11
B13-B17 Alkyl/EtherVaried LengthFavorable Antiproliferative Activity-MV4-11
ARV-825 PEG-based-< 1Not ReportedBurkitt's Lymphoma, 22RV1, NAMALWA, CA46
MZ1 Alkyl/Ether-8 (H661), 23 (H838)Complete at 100 nMH661, H838
  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.

  • Dmax: The maximum percentage of target protein degradation achieved.

The data presented for compound B24 , which contains a linker with two PEG units, demonstrates exceptional potency with a sub-nanomolar DC50 value and almost complete degradation of BRD4 in MV4-11 cells. While a direct head-to-head comparison of DC50 values with the alkyl/ether-linked compounds (B13-B17) from the same study is not explicitly provided in the referenced text, the authors note their "favorable antiproliferative activities," suggesting efficacy but highlighting the standout performance of the PEGylated compound B24. Furthermore, the well-characterized BRD4 degrader ARV-825, which also utilizes a PEG-based linker, consistently exhibits high potency across multiple cell lines. In contrast, MZ1, which has an alkyl/ether linker, shows slightly lower potency.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of PROTAC activity data, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the performance of PROTACs.

Western Blotting for Protein Degradation

This technique is a cornerstone for quantifying the reduction in target protein levels following PROTAC treatment.

  • Cell Culture and Treatment:

    • Seed cells (e.g., MV4-11, HEK293T) in 6-well plates at a density that ensures they are in the logarithmic growth phase at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control for a specified time period (typically 4-24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a protein assay such as the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Plot the normalized protein levels against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

These assays measure the metabolic activity of cells as an indicator of cell viability after PROTAC treatment.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

  • Compound Treatment: Treat the cells with serial dilutions of the PROTAC.

  • Incubation: Incubate the plate for a desired period (e.g., 72 hours).

  • Reagent Addition and Signal Measurement: Add the viability reagent (e.g., MTT or CellTiter-Glo®) and measure the absorbance or luminescence according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

In-Cell Ubiquitination Assay

This assay confirms that the PROTAC-mediated protein degradation occurs via the ubiquitin-proteasome pathway.

  • Cell Treatment: Treat cells with the PROTAC of interest, often in the presence of a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.

  • Cell Lysis and Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific antibody.

  • Western Blotting for Ubiquitin: Perform a Western blot on the immunoprecipitated samples using an anti-ubiquitin antibody to detect polyubiquitinated forms of the target protein. An increased ubiquitination signal upon PROTAC treatment indicates the intended mechanism of action.

Visualizing PROTAC Mechanism and Experimental Workflow

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC (this compound Linker) POI Target Protein (e.g., BRD4) PROTAC->POI binds E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) PROTAC->E3_Ligase binds Ub Ubiquitin POI_bound BRD4 Ub->POI_bound Ubiquitination Proteasome Proteasome Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degrades POI_bound->Proteasome Targeted for Degradation PROTAC_bound PROTAC POI_bound->PROTAC_bound E3_bound CRBN PROTAC_bound->E3_bound

Caption: PROTAC Mechanism of Action.

Western_Blot_Workflow start Start: Seed Cells treatment PROTAC Treatment (Varying Concentrations) start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Anti-Target & Anti-Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometry & Data Analysis (Calculate DC50 & Dmax) detection->analysis end End: Results analysis->end

Caption: Western Blot Experimental Workflow.

Linker_Properties_Relationship Linker Linker Properties Composition Composition (PEG, Alkyl, Rigid) Linker->Composition Length Length Linker->Length Flexibility Flexibility Linker->Flexibility Ternary_Complex Ternary Complex Formation & Stability Composition->Ternary_Complex PK_Properties Pharmacokinetic Properties (Solubility, Permeability) Composition->PK_Properties Length->Ternary_Complex Flexibility->Ternary_Complex PROTAC_Efficacy Overall PROTAC Efficacy (DC50, Dmax, Selectivity) Ternary_Complex->PROTAC_Efficacy PK_Properties->PROTAC_Efficacy

Caption: Logical Relationship of Linker Properties.

References

A Comparative Guide to the Synthesis of Boc-NH-PEG4-C2-NH-Boc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of synthetic methods for Boc-NH-PEG4-C2-Boc, a bifunctional linker crucial in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The efficiency of synthesizing this linker, specifically the selective protection of one amine group in a PEG diamine, is critical for overall yield and purity. This document outlines and compares key methodologies, providing experimental data and detailed protocols to inform your synthetic strategy.

Comparison of Mono-Boc Protection Methods for Diamines

The central challenge in synthesizing Boc-NH-PEG4-C2-NH-Boc lies in the selective mono-protection of the corresponding diamine precursor. Two prominent methods are highlighted below, offering a trade-off between yield, reaction conditions, and the nature of the Boc-donating reagent.

Performance Metric Method 1: Acid-Mediated Selective Protection Method 2: Alkyl Phenyl Carbonate Method
Reagents 1. HCl (1 equivalent)2. Di-tert-butyl dicarbonate ((Boc)₂O) (1 equivalent)tert-Butyl phenyl carbonate
Reported Yield 65-95% (for various acyclic and cyclic diamines)[1][2][3]51% (for 1,2-ethanediamine)[4][5]
Reaction Time Not explicitly stated, but typically a few hours at room temperature.Overnight (18 hours) at reflux.
Key Advantages - High yields- Cost-effective reagents- Avoids tedious chromatography- Simple, one-pot procedure
Key Disadvantages - Requires careful control of stoichiometry to avoid di-protection.- Lower reported yield- Requires higher temperatures and longer reaction times.

Experimental Protocols

Method 1: Acid-Mediated Selective Mono-Boc Protection

This method, adapted from the work of Lee et al., relies on the in-situ generation of a mono-protonated diamine salt, which deactivates one amine group, allowing for the selective Boc protection of the other.

Materials:

  • Tetraethylene glycol diamine

  • Methanolic HCl or HCl gas

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Methanol

  • Water

  • Sodium hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A solution of 1 equivalent of HCl in methanol is prepared by bubbling HCl gas or using a standardized methanolic HCl solution.

  • The diamine (1 equivalent) is dissolved in methanol and cooled to 0°C.

  • The methanolic HCl solution is added dropwise to the diamine solution with stirring.

  • The mixture is stirred for 15 minutes at room temperature, followed by the addition of water, and stirring for another 30 minutes.

  • A solution of (Boc)₂O (1 equivalent) in methanol is added to the reaction mixture at room temperature and stirred for a few hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the methanol is removed under reduced pressure.

  • The residue is taken up in water and washed with diethyl ether to remove any unreacted diamine.

  • The aqueous layer is basified with a 2N NaOH solution.

  • The product is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated in vacuo to yield the mono-Boc protected product.

Method 2: Mono-Boc Protection using Alkyl Phenyl Carbonate

This procedure, based on the work of Pittelkow et al., utilizes tert-butyl phenyl carbonate as the Boc-donating reagent.

Materials:

  • Tetraethylene glycol diamine

  • tert-Butyl phenyl carbonate

  • Absolute Ethanol

  • Hydrochloric acid (HCl) solution (2M)

  • Sodium hydroxide (NaOH) solution (2M)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the diamine (1 equivalent) in absolute ethanol, add tert-butyl phenyl carbonate (1 equivalent).

  • The reaction mixture is heated to reflux overnight (approximately 18 hours).

  • The mixture is cooled to room temperature and the solvent is partially removed by rotary evaporation.

  • Water is added, and the pH is adjusted to approximately 3 with 2M HCl.

  • The aqueous phase is washed with dichloromethane to remove unreacted starting material and byproducts.

  • The pH of the aqueous phase is then adjusted to 12 with 2M NaOH.

  • The product is extracted with dichloromethane.

  • The combined organic extracts are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to give the mono-Boc protected product.

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow Generalized Workflow for Mono-Boc Protection of Diamines cluster_reaction_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Start dissolve Dissolve Diamine in Solvent start->dissolve add_reagent Add Boc-Protecting Reagent dissolve->add_reagent react Stir at Specified Temperature and Time add_reagent->react monitor Monitor Progress (TLC/LC-MS) react->monitor quench Quench Reaction (if necessary) monitor->quench extract Aqueous Workup and Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purification (e.g., Chromatography, if needed) concentrate->purify end Final Product purify->end

Caption: Generalized workflow for the mono-Boc protection of diamines.

signaling_pathway Logical Flow of Acid-Mediated Selective Boc Protection diamine H2N-PEG-NH2 (Diamine) mono_protonated H2N-PEG-NH3+ Cl- (Mono-protonated Diamine) diamine->mono_protonated + hcl HCl (1 eq.) hcl->mono_protonated protected_product Boc-HN-PEG-NH3+ Cl- mono_protonated->protected_product + boc2o (Boc)2O boc2o->protected_product final_product Boc-HN-PEG-NH2 (Final Product) protected_product->final_product Neutralization naoh NaOH naoh->final_product

Caption: Logical flow of acid-mediated selective Boc protection.

References

A Comparative Guide to Alternatives for Boc-NH-PEG4-C2-Boc Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to selecting and evaluating alternative linkers to Boc-NH-PEG4-C2-Boc for applications in targeted therapies such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

The this compound linker is a valuable tool in the development of bioconjugates, offering a balance of hydrophilicity and a defined spacer length. However, the optimization of drug conjugate efficacy, be it for targeted protein degradation with PROTACs or cytotoxic payload delivery with ADCs, often necessitates a thorough exploration of linker properties. This guide provides a comparative overview of alternative polyethylene glycol (PEG)-based linkers, focusing on the impact of PEG chain length on key performance metrics. The information presented is a synthesis of findings from multiple studies to aid in the rational design of next-generation therapeutics.

The Critical Role of the Linker in Drug Conjugate Performance

The linker is not merely a passive connector but an active participant in dictating the overall efficacy, selectivity, and pharmacokinetic properties of a drug conjugate.[1] In PROTACs, the linker's length and flexibility are critical for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[2] An inadequately short linker may lead to steric hindrance, while an excessively long one can result in reduced effective concentration and unproductive complex formation.[2] Similarly, in ADCs, the linker's properties influence the drug-to-antibody ratio (DAR), solubility, stability, and pharmacokinetic profile of the conjugate.[3][4] Hydrophilic linkers, such as those based on PEG, are instrumental in mitigating the aggregation often caused by hydrophobic payloads, thereby enabling higher DARs.

Visualizing the PROTAC Mechanism and Experimental Workflow

The following diagrams illustrate the fundamental mechanism of PROTAC-mediated protein degradation and a typical workflow for evaluating the efficacy of different linkers.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ligase PROTAC->E3 Recruits Proteasome Proteasome POI->Proteasome Degradation E3->POI Ubiquitination Ub Ubiquitin Degraded_POI Degraded Peptides Proteasome->Degraded_POI Experimental_Workflow cluster_workflow PROTAC Linker Evaluation Workflow cluster_invitro_assays Key In Vitro Evaluations Synthesis Synthesize PROTACs (varied PEG linkers) InVitro In Vitro Assays Synthesis->InVitro InVivo In Vivo Studies (for lead candidates) InVitro->InVivo Data_Analysis Data Analysis & Linker Optimization InVitro->Data_Analysis InVivo->Data_Analysis Degradation Protein Degradation (Western Blot, DC50, Dmax) Permeability Cell Permeability (PAMPA) Binding Ternary Complex Formation (NanoBRET, ITC)

References

A Comparative Guide to the Cytotoxicity of Boc-NH-PEG4-C2-Boc and Alternative Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a chemical linker is a critical decision in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker not only connects the targeting moiety to the payload but also significantly influences the overall efficacy, stability, and toxicity of the conjugate. This guide provides an objective comparison of the widely used Boc-NH-PEG4-C2-Boc linker with alternative linker technologies, supported by experimental data to inform the selection process.

Overview of Linker Technologies

Polyethylene glycol (PEG) linkers, including the this compound variant, are frequently employed to enhance the solubility and pharmacokinetic properties of drug conjugates. The Boc (tert-butyloxycarbonyl) protecting group allows for controlled synthesis and conjugation. However, concerns regarding the potential immunogenicity and non-biodegradability of PEG have prompted the exploration of alternative linker chemistries. This guide focuses on a comparison with two prominent alternatives: polysarcosine and peptide-based linkers.

Quantitative Comparison of Linker Performance in Drug Conjugates

Direct quantitative cytotoxicity data for standalone linkers is often not available as their primary role is to be part of a larger conjugate. The following table summarizes the in vitro cytotoxicity (IC50 values) of Antibody-Drug Conjugates (ADCs) employing different linker technologies. Lower IC50 values indicate higher potency. It is important to note that the cytotoxicity is primarily driven by the payload, but the linker's ability to be cleaved and release the payload efficiently and its inherent stability and solubility play a crucial role in the overall performance of the ADC.

Linker TypePayloadTarget Cell LineIC50 (nM)Reference
PEG-based (analogue) MMAEHER2-positive~14.3[1]
Polysarcosine-based DM1Ovarian Cancer CellsDAR 8 ADC showed higher potency than a standard ADC[2]
Peptide (Val-Cit) MMAESKRC-52 (Renal Carcinoma)171[3]
Peptide (Val-Lys) MMAESKRC-52 (Renal Carcinoma)1.6[3]
Peptide (Val-Arg) MMAESKRC-52 (Renal Carcinoma)2.1[3]
Peptide (Val-Ala) MMAESKRC-52 (Renal Carcinoma)69

Note: The data presented for the PEG-based linker is for an ADC with a different specific PEG linker but is included to provide a general idea of the performance of PEGylated ADCs. The polysarcosine data is qualitative, highlighting its potential for high drug-to-antibody ratios (DAR) with maintained or improved cytotoxicity. The peptide linker data demonstrates how minor variations in the peptide sequence can significantly impact the cytotoxic potency of the ADC.

Experimental Protocols

A fundamental method for assessing the cytotoxicity of drug linkers, either as part of a conjugate or individually, is the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay for In Vitro Cytotoxicity

Objective: To determine the concentration at which a test compound (e.g., a linker or a drug-linker conjugate) reduces the viability of a cell culture by 50% (IC50).

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well tissue culture plates

  • Test compound (e.g., this compound linker) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells as a control.

  • Incubation: Incubate the plate for a period relevant to the expected mechanism of action of the compound (typically 24-72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizing Experimental and Biological Pathways

To better understand the processes involved in evaluating linker cytotoxicity and the potential downstream cellular effects, the following diagrams are provided.

Experimental_Workflow Experimental Workflow for Cytotoxicity Assessment cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well plate treatment Addition of Linker to Cells cell_seeding->treatment compound_prep Serial Dilution of Test Linker compound_prep->treatment incubation Incubation (24-72h) treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate (2-4h) for Formazan Formation mtt_addition->formazan_formation solubilization Solubilize Formazan Crystals formazan_formation->solubilization read_absorbance Measure Absorbance (570nm) solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: A typical experimental workflow for determining the in vitro cytotoxicity of a linker using the MTT assay.

Signaling_Pathway Intrinsic Apoptosis Pathway Activation cluster_stimulus Cellular Stress cluster_mitochondria Mitochondrial Events cluster_apoptosome Apoptosome Formation cluster_execution Execution Phase cytotoxic_linker Cytotoxic Linker / Degradation Products bax_bak Bax/Bak Activation cytotoxic_linker->bax_bak momp MOMP bax_bak->momp cytochrome_c Cytochrome c Release momp->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 apoptosome Apoptosome Assembly apaf1->apoptosome caspase9 Pro-caspase-9 caspase9->apoptosome active_caspase9 Active Caspase-9 apoptosome->active_caspase9 caspase3 Pro-caspase-3 active_caspase9->caspase3 active_caspase3 Active Caspase-3 caspase3->active_caspase3 apoptosis Apoptosis active_caspase3->apoptosis

Caption: A simplified diagram of the intrinsic apoptosis pathway, a common mechanism of cell death induced by cytotoxic compounds.

Conclusion

The choice of linker is a multifaceted decision that requires careful consideration of the specific application. While this compound and other PEG-based linkers offer advantages in terms of solubility and established chemistry, alternatives like polysarcosine and tailored peptide linkers are emerging as promising options with potentially lower cytotoxicity and improved biocompatibility. The experimental data, although often context-dependent on the entire drug conjugate, suggests that the linker composition significantly influences the therapeutic window. Researchers are encouraged to perform comprehensive in vitro cytotoxicity profiling, such as the MTT assay detailed here, to guide the selection of the optimal linker for their drug development candidates. This will ultimately contribute to the design of safer and more effective targeted therapies.

References

A Comparative Guide to the Pharmacokinetic Effects of PEGylated Linkers in Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker molecule is a critical determinant in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker not only connects the targeting moiety to the payload but also profoundly influences the overall pharmacokinetic (PK) and pharmacodynamic (PD) properties of the conjugate. Among the various linker technologies, polyethylene glycol (PEG) linkers, including derivatives like Boc-NH-PEG4-C2-Boc, are frequently employed to enhance solubility, stability, and circulation half-life.

This guide provides an objective comparison of the pharmacokinetic effects of PEGylated linkers, with a focus on PEG4-containing structures, against alternative linker technologies. The information presented is supported by experimental data from preclinical studies to aid in the rational design and selection of linkers for novel drug conjugates.

Impact of PEG Linker Length on Pharmacokinetics

The length of the PEG chain in a linker is a crucial parameter that can be modulated to fine-tune the pharmacokinetic profile of a drug conjugate. Generally, increasing the PEG length can lead to a more favorable pharmacokinetic profile, although an optimal length must be determined empirically for each specific conjugate.

A study investigating the effect of PEG chain length on the tumor and tissue distribution of an antibody-drug conjugate in xenograft mice provides valuable insights. In this research, ADCs with PEG linkers of 2, 4, 8, 12, and 24 units were evaluated. The results demonstrated that increasing the PEG chain length led to greater plasma and tumor exposures, along with lower plasma clearances.[1] Notably, ADCs with 8, 12, and 24 PEG units exhibited significantly higher tumor-to-plasma exposure ratios compared to those with 2 and 4 PEG units.[1] This suggests that longer PEG chains can enhance the therapeutic window by increasing drug accumulation at the target site while reducing systemic clearance.

Similarly, a study on affibody-based drug conjugates showed that incorporating PEG linkers significantly prolonged the circulation half-life. Compared to a non-PEGylated conjugate, a 4 kDa PEG linker resulted in a 2.5-fold increase in half-life, while a 10 kDa PEG linker led to an 11.2-fold extension.[2]

Linker TypeKey Pharmacokinetic FindingReference
Non-PEGylated Linker Baseline pharmacokinetic profile.[1]
PEG2 Linker Similar tumor exposure to PEG4 linker.[1]
PEG4 Linker Increased plasma and tumor exposure compared to non-PEGylated linker.
PEG8 Linker Significantly higher tumor exposure and tumor-to-plasma ratio compared to shorter PEG linkers.
PEG12 Linker Similar high tumor exposure and tumor-to-plasma ratio as PEG8 and PEG24.
PEG24 Linker Maintained high tumor exposure and favorable tumor-to-plasma ratio.
4 kDa PEG Linker 2.5-fold increase in circulation half-life in affibody-drug conjugates.
10 kDa PEG Linker 11.2-fold increase in circulation half-life in affibody-drug conjugates.

Comparison with Alternative Linker Technologies

While PEG linkers offer significant advantages in improving the pharmacokinetic properties of drug conjugates, other linker types, such as alkyl chains and rigid linkers, are also utilized, each with distinct characteristics.

  • Alkyl Linkers: These are typically more hydrophobic than PEG linkers. While synthetically straightforward, their hydrophobicity can sometimes negatively impact the solubility of the entire conjugate.

  • Rigid Linkers: These linkers, which often incorporate cyclic structures like piperazine or piperidine, introduce conformational constraints. This rigidity can help to pre-organize the PROTAC or ADC into a bioactive conformation, potentially leading to more potent biological activity and enhanced metabolic stability.

The choice between these linker types represents a balance between achieving optimal pharmacokinetic properties and maintaining potent biological activity.

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate assessment of the pharmacokinetic properties of drug conjugates. Below are representative methodologies for key in vivo pharmacokinetic and biodistribution studies.

In Vivo Pharmacokinetic Study

Objective: To determine the pharmacokinetic parameters (e.g., clearance, half-life, area under the curve (AUC)) of a drug conjugate in a relevant animal model.

Animal Model: Healthy mice (e.g., CD-1) or rats (e.g., Sprague-Dawley) are commonly used.

Procedure:

  • Administration: The drug conjugate is administered intravenously (IV) at a defined dose.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, and up to 14 days for long-circulating conjugates) post-injection via an appropriate route (e.g., tail vein, retro-orbital sinus).

  • Sample Processing: Plasma is isolated from the blood samples by centrifugation.

  • Quantification: The concentration of the drug conjugate in the plasma is quantified using a validated analytical method. For antibody-based conjugates, an enzyme-linked immunosorbent assay (ELISA) is often employed. For PROTACs and other small molecule conjugates, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice.

  • Data Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models to determine key PK parameters.

Biodistribution Study

Objective: To determine the tissue distribution and tumor accumulation of a drug conjugate.

Animal Model: Tumor-bearing xenograft mice (e.g., SCID mice bearing subcutaneous tumors) are used.

Procedure:

  • Radiolabeling: The drug conjugate is labeled with a suitable radioisotope (e.g., ¹²⁵I, ¹¹¹In, or ³H).

  • Administration: The radiolabeled conjugate is administered intravenously to the tumor-bearing mice.

  • Tissue Collection: At predetermined time points, animals are euthanized, and key tissues (e.g., tumor, liver, kidney, spleen, lung, heart, and brain) and blood are collected.

  • Quantification: The amount of radioactivity in each tissue is measured using a gamma counter or liquid scintillation counter. The results are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).

  • Data Analysis: Tissue concentration data are used to assess the extent of distribution to different organs and the degree of tumor targeting.

Visualizing Experimental Workflows

The following diagrams illustrate the typical workflows for pharmacokinetic and biodistribution studies.

Pharmacokinetic_Study_Workflow cluster_preclinical In Vivo Pharmacokinetic Study A Drug Conjugate Administration (IV) B Serial Blood Sampling A->B Animal Model C Plasma Isolation B->C D Quantification (ELISA or LC-MS/MS) C->D E Pharmacokinetic Analysis D->E Concentration-Time Data

Caption: Workflow for a typical in vivo pharmacokinetic study.

Biodistribution_Study_Workflow cluster_preclinical Biodistribution Study A Radiolabeling of Drug Conjugate B Administration to Tumor-Bearing Mice A->B C Tissue and Tumor Collection B->C At Predetermined Time Points D Radioactivity Measurement C->D E Data Analysis (%ID/g) D->E

Caption: Workflow for a typical biodistribution study.

Logical Relationships in Linker Design

The selection of a linker involves a careful consideration of the trade-offs between various physicochemical and pharmacokinetic properties. The following diagram illustrates the logical relationships between linker characteristics and their impact on the performance of a drug conjugate.

Linker_Design_Logic cluster_properties Linker Properties cluster_pk_pd Pharmacokinetic & Pharmacodynamic Outcomes Length Linker Length Clearance Clearance Rate Length->Clearance Longer -> Decreased HalfLife Circulation Half-Life Length->HalfLife Longer -> Increased Composition Linker Composition (e.g., PEG, Alkyl) Solubility Solubility Composition->Solubility PEG -> Increased Stability In Vivo Stability Composition->Stability Rigid -> Increased Flexibility Flexibility/Rigidity Efficacy Therapeutic Efficacy Flexibility->Efficacy Optimal balance needed Solubility->Efficacy Stability->Efficacy Clearance->HalfLife TumorPenetration Tumor Penetration HalfLife->TumorPenetration TumorPenetration->Efficacy

Caption: Logical relationships in linker design for drug conjugates.

References

A Comparative Guide to PROTAC Linkers: Dissecting the Impact on Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: The design of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of therapeutic possibilities by enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[1] While the ligands ensure specificity, the linker is a critical determinant of a PROTAC's efficacy, influencing its ability to form a stable and productive ternary complex, as well as its overall physicochemical properties.[2]

This guide provides a comparative analysis of PROTACs with different linkers, focusing on how variations in linker length and composition—specifically alkyl versus polyethylene glycol (PEG) chains—impact the degradation of the Bromodomain-containing protein 4 (BRD4), a key epigenetic regulator and therapeutic target in cancer.

The PROTAC Mechanism of Action

PROTACs function by hijacking the cell's natural ubiquitin-proteasome system. By simultaneously binding to the protein of interest (POI) and an E3 ligase, the PROTAC forms a ternary complex.[3] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, tagging it for recognition and subsequent degradation by the 26S proteasome.[4] The linker's role is pivotal in this process; its length and flexibility dictate the geometry and stability of the ternary complex, which in turn governs the efficiency of protein degradation.[5]

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary binds PROTAC PROTAC PROTAC->Ternary induces E3 E3 Ubiquitin Ligase E3->Ternary binds Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation Experimental_Workflow Start Design & Synthesize PROTAC Library (Varying Linkers) Biophys Biophysical Assays (e.g., SPR, ITC) - Binary & Ternary Binding Start->Biophys CellCulture Cell Culture & PROTAC Treatment Start->CellCulture Analysis Data Analysis & SAR Determination Biophys->Analysis Degradation Protein Degradation Assay (Western Blot) - Determine DC50 & Dmax CellCulture->Degradation Viability Cell Viability Assay (MTS/MTT) - Assess Cytotoxicity CellCulture->Viability Degradation->Analysis Viability->Analysis End Identify Optimal Linker Analysis->End Logical_Relationships cluster_props Linker Properties cluster_effects Mediating Factors Length Length Ternary Ternary Complex Stability & Geometry Length->Ternary Composition Composition (e.g., PEG, Alkyl) Permeability Cell Permeability & Solubility Composition->Permeability Composition->Ternary Rigidity Rigidity Rigidity->Ternary Efficacy PROTAC Efficacy (DC50 & Dmax) Permeability->Efficacy Ternary->Efficacy

References

Safety Operating Guide

Proper Disposal of Boc-NH-PEG4-C2-Boc: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of Boc-NH-PEG4-C2-Boc, a PEG-based PROTAC linker. Adherence to these guidelines is essential to mitigate risks and comply with safety regulations.

Hazard and Safety Information

This compound presents several hazards that must be considered during its handling and disposal. The following table summarizes its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects[1]

Key Precautionary Statements:

  • P264: Wash skin thoroughly after handling.[1]

  • P270: Do not eat, drink or smoke when using this product.[1]

  • P273: Avoid release to the environment.[1]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]

  • P391: Collect spillage.

  • P501: Dispose of contents/ container to an approved waste disposal plant.

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.

1. Personal Protective Equipment (PPE):

  • Before handling the chemical for disposal, ensure you are wearing appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

2. Waste Collection:

  • Pure Compound: Unused or expired this compound should be collected in a clearly labeled, sealed container. The label should include the chemical name ("this compound"), CAS number (2138484-13-4), and appropriate hazard pictograms.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, weighing boats, and contaminated paper towels, should be collected in a separate, sealed, and clearly labeled hazardous waste container.

  • Solutions: Solutions containing this compound should be collected in a labeled, sealed, and chemically compatible waste container. Do not mix with incompatible waste streams.

3. Storage Pending Disposal:

  • Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials. Follow your institution's guidelines for secondary containment.

4. Final Disposal:

  • The disposal of this compound must be conducted through an approved and licensed hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and proper disposal.

  • Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

A Start: Have this compound for Disposal B Is it pure compound, a solution, or contaminated material? A->B C Collect in a labeled, sealed hazardous waste container. B->C All Types D Label container with: - Chemical Name - CAS Number - Hazard Pictograms C->D E Store in designated hazardous waste accumulation area. D->E F Contact Environmental Health & Safety (EHS) for pickup by an approved waste disposal company. E->F G End: Proper Disposal F->G

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Boc-NH-PEG4-C2-Boc

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Boc-NH-PEG4-C2-Boc, a PEG-based PROTAC linker. Adherence to these protocols is critical for minimizing risk and ensuring the integrity of your research.

This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. While a comprehensive Safety Data Sheet (SDS) is not publicly available, a robust safety protocol can be established based on its chemical properties and data from structurally similar compounds. The following procedures outline the necessary personal protective equipment (PPE), operational plans for handling, and proper disposal methods.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is crucial when working with this compound. The following table summarizes the recommended PPE:

PPE CategoryItemSpecificationRationale
Eye & Face Protection Safety Goggles or Face ShieldMust comply with OSHA 29 CFR 1910.133 or European Standard EN166.Protects against potential splashes of the compound in solution and airborne particles of the solid form. Given the lack of specific data, treating it as a potential irritant is a prudent measure.
Skin Protection Nitrile GlovesChemical-resistant, disposable.Nitrile gloves offer good resistance against a broad range of chemicals and are the preferred choice for handling compounds of this nature[2][3]. Always inspect gloves for integrity before use and replace them immediately if contaminated.
Laboratory CoatStandard, full-sleeved.Prevents direct skin contact with the chemical.
Respiratory Protection Chemical Fume HoodA certified and properly functioning chemical fume hood is the primary engineering control.Handling the solid compound (especially when weighing) and preparing solutions should be performed in a fume hood to minimize the risk of inhaling airborne particles or vapors[2][4]. A NIOSH-approved respirator may be necessary for large quantities or if ventilation is inadequate.

Operational Plan: Step-by-Step Handling Procedures

Proper handling from receipt to use is critical for both safety and maintaining the compound's integrity.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verification: Confirm that the product name and CAS number (2138484-13-4) on the label match your order.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents. Recommended storage for the pure form is at -20°C for long-term stability (up to 3 years).

Weighing and Solution Preparation
  • Equilibration: Before opening, allow the container to equilibrate to room temperature to prevent moisture condensation.

  • Weighing: Conduct all weighing of the solid compound inside a chemical fume hood or a ventilated balance enclosure to prevent the generation of airborne dust.

  • Dissolution: Prepare solutions within the fume hood. Add the solvent to the accurately weighed compound.

Disposal Plan: Managing Chemical Waste

improper disposal of this compound can have significant environmental consequences due to its high aquatic toxicity.

Waste Segregation and Collection
  • Designated Waste Container: All waste materials containing this compound, including contaminated consumables (e.g., pipette tips, gloves, weighing paper), must be collected in a designated, clearly labeled hazardous waste container.

  • Avoid Contamination: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

Disposal Procedure
  • Follow Institutional Guidelines: Adhere strictly to your institution's and local regulations for the disposal of chemical waste.

  • Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed and approved waste disposal company.

  • Prohibited Disposal: Do not dispose of this compound or its waste down the drain or in the regular trash.

Experimental Workflow Visualization

To further clarify the procedural flow, the following diagrams illustrate the key stages of handling and disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal PPE Don Appropriate PPE (Goggles, Lab Coat, Nitrile Gloves) FumeHood Prepare Chemical Fume Hood PPE->FumeHood Equilibrate Equilibrate Compound to Room Temperature FumeHood->Equilibrate Weigh Weigh Solid in Fume Hood Equilibrate->Weigh Dissolve Prepare Solution in Fume Hood Weigh->Dissolve Experiment Perform Experiment Dissolve->Experiment Waste Collect All Waste in Designated Hazardous Container Experiment->Waste Decontaminate Decontaminate Work Area Waste->Decontaminate RemovePPE Remove PPE Decontaminate->RemovePPE Dispose Dispose of Waste via Approved Channels RemovePPE->Dispose Decision Tree for this compound Disposal Start Material Contaminated with This compound IsLiquid Is it a liquid or solid? Start->IsLiquid LiquidWaste Collect in a sealed, labeled liquid hazardous waste container. IsLiquid->LiquidWaste Liquid SolidWaste Collect in a sealed, labeled solid hazardous waste container. IsLiquid->SolidWaste Solid ToDisposal Store in designated satellite accumulation area for pickup. LiquidWaste->ToDisposal SolidWaste->ToDisposal FinalDisposal Dispose through certified hazardous waste vendor. ToDisposal->FinalDisposal

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.